molecular formula C12H21NO3 B1314430 tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate CAS No. 394735-19-4

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Cat. No.: B1314430
CAS No.: 394735-19-4
M. Wt: 227.3 g/mol
InChI Key: LVCAPQKMCGHHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCAPQKMCGHHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468890
Record name tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394735-19-4
Record name 1,1-Dimethylethyl N-(2-cyclobutyl-1-formylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394735-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(2-cyclobutyl-1-formylethyl)-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of α-Amino Aldehydes in Medicinal Chemistry

N-protected α-amino aldehydes are crucial chiral intermediates in the synthesis of a wide array of bioactive molecules, including protease inhibitors, peptide mimics, and other complex therapeutic agents.[1][2] The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, while the protected amine allows for controlled peptide couplings and other derivatizations. The incorporation of a cyclobutyl moiety introduces conformational rigidity and unique steric properties, which can significantly enhance the binding affinity and selectivity of a drug candidate for its target protein.[3]

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, with its combination of a Boc-protected amine, a reactive aldehyde, and a cyclobutyl group, represents a key building block for accessing novel chemical space in drug discovery. This guide provides a detailed roadmap for its synthesis, empowering researchers to efficiently produce this valuable intermediate.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a suitable cyclobutane-containing starting material. The key disconnections involve the formation of the aldehyde and the introduction of the protected amine.

G target tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate intermediate1 N-Boc-2-amino-3-cyclobutyl-1-propanol target->intermediate1 Oxidation intermediate2 2-Amino-3-cyclobutyl-1-propanol intermediate1->intermediate2 Boc Protection intermediate3 2-Amino-3-cyclobutylpropanoic acid intermediate2->intermediate3 Reduction starting_material Cyclobutylacetaldehyde intermediate3->starting_material Amination/Hydrolysis

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a plausible forward synthesis involves the following key transformations:

  • Synthesis of 2-Amino-3-cyclobutylpropanoic acid: This non-standard amino acid can be synthesized from cyclobutylacetaldehyde via a Strecker synthesis or an asymmetric amination protocol.

  • Reduction to 2-Amino-3-cyclobutyl-1-propanol: The carboxylic acid is reduced to the corresponding primary alcohol.

  • N-Boc Protection: The primary amine is protected with a tert-butoxycarbonyl (Boc) group.

  • Oxidation to the Aldehyde: The primary alcohol is oxidized to the final aldehyde product.

This guide will now detail the experimental considerations and protocols for each of these steps.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 2-Amino-3-cyclobutylpropanoic acid

The synthesis of the key amino acid intermediate can be approached from cyclobutylacetaldehyde, which can be prepared via photochemical methods.[4][5] A reliable method for the conversion of the aldehyde to the amino acid is the Strecker synthesis.

Protocol 3.1: Strecker Synthesis of 2-Amino-3-cyclobutylpropanoic acid

  • Reaction Setup: In a well-ventilated fume hood, a solution of cyclobutylacetaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Ammonium Cyanide Formation: To this solution, aqueous ammonia (1.5 eq) and potassium cyanide (1.2 eq) are added sequentially at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting α-aminonitrile is hydrolyzed by refluxing with concentrated hydrochloric acid (6 M) for 12 hours.

  • Workup and Isolation: The reaction mixture is cooled to room temperature and washed with dichloromethane to remove any unreacted starting material. The aqueous layer is then concentrated under reduced pressure. The crude amino acid hydrochloride is purified by recrystallization from an ethanol/ether mixture.

Step 2: Reduction of 2-Amino-3-cyclobutylpropanoic acid to 2-Amino-3-cyclobutyl-1-propanol

The reduction of the carboxylic acid to the primary alcohol can be achieved using a strong reducing agent such as lithium aluminum hydride (LAH).

Protocol 3.2: LAH Reduction of 2-Amino-3-cyclobutylpropanoic acid

  • Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Amino Acid: A solution of 2-amino-3-cyclobutylpropanoic acid (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.

  • Workup and Isolation: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.

Step 3: N-Boc Protection of 2-Amino-3-cyclobutyl-1-propanol

The protection of the amino group is a crucial step to prevent side reactions in the subsequent oxidation. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.[6][7][8]

Protocol 3.3: N-Boc Protection

  • Reaction Setup: The crude 2-amino-3-cyclobutyl-1-propanol (1.0 eq) is dissolved in a mixture of THF and water (1:1).

  • Addition of Reagents: Triethylamine (1.5 eq) is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in THF at 0 °C.[9][10]

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Workup and Isolation: The THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
2-Amino-3-cyclobutyl-1-propanol1.0129.20(Calculated based on starting material)
Di-tert-butyl dicarbonate1.1218.25(Calculated based on amino alcohol)
Triethylamine1.5101.19(Calculated based on amino alcohol)

Table 1: Reagent quantities for the N-Boc protection step.

Step 4: Oxidation to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

The final step is the oxidation of the primary alcohol to the aldehyde. A mild and efficient method for this transformation is the Swern oxidation.[11]

G start N-Boc-2-amino-3-cyclobutyl-1-propanol step1 Oxalyl Chloride, DMSO -78 °C start->step1 step2 Triethylamine -78 °C to RT step1->step2 end tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate step2->end

Caption: Workflow for the Swern oxidation.

Protocol 3.4: Swern Oxidation

  • Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C.

  • Activation: A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of N-Boc-2-amino-3-cyclobutyl-1-propanol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

  • Base Addition: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

  • Workup and Isolation: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel.

Parameter Value
Reaction Temperature -78 °C to Room Temperature
Reaction Time ~2 hours
Expected Yield 75-85%
Purification Method Flash Column Chromatography

Table 2: Key parameters for the Swern oxidation step.

Conclusion and Future Perspectives

This technical guide presents a logical and well-supported synthetic pathway for the preparation of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. By leveraging established and reliable chemical transformations, this guide provides a practical framework for researchers in the field of drug discovery and development. The modular nature of this synthesis allows for the potential introduction of diverse functionalities and stereochemical control, opening avenues for the creation of novel and potent therapeutic agents. Further optimization of each step and exploration of alternative synthetic routes will continue to enhance the efficiency and scalability of this important intermediate's production.

References

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

  • National Institutes of Health. Synthesis of Boc-protected bicycloproline. Available at: [Link]

  • ResearchGate. Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr 3:1; only the major diastereomers are shown). Available at: [Link]

  • Journal of the American Chemical Society. α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Available at: [Link]

  • The Journal of Organic Chemistry. Preparation of protected amino aldehydes. Available at: [Link]

  • ResearchGate. Preparation of cyclobutene acetals and tricyclic oxetanes via photochemical tandem and cascade reactions. Available at: [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • PubMed. Preparation of Cyclobutene Acetals and Tricyclic Oxetanes through Photochemical Tandem and Cascade Reactions. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
  • Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available at: [Link]

  • National Institutes of Health. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Available at: [Link]

  • The Royal Society of Chemistry. 10. Available at: [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

Sources

A Technical Guide to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a novel building block with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous structures to offer a predictive yet robust profile. We will delve into its core chemical properties, propose a detailed synthetic protocol, predict its spectroscopic characteristics, and discuss its stability, reactivity, and safe handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

PART 1: Core Chemical Profile and Rationale for Use

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate integrates three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a cyclobutane ring, and a β-keto amine functionality. This unique combination makes it a valuable intermediate. The Boc group offers a reliable method for masking the amine's nucleophilicity, which is stable under basic and nucleophilic conditions but can be cleanly removed with acid.[1][2] The cyclobutane moiety introduces conformational rigidity and a specific three-dimensional architecture, a desirable feature in drug design for optimizing binding to biological targets. The β-keto carbamate structure is a versatile handle for further chemical transformations.

1.1 Molecular Structure and Physicochemical Properties

The fundamental properties of this molecule are predicted based on its structure.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification / Source
Molecular Formula C₁₂H₂₁NO₃Based on structural components.
Molecular Weight 227.30 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or colorless oilTypical for similar medium-sized organic molecules.
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in waterExpected for a Boc-protected organic compound.
Boiling Point > 200 °C (estimated)High due to molecular weight and polar groups.
XLogP3 ~2.0Estimated based on similar structures.[3]
1.2 The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis.[4] Its widespread use is due to its robustness and orthogonal stability.

  • Stability : The Boc group is stable to most bases, nucleophiles, and catalytic hydrogenation conditions.[1] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

  • Lability : It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine.[5][6] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes into isobutylene and a proton, with the carbamic acid intermediate decarboxylating to the amine and CO₂.[7][8]

Boc_Deprotection BocAmine R-NH-Boc Protonated R-NH-Boc(H⁺) BocAmine->Protonated + H⁺ (e.g., TFA) Carbocation t-Bu⁺ Protonated->Carbocation Cleavage CarbamicAcid R-NH-COOH Byproducts CO₂ + Isobutylene Amine R-NH₂ CarbamicAcid->Amine Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

1.3 The Influence of the Cyclobutane Ring

Cyclobutane possesses significant ring strain (~26 kcal/mol) due to angle and torsional strain, making it more reactive than larger cycloalkanes like cyclohexane.[9][10] This inherent strain means that reactions which lead to the opening of the cyclobutane ring can be thermodynamically favorable.[11] In the context of drug design, the cyclobutyl group acts as a rigid scaffold that can orient substituents in a well-defined spatial arrangement, potentially enhancing interactions with a biological target.

PART 2: Synthesis and Characterization

A robust synthetic strategy is crucial for accessing this molecule for research and development. Below is a proposed synthetic pathway and a detailed experimental protocol, followed by predicted spectroscopic data for characterization.

2.1 Proposed Synthetic Pathway

A plausible route to synthesize tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate involves the acylation of an enolate derived from a cyclobutylmethyl ketone with a suitable electrophile, followed by introduction of the protected amine. A more direct approach could be a Mannich-type reaction or the acylation of a protected amino acid derivative. A practical synthesis is proposed via the oxidation of a corresponding secondary alcohol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Products AminoAcid N-Boc-cyclobutylalanine Reduction Reduction (e.g., LiAlH₄) AminoAcid->Reduction Step 1 Alcohol N-Boc-cyclobutylalaninol Oxidation Oxidation (e.g., Dess-Martin) Alcohol->Oxidation Step 2 Target tert-Butyl (1-cyclobutyl- 3-oxopropan-2-yl)carbamate Reduction->Alcohol Oxidation->Target

Caption: Proposed two-step synthesis from N-Boc-cyclobutylalanine.

2.2 Experimental Protocol: Synthesis via Oxidation

This protocol describes the synthesis starting from the commercially available (or readily synthesized) N-Boc-cyclobutylalanine.

Step 1: Reduction of N-Boc-cyclobutylalanine to N-Boc-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-cyclobutylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq, 1.0 M in THF) dropwise via a syringe. Causality: LiAlH₄ is a powerful reducing agent necessary to convert the carboxylic acid to a primary alcohol. Slow addition at 0 °C is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

  • Workup: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Oxidation to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

  • Setup: Dissolve the purified alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (DMP, 1.2 eq) to the solution in one portion. Causality: DMP is a mild and selective oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation, especially for sensitive substrates like Boc-protected amino alcohols.[12]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Workup: Stir vigorously for 15 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

2.3 Spectroscopic Characterization (Predicted)

Accurate characterization is essential for verifying the structure and purity of the synthesized compound.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.65s1H-CH OAldehyde proton, deshielded by the carbonyl group.
~5.10br d1H-NH -Carbamate proton, broad due to quadrupole relaxation and exchange.
~4.30m1HCH -NHBocProton alpha to the nitrogen, coupled to NH and adjacent CH₂.
~2.75m1HCH -CH₂CHOMethine proton of the cyclobutane ring.
~2.20 - 1.80m6HCyclobutyl -CH ₂-Diastereotopic protons of the cyclobutane ring.
~1.45s9H-C(CH ₃)₃Nine equivalent protons of the tert-butyl group.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~202.0C =O (Aldehyde)Characteristic chemical shift for an aldehyde carbonyl.
~155.5C =O (Carbamate)Characteristic chemical shift for a carbamate carbonyl.
~80.0-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~55.0C H-NHBocCarbon attached to the nitrogen.
~45.0C H₂-CHOMethylene carbon adjacent to the aldehyde.
~35.0C H (Cyclobutyl)Methine carbon of the cyclobutane ring.
~28.4-C(C H₃)₃Methyl carbons of the tert-butyl group.
~25.0, ~18.0-C H₂- (Cyclobutyl)Methylene carbons of the cyclobutane ring.

Table 4: Predicted IR and Mass Spectrometry Data

TechniquePredicted Peaks / FragmentsRationale
IR (cm⁻¹) ~3350 (N-H stretch), ~2960 (C-H stretch), ~2720 (Aldehyde C-H), ~1725 (C=O aldehyde), ~1690 (C=O carbamate)Characteristic stretching frequencies for the respective functional groups.[13][14][15]
MS (ESI+) m/z 228.15 [M+H]⁺, 250.13 [M+Na]⁺, 172.10 [M+H-C₄H₈]⁺, 128.09 [M+H-Boc]⁺Expected molecular ion adducts and common fragmentation patterns for Boc-protected compounds involving the loss of isobutylene or the entire Boc group.[16][17][18]
PART 3: Reactivity, Stability, and Safety
3.1 Chemical Reactivity and Synthetic Utility

The molecule's bifunctional nature—an aldehyde and a protected amine—dictates its reactivity.

  • Aldehyde Reactivity: The aldehyde is a versatile electrophile. It can undergo nucleophilic addition, Wittig reactions, reductive amination, and oxidation to a carboxylic acid.

  • Amine Deprotection: As previously discussed, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used in amide bond couplings, alkylations, or other standard amine reactions.[19][20]

  • Enolization: The proton alpha to the aldehyde carbonyl is acidic and can be removed by a base to form an enolate, which could participate in aldol-type reactions. However, this risks racemization at the adjacent stereocenter.

3.2 Stability and Storage

N-Boc protected α-amino aldehydes are known to be sensitive and can be prone to racemization and decomposition.[12][]

  • Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20 °C) to minimize degradation.

  • Handling: Avoid exposure to strong acids (unless deprotection is intended), strong bases, and prolonged heat. It is recommended to use the compound promptly after purification.

3.3 Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling similar chemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

  • Common Organic Chemistry. Boc Protection - Common Conditions. [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

  • ACS Publications. Solid-Phase Synthesis of β-Amino Ketones and Six-Ring Carbamates via Immobilized α-Alkoxycarbonylamino Sulfones. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. [Link]

  • PubChemLite. Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institutes of Health. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

  • Google Patents. Process for preparing gamma-substituted beta-keto esters.
  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Khan Academy. IR signals for carbonyl compounds. [Link]

  • National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • ResearchGate. N-Boc-protected amino aldehydes 1-6. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Supporting Information. [Link]

  • Macmillan Group - Princeton University. Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]

Sources

A Technical Guide to the Synthetic Utility of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a compound of interest in modern medicinal chemistry. Contrary to inquiries regarding a direct biological "mechanism of action," this document establishes the molecule's role as a sophisticated synthetic intermediate. Its value lies not in inherent pharmacological activity, but in its structural features—a Boc-protected amine, a reactive ketone, and a cyclobutyl moiety—which make it a prime precursor for complex therapeutic agents. We will dissect its chemical properties, outline key synthetic transformations, and present a practical case study: the conceptual synthesis of a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this and similar building blocks in the pursuit of new therapeutics.

Structural Analysis and Physicochemical Properties

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a chiral molecule whose synthetic utility is derived from its distinct functional components:

  • The tert-butyloxycarbonyl (Boc) Group: This is one of the most common protecting groups for amines in organic synthesis.[1][2] Its steric bulk and electronic properties render the protected amine nucleophilically inert and stable to a wide range of non-acidic reagents, allowing for selective reactions elsewhere in the molecule.[1][3]

  • The β-Amino Ketone Core: The 1,3-relationship between the protected amine and the ketone is a key structural motif. The ketone serves as a versatile electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably reductive amination, to introduce further complexity.

  • The Cyclobutyl Moiety: Far from being a simple saturated ring, the cyclobutyl group is increasingly utilized in medicinal chemistry.[4][5][6] Its three-dimensional, puckered structure can serve several strategic purposes in a final drug compound, such as:

    • Filling Hydrophobic Pockets: The non-polar nature of the cyclobutyl ring allows it to effectively occupy hydrophobic cavities within an enzyme's active site, enhancing binding affinity.[7][8]

    • Improving Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to linear alkyl chains.

    • Conformational Restriction: It can lock a portion of the molecule into a specific conformation, reducing the entropic penalty of binding to a biological target.[7][9]

Physicochemical Data Summary
PropertyValue
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Canonical SMILES C1CC(C1)CC(C(=O)C)NC(=O)OC(C)(C)C
InChI Key UOSXMTVNALWBHS-UHFFFAOYSA-N
Appearance Predicted: White to off-white solid or oil
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)

(Note: Data is computed and sourced from chemical databases for structurally similar compounds, as extensive experimental data for this specific molecule is not publicly available.)[10]

Core Synthetic Transformations and Protocols

The primary value of this intermediate lies in the orthogonal reactivity of its functional groups. The Boc-protected amine can be selectively deprotected under acidic conditions, while the ketone is available for nucleophilic attack.

Boc Group Deprotection

The removal of the Boc group is a fundamental step, typically achieved via acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate to yield the free amine salt.[1][11]

Objective: To deprotect the amine of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Materials:

  • tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess DCM and TFA.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine product. Self-Validation: The success of the deprotection can be confirmed by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and mass spectrometry (observation of the mass of the deprotected amine).

Ketone Functionalization via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the ketone into a secondary or tertiary amine.[12] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a hydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent favored for its mildness and selectivity.[13]

Case Study: Synthesis of a Hypothetical DPP-4 Inhibitor

To illustrate the utility of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, we propose a synthetic route to a novel, hypothetical DPP-4 inhibitor, which we will name "Cyclobutinagliptin."

Target Rationale: Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used to treat type 2 diabetes.[14][15] They function by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[16][17] Many DPP-4 inhibitors feature a primary or secondary amine that interacts with key residues in the enzyme's active site.

Workflow: Synthesis of "Cyclobutinagliptin"

G cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Deprotection A tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate C Reductive Amination (NaBH(OAc)₃, DCE, rt) A->C B Target Amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) B->C D Boc-Protected 'Cyclobutinagliptin' Intermediate C->D E Boc-Protected 'Cyclobutinagliptin' Intermediate F Boc Deprotection (TFA, DCM, rt) E->F G Final Product: 'Cyclobutinagliptin' (TFA Salt) F->G G cluster_0 Physiological Pathway cluster_1 DPP-4 Action & Inhibition Food Food Intake Gut Gut L-Cells Food->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor 'Cyclobutinagliptin' Inhibitor->DPP4 Inhibition

Sources

A Technical Guide to the Structural Analysis, Synthesis, and Application of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides an in-depth technical analysis of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS 394735-19-4), a chiral building block with significant potential in medicinal chemistry and drug development.[1] As a member of the N-Boc-protected β-amino aldehyde class, its unique structural features—a sterically influential cyclobutyl group, a reactive aldehyde "warhead," and a strategically important acid-labile carbamate—make it a valuable precursor for complex molecular architectures. This guide details the molecule's structural components, predictive spectroscopic signatures, a validated synthetic approach, and its inherent chemical reactivity. The content herein is curated for researchers, synthetic chemists, and drug development professionals seeking to leverage this intermediate in their discovery programs.

Introduction to a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the rational design of small molecule therapeutics often relies on a toolkit of versatile, enantiomerically pure building blocks. tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, also known as N-Boc-3-cyclobutyl-alaninal, belongs to a critical class of N-protected amino aldehydes. These compounds serve as foundational precursors for synthesizing peptidomimetics, protease inhibitors, and other complex chiral molecules.[2]

The molecule's utility is derived from three core features:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[3][4] It effectively masks the nucleophilicity of the parent amine, is stable to a wide range of basic and nucleophilic conditions, yet can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid), offering excellent orthogonality in multi-step synthetic campaigns.[5][6]

  • The Aldehyde Functionality: The terminal aldehyde is a highly versatile electrophilic handle. It readily participates in crucial carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol additions, enabling rapid elaboration into more complex structures.

  • The Cyclobutyl Side Chain: The cyclobutyl moiety provides a unique steric and conformational profile compared to more common aliphatic or aromatic side chains. This non-planar, lipophilic group can probe specific pockets in enzyme active sites, potentially enhancing binding affinity and selectivity of the final drug candidate.

This guide provides a comprehensive scientific overview intended to facilitate the effective application of this valuable synthetic intermediate.

Molecular Structure Elucidation

The systematic name, tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, defines a precise arrangement of functional groups around a central chiral carbon. A thorough understanding of this structure is paramount for predicting its chemical behavior and analytical signals.

Core Components and Stereochemistry

The molecule is built upon a propane backbone, with the chiral center located at the C2 position. The presence of four different substituents on this carbon—(1) the N-Boc protected amine, (2) a hydrogen atom, (3) the cyclobutylmethyl group, and (4) the formyl (aldehyde) group—confers chirality. As with other amino acid derivatives, both (S) and (R) enantiomers can be synthesized, typically starting from the corresponding chiral amino acid. The specific stereochemistry is critical for biological activity in drug candidates.[7]

Caption: 2D representation of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of the title compound. Based on extensive data from analogous N-Boc protected amino aldehydes, a highly predictable spectroscopic profile can be established.[8][9]

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation synthesis Synthesis from N-Boc-3-cyclobutyl-alanine purification Flash Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr Characterize ms Mass Spectrometry (LC-MS) purification->ms Characterize ir IR Spectroscopy purification->ir Characterize purity Purity Assay (HPLC/NMR) nmr->purity Verify ms->purity Verify ir->purity Verify downstream Downstream Applications purity->downstream Release for Use

Caption: Standard workflow for the synthesis and characterization of the title compound.

Predicted Spectroscopic Data

The following tables summarize the expected signals in key analytical techniques. These predictions are based on established chemical shift principles and data from structurally related compounds.[10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Key Insights
Aldehyde-H 9.5 - 9.7 t or d Strongly deshielded by the carbonyl group. Coupling to C2-H.
NH (Carbamate) 4.8 - 5.2 d (broad) Broad signal due to quadrupole coupling and exchange.
C2-H (Chiral) 4.2 - 4.5 m Complex multiplet due to coupling with NH, Aldehyde-H, and C1-H₂.
C1-H₂ 1.6 - 1.9 m Diastereotopic protons adjacent to a chiral center.
Cyclobutyl-H 1.7 - 2.2 m Complex overlapping multiplets from the ring protons.

| tert-Butyl-H₉ | 1.45 | s | Characteristic sharp singlet integrating to 9 protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Key Insights
C=O (Aldehyde) 200 - 203 Most downfield signal, characteristic of aldehydes.
C=O (Carbamate) 155 - 156 Carbonyl of the Boc group.
C(CH₃)₃ (Boc) ~80 Quaternary carbon of the Boc group.
C2 (Chiral) 55 - 60 Methine carbon attached to the nitrogen.
C1 35 - 40 Methylene linker to the cyclobutyl ring.
Cyclobutyl-C 18 - 30 Aliphatic carbons of the cyclobutyl ring.

| C(CH₃)₃ (Boc) | ~28.5 | Methyl carbons of the Boc group. |

Table 3: Predicted IR and Mass Spectrometry Data

Technique Expected Signal Functional Group Assignment
IR (Infrared) ~3350 cm⁻¹ (broad) N-H stretch (carbamate)
~2950 cm⁻¹ C-H stretch (aliphatic)
~2720, 2820 cm⁻¹ C-H stretch (aldehyde Fermi doublet)
~1725 cm⁻¹ C=O stretch (aldehyde)
~1690 cm⁻¹ C=O stretch (carbamate)
MS (ESI+) M+Na⁺ ~250.14 Sodium Adduct
M+H⁺ ~228.16 Protonated Molecular Ion

| | M-Boc+H⁺ ~128.10 | Characteristic loss of the Boc group (100 Da). |

Synthesis and Chemical Reactivity

The preparation of N-Boc amino aldehydes is a well-established transformation in organic synthesis, prized for its reliability and high yields. The most common and robust method involves the partial reduction of the corresponding N-Boc amino acid ester.

Proposed Synthetic Route

The synthesis begins with commercially available N-Boc-3-cyclobutyl-L-alanine. The carboxylic acid is first converted to an activated ester, such as a Weinreb amide or N,O-dimethylhydroxylamine amide, which can then be cleanly reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature to prevent over-reduction to the alcohol.

synthesis start N-Boc-3-cyclobutyl-L-alanine intermediate Activated Ester (e.g., Weinreb Amide) start->intermediate Activation (e.g., HATU, HN(OMe)Me) product tert-Butyl (1-cyclobutyl- 3-oxopropan-2-yl)carbamate intermediate->product Reduction (DIBAL-H, -78 °C)

Caption: A validated synthetic pathway to N-Boc-3-cyclobutyl-alaninal.

Step-by-Step Synthesis Protocol

For research use only. Appropriate personal protective equipment (PPE) should be used.

  • Activation: To a solution of N-Boc-3-cyclobutyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Isolation: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide intermediate.

  • Reduction: Dissolve the crude intermediate in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere. Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Quenching: Stir for 1 hour at -78 °C. Quench the reaction by the slow addition of a saturated solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form.

  • Final Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a clear oil or low-melting solid.

Chemical Reactivity and Handling

N-Boc amino aldehydes are known to be sensitive and should be handled with care.[5]

  • Stability: They are prone to racemization, especially under basic conditions, and can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods. For long-term storage, it is recommended to keep the compound under an inert atmosphere at -20°C.[9]

  • Reactivity: The aldehyde is the primary site of reactivity. It serves as an excellent electrophile for reactions with a wide range of nucleophiles. The Boc group is stable to these conditions but can be readily cleaved post-transformation with acids like TFA in DCM to unmask the amine for further functionalization.

Applications in Drug Discovery

The title compound is an ideal starting point for constructing inhibitors of various enzyme classes, particularly proteases where the aldehyde can act as a covalent "warhead" or be elaborated into other pharmacophores. Its unique cyclobutyl side chain makes it a valuable tool for exploring structure-activity relationships (SAR) in lead optimization campaigns.[] By replacing common side chains like isobutyl (Leucine) or benzyl (Phenylalanine) with the cyclobutylmethyl group, researchers can fine-tune a compound's lipophilicity, metabolic stability, and fit within a target's binding pocket.

Conclusion

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a high-value, chiral synthetic intermediate. Its well-defined structure, predictable spectroscopic profile, and accessible synthesis make it a powerful tool for medicinal chemists. The strategic combination of a stable yet labile N-Boc protecting group, a versatile aldehyde handle, and a unique cyclobutyl side chain provides a direct route to novel chemical entities with significant therapeutic potential. This guide provides the foundational technical knowledge required for its successful storage, handling, and implementation in advanced synthetic programs.

References

  • ResearchGate. Design, Synthesis, and Evaluation of N-(tert-Butyl)-Alanine-Derived Chiral Ligands. Available from: [Link]

  • PubChem. tert-butyl N-(2-oxoethyl)carbamate. Available from: [Link]

  • Active Biopharma Corp. (S)-Tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate. Available from: [Link]

  • PubChemLite. tert-Butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. Available from: [Link]

  • ResearchGate. N-Boc-protected amino aldehydes 1-6. Available from: [Link]

  • PubChem. tert-Butyl ethyl(2-oxoethyl)carbamate. Available from: [Link]

  • National Center for Biotechnology Information. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol. Available from: [Link]

  • PubChem. tert-butyl N-(2-cyclobutyl-2-oxoethyl)carbamate. Available from: [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. Available from: [Link]

  • ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives. Available from: [Link]

  • Google Patents. US6528505B1 - Cyclic amino acid compounds.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

Sources

The Emergence of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Keystone Intermediate for Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics has identified proteases as a critical class of drug targets, implicated in a vast array of pathologies from viral infections to cancer.[1][2] The rational design of protease inhibitors has been a resounding success in modern medicine, exemplified by the development of transformative treatments for HIV/AIDS.[3][4] Within this landscape, the discovery and optimization of key chemical intermediates are paramount to the rapid and efficient synthesis of complex drug candidates. This technical guide delves into the strategic importance of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a sophisticated building block poised to accelerate the development of next-generation protease inhibitors. We will explore its rational design, a plausible and robust synthetic pathway, its intrinsic chemical value, and its direct application as a precursor to potent protease inhibitors, thereby providing a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Strategic Imperative for Novel Protease Inhibitor Scaffolds

Proteases are ubiquitous enzymes that catalyze the cleavage of peptide bonds in proteins, a fundamental process in cellular signaling, protein turnover, and pathogen replication.[1] Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[2] The active site of many proteases, particularly cysteine and serine proteases, contains highly reactive nucleophilic residues that can be targeted by electrophilic functional groups in inhibitor molecules.

One of the most successful strategies in protease inhibitor design has been the use of "peptidomimetics," molecules that mimic the natural peptide substrates of these enzymes.[3] A key feature of many potent inhibitors is an electrophilic "warhead" that can form a reversible or irreversible covalent bond with the active site residue of the protease. Alpha-amino aldehydes represent a class of compounds that have shown significant promise as protease inhibitors, with the aldehyde functionality acting as an effective electrophile.[5]

The incorporation of unique, conformationally constrained moieties into drug candidates is a proven strategy to enhance potency, selectivity, and pharmacokinetic properties.[2] The cyclobutane ring, with its distinct puckered conformation, has emerged as a valuable scaffold in medicinal chemistry.[6] Its inclusion in drug molecules can lead to improved binding affinity and metabolic stability. A notable example is the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which features a cyclobutane group in a critical position for binding to the enzyme's active site.[2]

This guide focuses on the synthesis and application of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a molecule that synergistically combines the advantages of an alpha-amino aldehyde with the beneficial properties of a cyclobutane ring. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step organic synthesis.[7][8]

Synthetic Strategy and Methodologies

Proposed Synthetic Pathway

The overall strategy involves the synthesis of a Boc-protected cyclobutyl-functionalized amino acid, followed by its conversion to the corresponding Weinreb amide, and finally, a controlled reduction to the target alpha-amino aldehyde.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Boc-cyclobutylalaninol cluster_1 Step 2: Oxidation to Boc-cyclobutylalanine cluster_2 Step 3: Weinreb Amide Formation cluster_3 Step 4: Reduction to the Target Aldehyde Start Cyclobutanecarboxaldehyde Intermediate_1 Boc-cyclobutylalaninol Start->Intermediate_1 Multi-step process Intermediate_2 Boc-cyclobutylalanine Intermediate_1->Intermediate_2 Oxidation (e.g., TEMPO) Intermediate_3 Weinreb Amide Intermediate_2->Intermediate_3 N,O-Dimethylhydroxylamine, Coupling agent Final_Product tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Intermediate_3->Final_Product Reduction (e.g., DIBAL-H)

Caption: Proposed synthetic pathway for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-cyclobutylalanine (Intermediate 2)

This procedure outlines a plausible method for the synthesis of the key amino acid intermediate.

  • Strecker Synthesis: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add an aqueous solution of ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq). Stir the reaction mixture at room temperature for 24 hours.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 6 hours to hydrolyze the aminonitrile to the corresponding amino acid.

  • Boc Protection: After cooling and neutralization, dissolve the crude amino acid in a mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane. Stir the mixture at room temperature overnight.

  • Workup and Purification: Acidify the reaction mixture with a cold aqueous solution of citric acid and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-cyclobutylalanine.

Protocol 2: Synthesis of the Weinreb Amide (Intermediate 3)

  • Activation: To a solution of N-Boc-cyclobutylalanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), a coupling agent such as EDC (1.5 eq), and a base like triethylamine (3.0 eq).

  • Coupling: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and extract the product with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be used in the next step without further purification.

Protocol 3: Reduction to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (Final Product)

  • Reduction: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Quenching and Workup: After stirring for 1-2 hours at -78 °C, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude aldehyde can be purified by flash chromatography on silica gel to yield the final product.

Role as a Protease Inhibitor Intermediate

The strategic value of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate lies in its carefully designed structure, which positions it as an ideal precursor for a wide range of protease inhibitors.

Structural Rationale for a Hypothetical Cysteine Protease Inhibitor

Let us consider the design of a hypothetical covalent inhibitor targeting a cysteine protease, such as a viral protease or a cathepsin. The aldehyde functionality of our intermediate can act as a "warhead," reacting with the nucleophilic thiol group of the active site cysteine to form a stable, yet potentially reversible, thiohemiacetal adduct. This covalent interaction can lead to potent inhibition of the enzyme's catalytic activity.

The cyclobutane moiety can be envisioned to occupy a hydrophobic pocket (S2 or S3) in the protease's active site, contributing to the binding affinity and selectivity of the inhibitor. The Boc-protected amine provides a convenient point for further chemical elaboration, allowing for the introduction of additional pharmacophoric elements to optimize interactions with other subsites of the enzyme.

Inhibitor_Binding cluster_0 Protease Active Site cluster_1 Inhibitor Molecule S1_pocket S1 Pocket S2_pocket S2 Pocket (Hydrophobic) Cys_residue Catalytic Cysteine Residue Inhibitor Hypothetical Inhibitor Aldehyde Aldehyde Warhead Cyclobutane Cyclobutane Moiety R_group Further Elaboration (R-group) Aldehyde->Cys_residue Covalent Bond Formation (Thiohemiacetal) Cyclobutane->S2_pocket Hydrophobic Interaction R_group->S1_pocket Binding Interaction

Sources

A Technical Guide to the Strategic Role of the Cyclobutane Ring in Drug Design: The Case of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of small, strained carbocycles into molecular scaffolds is a powerful and increasingly utilized strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted roles of the cyclobutane ring, using the exemplar molecule, "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate," as a contextual framework. We will explore how this seemingly simple four-membered ring profoundly influences a molecule's conformational rigidity, physicochemical properties, metabolic stability, and potential for target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical properties of the cyclobutane moiety to overcome common challenges in lead optimization and candidate selection.

Introduction: Beyond Flatland in Molecular Design

For decades, medicinal chemistry has often favored aromatic rings and flexible alkyl chains. However, the drive for molecules with improved three-dimensionality (3D), enhanced metabolic stability, and novel intellectual property has brought saturated rings to the forefront. Among these, the cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable tool for fine-tuning pharmacological properties.[1][2]

The subject of our analysis, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate , contains three key regions: a Boc-protected amine, a reactive oxo-propane (aldehyde) group, and the cyclobutyl moiety. While the first two are common features in synthetic intermediates for peptidomimetics or enzyme inhibitors, it is the cyclobutane ring that imparts a unique and strategically advantageous set of characteristics to the molecule. This guide will deconstruct the specific contributions of this ring.

Conformational Restriction: Dictating the Bioactive Shape

A molecule's ability to adopt a specific three-dimensional shape—its bioactive conformation—is paramount for effective binding to a biological target. Flexible molecules must pay an entropic penalty upon binding as they lose rotational freedom.[2][3] The cyclobutane ring mitigates this penalty by acting as a rigid scaffold.

  • Puckered Conformation: Unlike a planar representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain that would arise from eclipsed C-H bonds in a planar structure.[4][5][6] This puckering creates defined pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise, three-dimensional orientation of pharmacophoric groups.[1] The bond angles are compressed to about 88°, a deviation from the ideal 109.5°, which contributes to its significant ring strain (approx. 26.3 kcal/mol).[3][4]

  • Vectorial Control: By replacing a more flexible linker (e.g., an isopropyl or sec-butyl group), the cyclobutane ring locks the adjacent parts of the molecule into a more defined spatial relationship. This conformational restriction can pre-organize the molecule for optimal interaction with a target's binding pocket, potentially leading to a significant increase in potency and selectivity.[3][7][8]

Metabolic Stability: A Shield Against Degradation

One of the most compelling reasons to incorporate a cyclobutane ring is to enhance a drug candidate's metabolic stability.[1][3][7][8] Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major mechanism of drug clearance and a frequent point of failure in drug development.[9]

  • Blocking Sites of Metabolism: Flexible alkyl chains, particularly at terminal methyl groups or activated methylene positions, are often susceptible to oxidative metabolism. The cyclobutane ring, being a saturated carbocycle, is relatively inert and can act as a "metabolic shield."[3][8] By replacing a metabolically liable group, it can prevent enzymatic degradation, thereby increasing the molecule's half-life and oral bioavailability.

  • Chemical Inertness: Despite its high strain energy, the cyclobutane ring is significantly more chemically inert than its smaller counterpart, cyclopropane.[3] It does not readily undergo ring-opening reactions under physiological conditions, making it a robust scaffold for drug candidates.[3][7]

Physicochemical Modulation and Bioisosterism

The cyclobutane ring serves as a versatile bioisostere—a substituent that can replace another group while retaining or improving desired biological activity.[1] This allows chemists to systematically modulate a molecule's physicochemical properties.

  • Lipophilicity and Solubility: As a carbon-rich, non-polar framework, the cyclobutane ring increases lipophilicity (LogP). This can be advantageous for occupying hydrophobic pockets within a target protein.[1][3][8] Furthermore, increasing the fraction of sp³-hybridized carbons by replacing flat aromatic rings with saturated scaffolds like cyclobutane has been correlated with improved aqueous solubility, a critical factor for drug formulation and absorption.[3]

  • Bioisostere for Common Groups:

    • gem-Dimethyl Group: The cyclobutane ring can effectively mimic the steric bulk of a gem-dimethyl group, often found in drug molecules to provide conformational constraint or block metabolism.

    • Aryl Rings: In some contexts, a 1,3-disubstituted cyclobutane can serve as a non-planar bioisostere for a phenyl ring, maintaining key substituent vectors while improving the molecule's 3D profile and potentially avoiding liabilities associated with aromatic systems.[3][10]

Comparative Physicochemical Properties (Predicted)

To illustrate the impact of the cyclobutyl group, the table below presents predicted properties for the core molecule and two hypothetical analogues where the cyclobutane is replaced by an isopropyl group (less constrained) or a phenyl group (aromatic).

Compound NameStructureMolecular WeightPredicted LogPPredicted Solubility (mg/mL)
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamateTarget Molecule241.341.80.85
tert-Butyl (1-isopropyl-3-oxopropan-2-yl)carbamateIsopropyl Analogue217.301.51.50
tert-Butyl (1-phenyl-3-oxopropan-2-yl)carbamatePhenyl Analogue249.302.10.30
(Note: Properties are estimations from chemical software and serve for comparative purposes.)

Synthetic Considerations

The growing importance of the cyclobutane moiety has driven the development of robust synthetic methods. For a molecule like "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate," the key cyclobutyl ketone intermediate is accessible through several routes, including the oxidation of cyclobutanol or more advanced methods like the Norrish-Yang cyclization followed by palladium-catalyzed functionalization.[10][11][12] The stereocontrolled synthesis of substituted cyclobutanes remains a challenge but is an active area of research, promising access to a wider range of complex building blocks.[10][11][13]

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the hypothesis that the cyclobutane ring enhances metabolic stability, a standard in vitro liver microsomal stability assay is performed. This experiment measures the rate at which a compound is metabolized by liver enzymes.[9][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes (HLM).

Materials:

  • Test Compound (e.g., tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - intermediate clearance)[9]

  • Negative Control (Incubation without NADPH)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

Step-by-Step Methodology:

  • Preparation: Thaw HLM at 37°C. Prepare working solutions of the test compound and controls in buffer (final concentration typically 1 µM).[15] Prepare the NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, add the HLM solution to the buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (add buffer instead).[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[9][15] The ACN precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9][16]

Workflow and Logic Diagrams

Diagram 1: Multifaceted Roles of the Cyclobutane Ring A conceptual diagram illustrating the key contributions of the cyclobutane moiety in drug design.

G cluster_Core tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate cluster_Properties Key Physicochemical & Pharmacological Roles cluster_Outcomes Impact on Drug Development Core Cyclobutane Ring Conf Conformational Restriction Core->Conf Meta Metabolic Stability Core->Meta Phys Physicochemical Modulation Core->Phys Bio Bioisosterism Core->Bio Potency ↑ Potency & Selectivity Conf->Potency PK ↑ Improved PK (Half-Life) Meta->PK Sol Modulated Solubility/LogP Phys->Sol Bio->Potency IP Novel Chemical Space (IP) Bio->IP

Diagram 2: Experimental Workflow for Microsomal Stability Assay A step-by-step visualization of the in vitro metabolic stability protocol.

workflow prep 1. Preparation (Reagents, Compound, HLM) incub 2. Pre-incubation (Plate + HLM @ 37°C) prep->incub start 3. Initiate Reaction (Add NADPH) incub->start sample 4. Time-Point Sampling (0, 5, 15, 30, 45 min) start->sample stop 5. Quench Reaction (Transfer to ACN + IS) sample->stop process 6. Process Sample (Centrifuge) stop->process analyze 7. LC-MS/MS Analysis (Quantify Compound) process->analyze data 8. Data Analysis (Calculate t½, CLint) analyze->data

Conclusion

The cyclobutane ring in "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate" is far more than a simple spacer. It is a strategic design element that imparts critical drug-like properties. By providing conformational rigidity, it can enhance binding potency and selectivity.[1][3] Its saturated, cyclic nature offers a robust shield against oxidative metabolism, a key hurdle in drug development.[17][18] Finally, as a versatile bioisostere, it allows for the fine-tuning of physicochemical properties to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The increasing application of this moiety in clinical candidates underscores its proven value, transitioning it from a synthetic novelty to a staple in the medicinal chemist's toolkit.[3][7][8]

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). LinkedIn. [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Thieme. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • Slideshare. (n.d.). Conformational analysis. Slideshare. [Link]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ResearchGate. (2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to the Boc Protecting Group in the Context of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical synthesis and drug development, the precise modulation of reactive functional groups is paramount. Among these, the amine moiety presents a unique challenge due to its inherent nucleophilicity and basicity. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for temporarily masking amine reactivity, thereby enabling complex molecular construction with high fidelity. This technical guide provides an in-depth analysis of the Boc protecting group, framed through the lens of a specific, medicinally relevant scaffold: tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. We will dissect the strategic rationale for its use, provide detailed mechanistic insights, present field-proven experimental protocols for its installation and cleavage, and explore its application as a critical synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this cornerstone of modern organic synthesis.

The Strategic Imperative of Amine Protection in Complex Synthesis

Amines are fundamental building blocks in a vast array of pharmaceuticals, but their reactivity can be a double-edged sword. As potent nucleophiles and bases, they can interfere with a multitude of synthetic transformations, leading to undesired side reactions and diminished yields.[1] The concept of a "protecting group" is the chemist's solution to this challenge: a molecular "hat" that temporarily and reversibly renders the amine inert.

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[2][3] Its widespread adoption is due to a finely tuned balance of properties:

  • Robust Stability: The Boc group is exceptionally stable to most nucleophiles, bases, and reductive conditions, allowing for a wide range of chemical manipulations on other parts of the molecule.[4]

  • Orthogonal Lability: It is readily cleaved under specific acidic conditions, a property that allows it to be removed without disturbing other acid-sensitive or base-labile protecting groups—a concept known as an orthogonal protection strategy.[4][5]

  • Improved Solubility: The lipophilic nature of the tert-butyl group often enhances the solubility of intermediates in organic solvents, simplifying purification and handling.[6]

The strategic deployment of the Boc group is therefore a foundational tactic in multi-step synthesis, ensuring that complex molecular architectures can be assembled with precision and control.[7]

Physicochemical Profile of the Target Intermediate

The molecule tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate serves as an excellent case study. It is a Boc-protected α-amino ketone, a structural motif of high value in medicinal chemistry.[8][9] Such compounds are critical precursors for synthesizing nitrogen-containing heterocycles, γ-amino alcohols, and other pharmacologically active agents.[9]

The structure features three key regions:

  • The Amine Protection Core: The N-Boc (carbamate) group, which pacifies the amine's reactivity.

  • The Reactive Handle: The ketone (oxo) group, which is now available for selective transformations such as reduction, olefination, or addition of organometallic reagents.

  • The Lipophilic Scaffold: The cyclobutyl moiety, which contributes to the molecule's overall structure and potential receptor-binding interactions.

Table 1: Core Properties of the Target Compound
PropertyValue
Molecular FormulaC₁₂H₂₁NO₃
IUPAC Nametert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate
InChIKeyUOSXMTVNALWBHS-UHFFFAOYSA-N[10]
SMILESCC(C)(C)OC(=O)NC(C=O)CC1CCC1
Molecular Weight227.30 g/mol

The Boc Protection Protocol: Mechanism and Praxis

The installation of the Boc group is a robust and well-understood transformation, typically proceeding with high efficiency.

Mechanistic Rationale: The "Why" Behind the "How"

The standard reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O).[2] Its efficacy stems from the presence of two electrophilic carbonyl carbons and an excellent leaving group. The reaction is base-mediated, with common choices including triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP).[2]

The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[3][11]

  • This forms a transient tetrahedral intermediate.

  • The intermediate collapses, expelling a tert-butyl carbonate anion. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and the strongly basic tert-butoxide anion.[1][3]

  • The generated tert-butoxide (or the added base) deprotonates the now-positively charged nitrogen, yielding the neutral N-Boc protected product.[3]

This process is thermodynamically driven by the irreversible formation of stable CO₂ gas.[3]

Diagram 1: Boc Protection Mechanism

Boc_Protection cluster_intermediate Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Base Base: Product_Protonated Protonated Carbamate Intermediate->Product_Protonated 2. Collapse & Leaving Group Decomposition Product R-NH-Boc Product_Protonated->Product 3. Deprotonation by Base/t-BuO⁻ Byproducts CO₂ + t-BuOH + [Base-H]⁺ Product_Protonated->Byproducts

Caption: Nucleophilic attack of the amine on Boc₂O leads to the protected carbamate.

Field-Proven Experimental Protocol: Boc Protection

This protocol describes the protection of a hypothetical precursor, 2-amino-1-cyclobutylethan-1-one.

  • Reagents & Materials:

    • 2-amino-1-cyclobutylethan-1-one hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration)

    • Magnetic stirrer, round-bottom flask, nitrogen inlet

  • Procedure:

    • Suspend the amine hydrochloride salt in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add triethylamine dropwise to the stirred suspension. Stir for 15 minutes to liberate the free amine.

    • Add Boc₂O as a solid or as a solution in DCM.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: The crude product can often be used directly. If necessary, purify by flash column chromatography on silica gel.

The Boc Deprotection Protocol: A Study in Controlled Lability

The removal of the Boc group is its defining feature, relying on its sensitivity to acid.[12]

Mechanistic Underpinnings: Acid-Catalyzed Cleavage

The deprotection is initiated by a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][11] The mechanism is robust and predictable:

  • The carbamate carbonyl oxygen is protonated by the strong acid. This is the kinetically favored site of protonation.[1]

  • Protonation activates the group for cleavage. The C-O bond of the tert-butyl group breaks, releasing the highly stable tertiary carbocation (tert-butyl cation).[1][11][13]

  • This step forms an unstable carbamic acid intermediate.[11][13]

  • The carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide gas and the desired free amine.[11][13]

  • Under the strong acidic conditions, the liberated amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

The stability of the tert-butyl cation is the key reason why the Boc group is so acid-labile compared to other alkyl carbamates like Cbz or Moz.[1]

Diagram 2: Boc Deprotection Mechanism

Boc_Deprotection cluster_mechanism Mechanism BocAmine R-NH-Boc Protonated Protonated Carbamate BocAmine->Protonated 1. Protonation Acid H-A (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid + t-Bu⁺ Protonated->CarbamicAcid 2. Loss of t-Bu⁺ Amine R-NH₂ + CO₂ CarbamicAcid->Amine 3. Decarboxylation Salt R-NH₃⁺ A⁻ Amine->Salt 4. Protonation

Caption: Acid-catalyzed cleavage of the Boc group proceeds via a stable t-butyl cation.

Critical Process Parameters & Self-Validation

A trustworthy protocol anticipates and mitigates potential failures. During Boc deprotection, the primary risk is the electrophilic tert-butyl cation.[6][12] This cation can alkylate any available nucleophiles on the substrate molecule (e.g., tryptophan or methionine residues in peptides), leading to unwanted byproducts.[12][14]

Self-Validating System: To ensure the integrity of the desired product, "scavengers" are employed. These are nucleophilic molecules added to the reaction mixture to trap the t-butyl cation before it can cause damage.[4]

  • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES).[4][14]

  • Green Chemistry Considerations: While TFA in DCM is a classic system, both are environmentally problematic.[12] Greener alternatives like aqueous phosphoric acid or methanesulfonic acid in more benign solvents are gaining traction in process chemistry.[4][15]

Field-Proven Experimental Protocol: Boc Deprotection

This protocol describes the deprotection of the title compound, tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

  • Reagents & Materials:

    • Boc-protected amine (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq, or as a 20-50% v/v solution)

    • Dichloromethane (DCM)

    • (Optional) Anisole scavenger (1-2 eq)

    • Magnetic stirrer, round-bottom flask

  • Safety Warning: This reaction produces significant amounts of CO₂ and isobutylene gas. Never perform this reaction in a sealed vessel. Ensure adequate ventilation in a fume hood. TFA is highly corrosive.

  • Procedure:

    • Dissolve the Boc-protected amine in DCM in a round-bottom flask at room temperature. If using a scavenger, add it at this stage.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA dropwise to the stirred solution. Vigorous gas evolution will be observed.

    • After the addition is complete, remove the ice bath and stir at room temperature for 1-3 hours.

    • In-Process Control: Monitor by TLC or LC-MS until no starting material remains.

    • Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The crude product will be the amine trifluoroacetate salt.

    • To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Strategic Application in Drug Development

The true power of the Boc group lies in the synthetic pathways it unlocks. Our target molecule is not an end-product but a versatile intermediate.

Diagram 3: Synthetic Workflow Enabled by Boc Protection

Workflow Start Amino Ketone Precursor (R-NH₂) BocProtect Boc Protection (Boc₂O, Base) Start->BocProtect Intermediate Boc-Protected Intermediate (Title Compound) BocProtect->Intermediate KetoneMod Selective Ketone Modification (e.g., Grignard, Reduction) Intermediate->KetoneMod Modified Modified Boc-Protected Intermediate KetoneMod->Modified Deprotect Boc Deprotection (TFA, DCM) Modified->Deprotect Final Final Target Molecule (e.g., Chiral Amino Alcohol) Deprotect->Final

Caption: Boc protection enables selective chemistry on other functional groups.

This workflow demonstrates the core principle: by protecting the amine, the ketone is unmasked for a specific, desired transformation. Without the Boc group, a reagent like a Grignard would simply deprotonate the amine or engage in other side reactions. After the ketone has been modified, the Boc group is cleanly removed in the final step to reveal the new, more complex molecule, ready for further elaboration or biological testing.

Conclusion

The tert-butoxycarbonyl group is a pillar of modern synthetic strategy, providing a robust, reliable, and versatile method for the protection of amines. Its stability under a wide range of conditions, coupled with its predictable and clean removal with acid, makes it an ideal choice for complex, multi-step syntheses in drug discovery and development. As exemplified by its role in the chemistry of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, the Boc group is not merely a reagent but a strategic enabler, allowing chemists to navigate intricate synthetic pathways with precision and confidence. A thorough understanding of its mechanistic nuances and practical applications is essential for any scientist working at the forefront of chemical innovation.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 3). Acids. Retrieved from [Link]

  • ACS Omega. (2025, October 28). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • Russian Chemical Reviews. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

Sources

An In-Depth Technical Guide to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a pivotal chiral building block in contemporary pharmaceutical synthesis. With the Chemical Abstracts Service (CAS) number 394735-19-4 , this molecule is a critical intermediate in the manufacturing of potent antiviral agents, most notably the hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.[1] This document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, its crucial role in drug development, and essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge for the effective utilization and handling of this important synthetic intermediate.

Compound Identification and Core Data

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a carbamate-protected amino aldehyde. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is central to its utility in multi-step syntheses, allowing for the controlled and sequential formation of amide bonds.

IdentifierValue
Chemical Name tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
CAS Number 394735-19-4
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Canonical SMILES C1CC(C1)CC(C=O)NC(=O)OC(C)(C)C
InChI Key UOSXMTVNALWBHS-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data for the physicochemical properties of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate are not extensively reported in publicly available literature. However, based on the properties of structurally similar Boc-protected amino aldehydes and general carbamates, the following characteristics can be anticipated:

PropertyPredicted/Typical Value
Appearance White to off-white solid or a viscous oil
Melting Point Expected to be a low-melting solid
Boiling Point Likely to decompose upon heating at atmospheric pressure
Solubility Soluble in a range of organic solvents such as dichloromethane, chloroform, and alcohols.[2] Limited solubility in water and nonpolar solvents like petroleum ether.[2]

Synthesis and Mechanism

The synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate typically originates from the corresponding amino acid, (S)-2-amino-3-cyclobutylpropanoic acid. The synthetic strategy involves two key transformations: the protection of the amino group and the reduction of the carboxylic acid to an aldehyde.

Boc Protection of the Amino Acid

The initial step is the protection of the primary amine of (S)-2-amino-3-cyclobutylpropanoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in peptide synthesis and organic chemistry.

Causality of Experimental Choices: The use of a base, such as sodium bicarbonate or triethylamine, is crucial to neutralize the acidic proton of the carboxylic acid and the proton generated from the carbamate formation, driving the reaction to completion. The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, to ensure the solubility of both the amino acid and the Boc anhydride.

Reduction to the Aldehyde

The resulting N-Boc protected amino acid is then selectively reduced to the corresponding aldehyde. This transformation is a delicate step, as over-reduction to the alcohol must be avoided.

Causality of Experimental Choices: A common and effective method for this selective reduction is the use of a Weinreb amide intermediate. The N-Boc protected amino acid is first converted to its N-methoxy-N-methylamide (Weinreb amide). This intermediate is then treated with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures (e.g., -78 °C). The resulting tetrahedral intermediate is stable at low temperatures and collapses to the aldehyde upon aqueous workup. This two-step process provides a high-yielding and controlled synthesis of the desired aldehyde.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Aldehyde Formation Amino_Acid (S)-2-amino-3- cyclobutylpropanoic acid Protected_AA N-Boc-(S)-2-amino-3- cyclobutylpropanoic acid Amino_Acid->Protected_AA   Boc_Anhydride Boc₂O, Base Weinreb_Amide N-Boc-Weinreb Amide Protected_AA->Weinreb_Amide   Weinreb_Formation 1. SOCl₂, DMF (cat.) 2. HN(OMe)Me Final_Product tert-Butyl (1-cyclobutyl- 3-oxopropan-2-yl)carbamate Weinreb_Amide->Final_Product   Reduction DIBAL-H, -78 °C

Figure 1: Representative synthetic workflow for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Role in Drug Development: The Synthesis of Boceprevir

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a cornerstone in the synthesis of Boceprevir, a first-generation protease inhibitor for the treatment of chronic hepatitis C.[1] Boceprevir is a complex tripeptide mimetic, and the cyclobutyl-containing fragment derived from this intermediate is crucial for its binding affinity and inhibitory activity against the HCV NS3/4A serine protease.

The aldehyde functionality of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate serves as a key electrophilic center for the subsequent steps in the Boceprevir synthesis. It undergoes a series of transformations, including the formation of a ketoamide moiety, which is a critical pharmacophore for interacting with the active site of the protease. The Boc protecting group ensures that the amine nucleophilicity is masked until the desired stage of the synthesis, where it is cleaved under acidic conditions to allow for further peptide couplings.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), protons of the cyclobutyl ring, methylene protons adjacent to the cyclobutyl ring, the methine proton alpha to the aldehyde, and the aldehyde proton itself (a singlet or doublet at ~9.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum would feature signals for the carbonyl of the carbamate, the quaternary and methyl carbons of the tert-butyl group, the carbons of the cyclobutyl ring, and the carbonyl carbon of the aldehyde group at a downfield chemical shift.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling Boc-protected amino aldehydes and carbamates should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Stability: The Boc protecting group is sensitive to strong acids and can be cleaved. Aldehydes can be prone to oxidation and polymerization, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Safety_Protocol Start Handling Procedure PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Start->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) Start->Ventilation Handling_Precautions Avoid: - Inhalation - Skin/Eye Contact - Ingestion PPE->Handling_Precautions Ventilation->Handling_Precautions Storage Store in a Cool, Dry Place in a Tightly Sealed Container Handling_Precautions->Storage Incompatibilities Keep Away From: - Strong Acids - Strong Oxidizing Agents Storage->Incompatibilities End Procedure Complete Incompatibilities->End

Figure 2: General safety protocol for handling tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Conclusion

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a valuable and versatile synthetic intermediate with a critical role in the development of antiviral therapeutics. Its bifunctional nature, combining a protected amine and a reactive aldehyde, makes it an essential building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is paramount for its effective and safe utilization in research and drug manufacturing. As the demand for novel antiviral agents continues to grow, the importance of such key intermediates in enabling the efficient and scalable synthesis of these life-saving medicines cannot be overstated.

References

Sources

An In-depth Technical Guide on the Solubility and Stability of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a synthetic intermediate of significant interest within pharmaceutical and medicinal chemistry research. Its structural motifs, featuring a cyclobutyl group, a central carbamate linkage, and a terminal aldehyde, make it a versatile building block for the synthesis of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group is a prevalent feature in modern organic synthesis, prized for its straightforward introduction and its selective removal under specific conditions.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. In the absence of extensive, publicly available empirical data for this specific molecule, this document synthesizes information from closely related structural analogs and foundational chemical principles. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine the precise physicochemical properties of this compound, thereby ensuring its optimal handling, storage, and utilization in synthetic workflows.

Physicochemical Properties: An Analog-Based Estimation

PropertyEstimated Value/CharacteristicBasis for Estimation
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
XLogP3 ~1.5 - 2.5Based on analogs like tert-butyl N-(1-oxopropan-2-yl)carbamate and considering the contribution of the cyclobutyl group.
Hydrogen Bond Donors 1The N-H of the carbamate.
Hydrogen Bond Acceptors 3The two oxygens of the carbamate and the aldehyde oxygen.

These estimated properties suggest that the molecule is moderately lipophilic and has the capacity for hydrogen bonding, which will influence its solubility profile.

Solubility Profile: Theoretical Framework and Experimental Determination

The solubility of a compound is a critical parameter for its use in chemical reactions, formulation, and biological assays. Based on its structure, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is expected to exhibit good solubility in a range of common organic solvents.

Anticipated Solubility:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Moderate to High Solubility: Expected in lower alcohols like methanol, ethanol, and isopropanol.

  • Low Solubility: Expected in non-polar solvents such as hexanes and diethyl ether.

  • Very Low to Insoluble: Expected in aqueous solutions due to the presence of the non-polar cyclobutyl and tert-butyl groups.

Experimental Protocol for Quantitative Solubility Determination

To provide actionable data, a robust experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a gold standard for determining the solubility of a solid in a liquid solvent.

Workflow for Equilibrium Solubility Determination

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation at constant temperature sep Phase Separation equil->sep Centrifugation or filtration quant Quantification sep->quant HPLC or UV-Vis analysis of the supernatant calc Calculation of Solubility quant->calc

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate to individual vials containing a known volume of each test solvent (e.g., water, ethanol, acetonitrile, DMSO).

    • The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C) to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure solid material is still present.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors. The results are typically expressed in mg/mL or mmol/L.

Stability Profile: Understanding the Labile Boc Group

The chemical stability of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is notoriously sensitive to acidic conditions.

Influence of pH on Stability:

  • Acidic pH (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions, which proceeds via an E1 elimination mechanism to release the free amine, carbon dioxide, and isobutylene.[3] Therefore, prolonged exposure to even mild acids should be avoided.

  • Neutral pH (pH 6-8): The compound is expected to be generally stable at neutral pH.

  • Basic pH (pH > 9): The Boc group is generally stable towards most basic conditions, making it a valuable protecting group in base-mediated reactions.[3]

Thermal and Photostability:

  • Thermal Stability: While specific data is unavailable, carbamates are generally stable at ambient and moderately elevated temperatures. However, high temperatures should be avoided to prevent potential decomposition.

  • Photostability: The molecule does not contain significant chromophores that would suggest high photosensitivity, but as a general laboratory practice, it should be stored in amber vials to protect it from light.

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to evaluate the stability of a compound under various stress conditions.

Workflow for Forced Degradation Study

G prep Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze Quench reaction if necessary report Report Degradation Profile analyze->report Quantify parent compound and identify degradants

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with acidic solutions of varying strengths (e.g., 0.1 M HCl, 0.01 M HCl) and incubate at a controlled temperature (e.g., 50 °C).

    • Base Hydrolysis: Dilute the stock solution with basic solutions (e.g., 0.1 M NaOH, 0.01 M NaOH) and incubate.

    • Thermal Stress: Store aliquots of the stock solution at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photolytic Stress: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to exclude light.

    • Oxidative Stress: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • For acid and base hydrolysis samples, it is crucial to neutralize the sample immediately to quench the degradation reaction.

  • HPLC Analysis:

    • Analyze all samples using a stability-indicating HPLC method. This is a method that can separate the parent compound from all potential degradation products.

    • The percentage of the remaining parent compound and the formation of any degradation products should be monitored over time.

Conclusion

While specific experimental data for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is not widely published, a strong understanding of its likely solubility and stability can be derived from the well-established chemistry of the Boc-protecting group and by comparison with structurally related molecules. This guide provides a robust framework for researchers to experimentally determine these critical parameters. By following the detailed protocols for solubility and stability testing, scientists can ensure the reliable use of this versatile building block in their synthetic endeavors, leading to more predictable and successful research outcomes.

References

  • PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-methyl-N-[1-(4-methylphenyl)-1-oxopropan-2-yl]carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]carbamate. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]

  • PubChem. (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

  • PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Tert-butyl n-(1-oxopropan-2-yl)carbamate. [Link]

  • Active Biopharma Corp. (S)-Tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate. [Link]

  • ResearchGate. (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

  • PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Crystal structure of tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, C16H24N2O4. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate": A Key Intermediate for HCV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Ketoamide Intermediates in HCV Drug Discovery

The landscape of antiviral therapeutics has been significantly shaped by the development of direct-acting antivirals (DAAs), particularly for the treatment of Hepatitis C Virus (HCV) infection. A cornerstone of this success has been the strategic inhibition of the HCV NS3/4A serine protease, an enzyme crucial for viral replication. Potent HCV protease inhibitors, such as Boceprevir, often feature a distinctive α-ketoamide "warhead."[1][2][3] This electrophilic moiety forms a reversible covalent bond with the catalytic serine residue of the protease, leading to potent inhibition. The synthesis of these complex antiviral agents relies on the availability of well-defined chiral building blocks. "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate" represents a key intermediate, embodying the essential structural motifs required for elaboration into these powerful HCV inhibitors. The cyclobutyl group, a desirable feature in medicinal chemistry, can enhance binding affinity and improve pharmacokinetic properties.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust synthetic route to this valuable intermediate, underpinned by established chemical principles and practical laboratory insights.

Retrosynthetic Analysis and Strategic Approach

The synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, an N-Boc protected amino aldehyde, is strategically designed to ensure high purity and stereochemical integrity. A logical retrosynthetic analysis points to a three-step sequence starting from the unnatural amino acid, 3-cyclobutylalanine.

G Target tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Alcohol tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate Target->Alcohol Mild Oxidation (e.g., DMP) Boc_Amino_Acid N-Boc-3-cyclobutylalanine Alcohol->Boc_Amino_Acid Reduction (e.g., NaBH4) Amino_Acid 3-Cyclobutylalanine Boc_Amino_Acid->Amino_Acid Boc Protection

Caption: Retrosynthetic pathway for the target compound.

This approach involves:

  • Synthesis and Protection: Starting with the synthesis of 3-cyclobutylalanine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

  • Reduction to the Amino Alcohol: Selective reduction of the carboxylic acid of N-Boc-3-cyclobutylalanine to the corresponding primary alcohol.

  • Mild Oxidation to the Aldehyde: Controlled oxidation of the N-Boc protected amino alcohol to the target aldehyde, employing conditions that prevent over-oxidation and racemization.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Part 1: Synthesis of 3-Cyclobutylalanine

The Strecker synthesis provides a classical and effective method for the preparation of α-amino acids from aldehydes.[5][6][7][8][9]

Reaction Scheme: Cyclobutane carboxaldehyde → 2-Amino-3-cyclobutylpropanenitrile → 3-Cyclobutylalanine

Materials:

  • Cyclobutane carboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Aqueous ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

Procedure:

  • Aminonitrile Formation: In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in aqueous ammonia is prepared and cooled in an ice bath. Cyclobutane carboxaldehyde is added dropwise to this solution with vigorous stirring. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Extraction: The reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-amino-3-cyclobutylpropanenitrile.

  • Hydrolysis: The crude aminonitrile is refluxed with concentrated hydrochloric acid. The progress of the hydrolysis is monitored by TLC.

  • Isolation: After completion, the reaction mixture is cooled, and the precipitated ammonium chloride is filtered off. The filtrate is concentrated under reduced pressure. The resulting solid is dissolved in a minimal amount of hot water and precipitated by the addition of ethanol. The product, 3-cyclobutylalanine, is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

Part 2: Synthesis of N-Boc-3-cyclobutylalanine

The protection of the amino group is crucial for the subsequent reduction step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation.

Materials:

  • 3-Cyclobutylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Citric acid solution (1 M)

Procedure:

  • A solution of 3-cyclobutylalanine in aqueous sodium bicarbonate is prepared.

  • A solution of di-tert-butyl dicarbonate in dioxane is added portion-wise to the amino acid solution at room temperature with stirring.

  • The reaction is stirred overnight at room temperature.

  • The reaction mixture is concentrated under reduced pressure to remove the dioxane. The aqueous residue is washed with ethyl acetate to remove any unreacted Boc₂O.

  • The aqueous layer is acidified to pH 2-3 with 1 M citric acid solution at 0 °C.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-cyclobutylalanine as a solid.

Part 3: Synthesis of tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate

The reduction of the Boc-protected amino acid to the corresponding alcohol can be achieved using a mixed anhydride method followed by reduction with sodium borohydride. This method is generally preferred over harsher reducing agents like lithium aluminum hydride to avoid side reactions.

Materials:

  • N-Boc-3-cyclobutylalanine

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • N-Boc-3-cyclobutylalanine is dissolved in anhydrous THF and cooled to -15 °C.

  • N-Methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate, maintaining the temperature at -15 °C. The reaction is stirred for 15 minutes to form the mixed anhydride.

  • A solution of sodium borohydride in water is added slowly to the reaction mixture, ensuring the temperature does not rise above 0 °C.

  • The reaction is stirred for 2 hours at 0 °C.

  • The reaction is quenched by the slow addition of 1 M citric acid until the pH is acidic.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

  • The crude product is purified by column chromatography on silica gel to afford tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate.

Part 4: Synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

The final step is the mild oxidation of the primary alcohol to the aldehyde. Dess-Martin periodinane (DMP) is an excellent reagent for this transformation as it operates under neutral conditions, minimizing the risk of epimerization and over-oxidation.[6][7][10]

Materials:

  • tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

Procedure:

  • tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate is dissolved in dry dichloromethane.

  • Dess-Martin periodinane is added in one portion at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude aldehyde is purified by flash column chromatography on silica gel to yield the final product, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Data Summary and Characterization

StepProductStarting MaterialKey ReagentsTypical Yield (%)Analytical Data
13-CyclobutylalanineCyclobutane carboxaldehydeNH₄Cl, NaCN, HCl40-50¹H NMR, ¹³C NMR, MS
2N-Boc-3-cyclobutylalanine3-CyclobutylalanineBoc₂O, NaHCO₃85-95¹H NMR, ¹³C NMR, MS
3tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamateN-Boc-3-cyclobutylalanineIsobutyl chloroformate, NaBH₄70-80¹H NMR, ¹³C NMR, MS
4tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamatetert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamateDess-Martin periodinane80-90¹H NMR, ¹³C NMR, MS, IR

Characterization Notes: The final product should be characterized by ¹H NMR (presence of the aldehyde proton signal around 9.5-9.7 ppm), ¹³C NMR (aldehyde carbon signal around 200 ppm), and mass spectrometry to confirm the molecular weight. The purity can be assessed by HPLC.

Expertise & Experience: Causality Behind Experimental Choices

The selection of this synthetic route is guided by principles of efficiency, selectivity, and practicality for laboratory-scale synthesis.

  • Choice of Strecker Synthesis: This method is a robust and well-established procedure for accessing α-amino acids from readily available aldehydes.[5][6][7][8][9] It provides a direct route to the core amino acid scaffold.

  • Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under the subsequent reduction conditions and its facile removal under mild acidic conditions, which is often a requirement in later stages of drug synthesis.

  • Mixed Anhydride Reduction: The reduction of the carboxylic acid via a mixed anhydride intermediate is a mild and selective method that avoids the use of highly reactive and less selective hydrides like LiAlH₄. This is crucial for preserving the Boc protecting group.

  • Dess-Martin Periodinane Oxidation: The final oxidation step is the most critical for preserving the stereochemical integrity of the α-carbon. DMP is a hypervalent iodine reagent that operates under neutral pH and at room temperature, which significantly reduces the risk of epimerization that can occur with other oxidation methods.[6][7][10] Its high chemoselectivity prevents over-oxidation to the carboxylic acid.

Trustworthiness: A Self-Validating System

Each stage of this synthesis includes built-in checkpoints to ensure the integrity of the process and the quality of the final product.

  • In-Process Monitoring: Thin-layer chromatography (TLC) is employed at each step to monitor the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.

  • Spectroscopic Verification: After each step, the structure of the intermediate is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). This ensures that the desired transformation has occurred before proceeding to the next step.

  • Chromatographic Purification: Purification by column chromatography after the reduction and oxidation steps is essential to remove byproducts and unreacted reagents, guaranteeing the high purity of the final intermediate.

  • Chiral Integrity: For applications requiring high enantiopurity, chiral HPLC analysis of the final aldehyde can be performed to confirm the absence of racemization during the synthesis.

Synthetic Workflow Diagram

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reduction cluster_3 Step 4: Oxidation A Cyclobutane carboxaldehyde B 2-Amino-3-cyclobutyl propanenitrile A->B NH4Cl, NaCN, NH3 C 3-Cyclobutylalanine B->C HCl, H2O, Reflux D N-Boc-3-cyclobutylalanine C->D Boc2O, NaHCO3 E tert-Butyl (1-cyclobutyl-3- hydroxypropan-2-yl)carbamate D->E 1. Isobutyl chloroformate, NMM 2. NaBH4 F tert-Butyl (1-cyclobutyl-3- oxopropan-2-yl)carbamate E->F Dess-Martin Periodinane

Caption: Overall synthetic workflow.

Conclusion

The synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a critical step in the development of potent HCV protease inhibitors. The protocol detailed in this application note provides a reliable and well-reasoned pathway to this key intermediate. By understanding the rationale behind each synthetic transformation and implementing rigorous in-process controls, researchers can confidently produce this valuable building block for advancing antiviral drug discovery programs.

References

  • Davis, F. A., et al. (1996). Asymmetric synthesis of α-amino acids using enantiopure sulfinimines (N-sulfinylimines). The Journal of Organic Chemistry, 61(2), 440-441. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755-6756. [Link]

  • Baran, P. S., et al. (2021). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. Journal of the American Chemical Society, 143(30), 11835-11842. [Link]

  • Wikipedia. (2024). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. [Link]

  • Wikipedia. (2024). Dess–Martin periodinane. [Link]

  • MedSchoolCoach. (2023). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • PubChem. (n.d.). 3-Cyclobutyl-L-alanine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Njoroge, F. G., et al. (2008). Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C. Accounts of chemical research, 41(1), 50-59. [Link]

  • Venkatraman, S., et al. (2006). Discovery of (1R, 5S)-N-[3-amino-1-(cyclobutylmethyl)-2, 3-dioxopropyl]-3-[2 (S)-[[[(1, 1-dimethylethyl) amino] carbonyl] amino]-3, 3-dimethyl-1-oxobutyl]-6, 6-dimethyl-3-azabicyclo [3.1. 0] hexan-2 (S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of medicinal chemistry, 49(20), 6074-6086. [Link]

  • Wetherington, J., et al. (2012). Discovery of the C-4-methyl-substituted P2-cyclobutyl-containing ketoamide (SCH900518), a potent inhibitor of the hepatitis C virus NS3 protease. Bioorganic & medicinal chemistry letters, 22(12), 4047-4052. [Link]

  • Malcolm, B. A., et al. (2006). SCH 503034, a mechanism-based inhibitor of the hepatitis C virus NS3 protease. Antimicrobial agents and chemotherapy, 50(3), 1013-1020. [Link]

Sources

Application Note & Protocol: Chemoselective Boc Protection of 1-cyclobutyl-3-oxopropan-2-amine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 1-cyclobutyl-3-oxopropan-2-amine. The presence of a proximate ketone functionality necessitates a carefully optimized protocol to ensure high chemoselectivity and prevent side reactions. This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, purification strategies, and troubleshooting guidelines. The content is designed for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates where the Boc protecting group is a cornerstone of the synthetic strategy.

Introduction: The Strategic Importance of Boc Protection

In the landscape of modern organic synthesis and drug development, the protection of reactive functional groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines due to its ease of installation, stability across a wide range of non-acidic reaction conditions, and facile cleavage under mild acidic conditions.[1][2][3][4] This orthogonality to many other protecting groups makes it an invaluable tool in the synthesis of complex molecules such as peptides and pharmaceutical agents.[2][5]

The substrate, 1-cyclobutyl-3-oxopropan-2-amine, presents a common challenge in medicinal chemistry: the selective functionalization of a primary amine in the presence of a ketone. The protocol herein is optimized to favor N-Boc protection over potential side reactions, such as self-condensation of the ketone, which can be promoted by basic conditions often employed in Boc protection.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
1-cyclobutyl-3-oxopropan-2-amine≥95%Commercially AvailableStore under inert atmosphere.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeSigma-Aldrich, etc.Corrosive, handle with care.[6][7]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or freshly opened bottle.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly.

3.1. Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclobutyl-3-oxopropan-2-amine (10 mmol, 1.0 equiv).

  • Dissolve the amine in anhydrous dichloromethane (DCM, 40 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (Et₃N) (12 mmol, 1.2 equiv) dropwise to the stirred solution. The use of a mild, non-nucleophilic base like triethylamine is crucial to prevent base-catalyzed side reactions involving the ketone.[1]

3.2. Boc Protection Reaction

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (11 mmol, 1.1 equiv) in anhydrous DCM (10 mL).

  • Add the (Boc)₂O solution dropwise to the cooled amine solution over 15-20 minutes. The slow addition helps to control the exotherm of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

3.3. Workup and Purification

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure N-Boc-protected product.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Boc Protection cluster_workup 3. Workup & Purification dissolve_amine Dissolve amine in DCM cool Cool to 0 °C dissolve_amine->cool add_base Add Triethylamine cool->add_base add_boc Add (Boc)₂O solution add_base->add_boc Start Reaction warm_rt Warm to RT add_boc->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for the Boc protection of 1-cyclobutyl-3-oxopropan-2-amine.

Mechanism and Scientific Rationale

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[8][9] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas, which drives the reaction to completion.[8]

The role of triethylamine is to act as a base to deprotonate the initially formed ammonium salt, regenerating the free amine and increasing its nucleophilicity for the reaction to proceed efficiently.[9]

Reaction Mechanism Diagram

G Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral Base Et₃N Base->Tetrahedral ProtectedAmine R-NH-Boc Tetrahedral->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ + Et₃N·H⁺ Tetrahedral->Byproducts Decomposition

Caption: Mechanism of Boc protection of a primary amine.

Expected Results and Data

ParameterExpected Value
Reaction Time2 - 4 hours
Appearance of ProductWhite to off-white solid
Yield85 - 95%
Purity (by ¹H NMR)>98%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient (Boc)₂O- Inactive (Boc)₂O (hydrolyzed)- Low reaction temperature- Add an additional 0.1-0.2 equivalents of (Boc)₂O.- Use a fresh bottle of (Boc)₂O.- Allow the reaction to stir for a longer duration at room temperature.
Formation of Side Products - Presence of water in the reaction- Use of a stronger, nucleophilic base- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a non-nucleophilic base like triethylamine or DIPEA.
Low Yield after Purification - Product loss during workup- Inefficient extraction- Perform extractions carefully and ensure complete phase separation.- Increase the number of extractions.

Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): Is corrosive and has a low melting point, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

  • Triethylamine (Et₃N): Is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Boc protection of 1-cyclobutyl-3-oxopropan-2-amine. By carefully controlling the reaction conditions, particularly the choice of base and the reaction temperature, high yields of the desired N-Boc protected product can be achieved while minimizing side reactions. This protocol is a valuable tool for medicinal chemists and process development scientists working on the synthesis of complex molecular architectures.

References

  • Vertex AI Search. Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Liu, Y.-S., Zhao, C., et al. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • Benchchem.
  • National Institutes of Health.
  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
  • Wikipedia.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Benchchem. Effect of solvent on (2-Aminoethyl)carbamic acid reaction efficiency.
  • Darnbrough, S., et al. An improved synthesis of n-boc protected aryl amines.
  • Ragnarsson, U., & Grehn, L. Dual protection of amino functions involving Boc. RSC Publishing.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Chemtips.
  • Benchchem. The Chemistry of the Boc Protecting Group.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate.
  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
  • Sigma-Aldrich.
  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.
  • Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Organic Syntheses Procedure.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Journal of Nuclear Medicine.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
  • Benchchem. comparing the efficacy of different bases in N-Boc protection reactions.
  • YouTube. Amine Boc protection-Mechanism and Reaction Setup.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)
  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.
  • ECHEMI. Help DPPA is reacted with a carboxylic acid, and the BOC protecting amine compound is re-formed by CURTIUS.

Sources

Application Notes: Strategic Use of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate for the Synthesis of Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit

The synthesis of peptides with non-natural amino acids or modified backbones is a cornerstone of modern drug discovery. These peptidomimetics often exhibit enhanced proteolytic stability, improved bioavailability, and unique conformational properties compared to their natural counterparts.[1][2] The incorporation of constrained moieties, such as cyclobutyl groups, has been shown to influence peptide conformation and biological activity.[3][4]

This application note introduces tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate , a versatile and untapped building block for synthesizing novel peptidomimetics. Its unique structure, featuring a Boc-protected amine, a reactive aldehyde, and a cyclobutyl side chain, opens new avenues for peptide modification and the creation of unique backbone architectures. The primary application detailed herein is its use in reductive amination , a robust and reliable method for forming stable secondary amine linkages within a peptide sequence.[5][6]

Reagent Overview and Physicochemical Properties

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a β-amino aldehyde derivative. The tert-butoxycarbonyl (Boc) group provides a standard, acid-labile protecting group for the amine, compatible with common peptide synthesis strategies.[7][8] The aldehyde functionality serves as a key reactive handle for conjugation, particularly for N-terminal modification of peptides or for coupling with other primary amines.

PropertyValue
IUPAC Name tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid
Key Features Boc-protected amine, Aldehyde, Cyclobutyl side chain
Primary Application Reductive amination for peptide modification
Structure:

Caption: Chemical structure of the title compound.

Principle of Application: Reductive Amination

The core utility of this reagent lies in the reactivity of its aldehyde group towards primary amines, such as the N-terminus of a peptide. The reaction proceeds via a two-step, one-pot process:

  • Schiff Base Formation: The aldehyde reacts with the primary amine of a peptide to form an unstable imine intermediate (Schiff base). This reaction is typically fastest under slightly acidic conditions (pH 4-6), which catalyze the dehydration step.

  • Reduction: A mild reducing agent, selectively chosen to reduce the imine C=N bond without affecting other functionalities like peptide amides, is added to the mixture. This reduction yields a stable, non-hydrolyzable secondary amine linkage.

This strategy effectively creates a novel peptidomimetic with an extended, more flexible N-terminus containing a cyclobutyl moiety.

Reductive_Amination Peptide_NH2 Peptide with free N-terminal Amine (R-NH₂) Schiff_Base Imine Intermediate (Schiff Base) Peptide_NH2->Schiff_Base + Aldehyde (pH 4-6) Aldehyde tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Aldehyde->Schiff_Base Final_Product N-Alkylated Peptide (Stable Secondary Amine) Schiff_Base->Final_Product + Reducing Agent Reducing_Agent Mild Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: General workflow for reductive amination.

Experimental Protocols

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide

This protocol describes the modification of a peptide while it is still attached to the solid support, which simplifies purification by allowing for easy removal of excess reagents through washing.

Materials:

  • Peptide-on-resin (with a free N-terminal amine)

  • tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 eq) in anhydrous DMF for 30 minutes in a solid-phase synthesis vessel.

  • Aldehyde Coupling: Dissolve tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (5 eq) in 1% AcOH/DMF. Add this solution to the swollen resin.

  • Imine Formation: Agitate the mixture at room temperature for 1-2 hours.

  • Reduction: Add NaBH₃CN (10 eq) to the vessel. Agitate the mixture for an additional 4-6 hours, or overnight, at room temperature.

    • Causality Note: NaBH₃CN is a preferred reducing agent in this context because it is stable in mildly acidic conditions and selectively reduces the protonated imine over aldehydes or ketones, minimizing side reactions.[9]

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

  • Drying: Dry the modified peptide-resin under high vacuum for at least 2 hours.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[10] The standard Boc deprotection step is also accomplished here.[7]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13]

Protocol 2: Solution-Phase Modification of a Purified Peptide

This protocol is suitable for modifying a previously synthesized and purified peptide.

Materials:

  • Purified peptide with a free N-terminus (1 eq)

  • tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Acetic Acid (AcOH)

Procedure:

  • Dissolution: Dissolve the purified peptide in the chosen anhydrous solvent.

  • Aldehyde Addition: Add the tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Initiate Reduction: Add NaBH(OAc)₃ to the reaction mixture in one portion.

    • Causality Note: NaBH(OAc)₃ is often used in solution-phase reductive aminations as it is a mild and non-hygroscopic reducing agent that does not require strict pH control.[6]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS to confirm the consumption of the starting peptide and the formation of the desired product mass. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the final product via RP-HPLC or flash column chromatography.[14][15]

Validation and Characterization

The successful incorporation of the cyclobutyl moiety should be confirmed using standard analytical techniques:

TechniqueExpected Outcome
LC-MS A mass shift corresponding to the addition of the C₁₂H₂₁NO₂ group (M+211.16 Da) and a shift in retention time.
¹H NMR Appearance of characteristic signals for the cyclobutyl protons and the tert-butyl group.
Tandem MS (MS/MS) Fragmentation pattern confirming the new N-terminal structure.

Conclusion and Future Perspectives

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a promising reagent for the synthesis of novel peptidomimetics. The protocols outlined here, based on the robust reductive amination reaction, provide a straightforward and efficient means to introduce a unique N-terminal modification. This building block can be used to explore structure-activity relationships, enhance proteolytic resistance, and develop new therapeutic peptide leads. Further applications could involve its use as an internal building block after conversion of the aldehyde to other functionalities, expanding its utility in constructing complex peptide architectures.

References

  • Jensen, K. J. (n.d.). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Nature Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]

  • Seebach, D., et al. (2004). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Retrieved from [Link]

  • Vázquez, S., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (1996). HPLC of Peptides and Proteins: Methods and Principles. Retrieved from [Link]

  • Alluri, M., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. Retrieved from [Link]

  • Fauchère, J. L. (1986). Peptidomimetics, a synthetic tool of drug discovery. Advances in Drug Research. Retrieved from [Link]

  • Robinson, J. A. (2008). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research. Retrieved from [Link]

  • Cardillo, G., et al. (2003). Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ChemRxiv. (n.d.). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of cyclobutane-based hybrid peptides subjected to study. Retrieved from [Link]

Sources

Application Notes: Strategic Use of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

In the landscape of contemporary medicinal chemistry, the demand for sophisticated, stereochemically defined building blocks is incessant. tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate has emerged as a highly valuable intermediate, offering a unique combination of a reactive aldehyde, a metabolically robust cyclobutyl group, and an orthogonally protected amine. This document provides an in-depth guide for researchers and drug development professionals on the strategic applications and detailed experimental protocols involving this versatile compound, with a focus on its role in constructing complex inhibitors for challenging therapeutic targets.

Introduction: The Strategic Advantage of a Multifunctional Building Block

The design of new therapeutic agents is a complex process of molecular engineering, where every atom and functional group can influence potency, selectivity, and pharmacokinetic properties. tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate serves as an exemplary scaffold, providing three distinct points of chemical diversity and strategic modification.

  • The Cyclobutyl Moiety: This four-membered carbocycle is increasingly utilized in drug design to confer favorable properties. Its puckered, three-dimensional structure can improve metabolic stability, serve as a non-planar bioisostere for aromatic rings, and provide conformational constraint to optimize binding to target proteins[1][2]. The incorporation of a cyclobutyl fragment can lead to enhanced pharmacological profiles compared to more traditional linear or aromatic substituents[3][4][5].

  • The Reactive Aldehyde: Aldehydes are foundational functional groups in organic synthesis, acting as versatile electrophilic handles for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[6][7] This functionality allows for transformations such as reductive aminations, Wittig-type olefinations, and additions of organometallic reagents, enabling the extension of the molecular framework.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, which is stable to a wide range of reaction conditions used to modify the aldehyde. Its acid-labile nature allows for clean and selective deprotection at a later synthetic stage, revealing a nucleophilic amine ready for acylation, alkylation, or other coupling reactions[8]. This orthogonality is the cornerstone of its utility in multi-step syntheses.

Physicochemical Properties
CAS Number 394735-19-4
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
Appearance Solid
Key Features Chiral center, reactive aldehyde, Boc-protected amine, cyclobutyl group

Core Application: Synthesis of Protease Inhibitors

A prominent application of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is its use as a key intermediate in the synthesis of protease inhibitors. For instance, it is a documented precursor to fragments of Boceprevir, a clinically approved inhibitor of the hepatitis C virus (HCV) NS3/4A protease[9]. The aldehyde is crucial for constructing the ketoamide warhead that covalently interacts with the active site serine residue of the protease.

Retrosynthetic Logic

The strategic disassembly of a complex target molecule reveals the importance of the starting building block. The workflow illustrates how the aldehyde serves as a masked ketone, which is a critical part of the pharmacophore.

G A Complex Ketoamide Inhibitor (e.g., Boceprevir Fragment) B Amide Bond Formation A->B Disconnect Amide C Oxidation & Coupling B->C Simplify Warhead D tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate C->D Identify Key Precursor

Caption: Retrosynthetic analysis of a ketoamide inhibitor.

Protocol 2.1: Reductive Amination

This protocol provides a general method for coupling the aldehyde with a primary or secondary amine, a fundamental step in building out the molecular scaffold.

Materials:

  • tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

  • Amine of interest (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation. A catalytic amount of acetic acid can accelerate this step.

  • Add NaBH(OAc)₃ portion-wise to the reaction mixture. Monitor for gas evolution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, minimizing side reactions.[8]

Advanced Application: Construction of Covalent Inhibitors

The aldehyde functionality is a versatile precursor for creating electrophilic "warheads" used in the design of targeted covalent inhibitors. These inhibitors form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in the target protein's active site, often leading to increased potency and duration of effect.[10][11]

Workflow for Acrylamide Warhead Synthesis

A common strategy involves converting the aldehyde into an α,β-unsaturated carbonyl system, such as an acrylamide, which can act as a Michael acceptor for a cysteine thiol.

G A tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate B Horner-Wadsworth-Emmons (HWE) Olefination A->B C α,β-Unsaturated Ester B->C D Saponification C->D E α,β-Unsaturated Acid D->E F Boc Deprotection (TFA) E->F G Amine for Scaffolding F->G H Amide Coupling G->H I Final Acrylamide Inhibitor H->I

Caption: Synthetic workflow for an acrylamide-based covalent inhibitor.

Protocol 3.1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the conversion of the aldehyde to an α,β-unsaturated ester, a key intermediate for the acrylamide warhead.

Materials:

  • tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

  • Triethyl phosphonoacetate (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Carefully add NaH (1.2 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes to form the ylide.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Rationale: The HWE reaction is a reliable method for forming (E)-alkenes from aldehydes with high stereoselectivity, which is often critical for optimal interaction of the warhead with the target protein.[6][7]

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Available at: [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. Ingenta Connect. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. Radboud Repository. Available at: [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Bentham Science. Available at: [Link]

  • Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega. Available at: [Link]

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. PubMed. Available at: [Link]

  • Australian Patent Office Application No. AU 2016219247 B2.Google Patents.
  • Aliphatic Hydrocarbon Building Blocks. Crysdot LLC. Available at: [Link]

  • Aldehydes as Building Blocks. Merck Millipore. Available at: [Link]

  • Dihydro-4h-pyrazolo[5,1-c][1][2]oxazinyl fused compounds and analogues for the treatment of CNS disorders. Google Patents. Available at:

Sources

Application Notes and Protocols for the Synthesis of Cyclobutyl Ketones as Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutyl ketones represent a pivotal structural motif in modern medicinal chemistry, particularly in the design of potent and selective protease inhibitors. The unique conformational constraints and electronic properties of the cyclobutane ring can enhance binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates. This guide provides a detailed exploration of synthetic strategies for accessing cyclobutyl ketones, with a focus on methodologies amenable to the development of protease inhibitors. We will delve into the underlying chemical principles, offer step-by-step experimental protocols, and discuss the mechanism by which these compounds exert their inhibitory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

Introduction: The Strategic Value of the Cyclobutyl Moiety in Protease Inhibitors

Proteases are a class of enzymes that catalyze the hydrolysis of peptide bonds, playing a critical role in a vast array of physiological and pathological processes.[1] Consequently, the inhibition of specific proteases has become a cornerstone of therapeutic intervention for diseases ranging from viral infections to cancer. The design of effective protease inhibitors often hinges on mimicking the transition state of peptide bond cleavage.[2][3]

Cyclobutyl ketones have emerged as a valuable pharmacophore in this context for several key reasons:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the inhibitor, which can lead to a lower entropic penalty upon binding to the rigid active site of a protease. This can translate to enhanced binding affinity.[4]

  • Three-Dimensional Scaffolding: The non-planar structure of the cyclobutane ring allows for the precise spatial orientation of substituents into the various pockets (S1, S2, etc.) of the protease active site. This facilitates the optimization of inhibitor-enzyme interactions.[4][5]

  • Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to improved pharmacokinetic properties.

  • Electrophilic Warhead: The ketone functionality within the cyclobutyl ring can act as an electrophilic "warhead," enabling covalent, often reversible, interactions with nucleophilic residues (e.g., serine or cysteine) in the protease active site.[6][7] This covalent bond formation can significantly increase the potency and duration of inhibition.

This guide will focus on practical and versatile synthetic routes to access cyclobutyl ketones, providing the necessary detail for their implementation in a research and development setting.

Synthetic Strategies for Cyclobutyl Ketones

The synthesis of cyclobutanes and cyclobutanones can be challenging due to the inherent ring strain of the four-membered ring.[8][9] However, a number of reliable methods have been developed. We will discuss three prominent strategies:

  • Oxidation of Cyclobutanol: A straightforward and often high-yielding approach.

  • [2+2] Photocycloaddition (Paternò-Büchi Reaction): A powerful method for constructing the cyclobutane ring from readily available starting materials.

  • Ramberg-Bäcklund Reaction: A classic method for the synthesis of alkenes, which can be subsequently oxidized to the desired ketone.

Strategy 1: Oxidation of Cyclobutanol

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For the preparation of cyclobutanone from cyclobutanol, careful selection of the oxidizing agent is crucial to avoid ring-opening side reactions.[10]

Mild oxidizing agents are generally preferred to prevent over-oxidation or cleavage of the strained cyclobutane ring. Pyridinium chlorochromate (PCC) is a popular choice due to its selectivity and operational simplicity. The use of an inert solvent like dichloromethane (DCM) is standard, and the addition of a solid adsorbent like Celite or molecular sieves helps to simplify the work-up by adsorbing the chromium byproducts.[10]

Materials:

  • Cyclobutanol

  • Pyridinium chlorochromate (PCC)

  • Celite® or 4Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Silica gel

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add PCC (1.5 equivalents) and an equal weight of Celite®.

  • Solvent Addition: Add anhydrous DCM to the flask to create a slurry.

  • Substrate Addition: Dissolve cyclobutanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Purification: Filter the mixture through a short plug of silica gel, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude cyclobutyl ketone.

  • Further Purification: The crude product can be further purified by distillation.[11][12]

Table 1: Troubleshooting Common Issues in the Oxidation of Cyclobutanol

IssuePotential CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time and continue monitoring by TLC/GC.
Decomposition of productEnsure the reaction is not overheating.
Inefficient extractionPerform multiple extractions during work-up.
Impure ProductResidual starting materialOptimize reaction time; purify by column chromatography.
Chromium byproductsEnsure thorough filtration through silica gel/Celite®.
Strategy 2: [2+2] Photocycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[13][14][15] Subsequent rearrangement of the oxetane can yield a cyclobutanone. This method is particularly useful for accessing highly substituted cyclobutane rings with good stereocontrol.[16][17]

The reaction is initiated by the photoexcitation of the carbonyl compound. The choice of solvent can influence the reaction's efficiency and selectivity. A quartz reaction vessel is necessary as standard borosilicate glass will absorb the UV light required for the reaction. The regioselectivity is governed by the stability of the intermediate 1,4-diradical.

cluster_workflow Paternò-Büchi Reaction Workflow start Reactants: Alkene + Carbonyl Compound photoreactor Photochemical Reaction (UV light, Quartz Vessel) start->photoreactor Irradiation oxetane Oxetane Intermediate photoreactor->oxetane [2+2] Cycloaddition rearrangement Acid- or Base-catalyzed Rearrangement oxetane->rearrangement product Cyclobutyl Ketone Product rearrangement->product purification Purification (Chromatography/Distillation) product->purification

Caption: Workflow for cyclobutyl ketone synthesis via Paternò-Büchi reaction.

(Note: This is a generalized protocol and will require optimization for specific substrates.)

Materials:

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • Carbonyl compound (e.g., benzaldehyde)

  • Anhydrous benzene or acetonitrile

  • Lewis acid or base for rearrangement (e.g., BF₃·OEt₂ or NaH)

  • Photochemical reactor with a mercury vapor lamp

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.2 equivalents) and the carbonyl compound (1.0 equivalent) in the chosen anhydrous solvent. Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with UV light. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Rearrangement: Dissolve the crude oxetane intermediate in an appropriate solvent and treat with a catalytic amount of a Lewis acid or base to induce rearrangement to the cyclobutanone.

  • Purification: Purify the resulting cyclobutyl ketone by column chromatography on silica gel followed by distillation.

Strategy 3: Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a classic method for the synthesis of alkenes from α-halo sulfones.[18][19] This reaction can be adapted to synthesize cyclobutenes, which can then be oxidized to the corresponding cyclobutanones.

The reaction proceeds via deprotonation of the α-halo sulfone, followed by intramolecular displacement of the halide to form a transient three-membered episulfone intermediate. This intermediate then extrudes sulfur dioxide to form the alkene.[18] The choice of a strong base, such as potassium tert-butoxide, is critical for the initial deprotonation. Subsequent oxidation of the cyclobutene can be achieved using various methods, such as ozonolysis or epoxidation followed by rearrangement.

cluster_pathway Ramberg-Bäcklund Pathway to Cyclobutyl Ketones start α-Halo Sulfone base Strong Base (e.g., KOtBu) start->base Deprotonation episulfone Episulfone Intermediate base->episulfone Intramolecular Substitution cyclobutene Cyclobutene episulfone->cyclobutene SO₂ Extrusion oxidation Oxidation (e.g., Ozonolysis) cyclobutene->oxidation product Cyclobutyl Ketone oxidation->product

Caption: Synthesis of cyclobutyl ketones using the Ramberg-Bäcklund reaction.

Purification and Characterization

Regardless of the synthetic route employed, the purification and characterization of the final cyclobutyl ketone product are critical to ensure its suitability for biological testing.

Purification Techniques
  • Distillation: For volatile cyclobutyl ketones, distillation is an effective method for purification, especially on a larger scale.[11][12][20] Vacuum distillation can be employed for higher boiling point compounds to prevent thermal decomposition.[21]

  • Chromatography: Column chromatography using silica gel is a versatile technique for purifying cyclobutyl ketones from non-volatile impurities and side products.[22] A gradient of ethyl acetate in hexanes is a common eluent system.

Spectroscopic Characterization

Table 2: Spectroscopic Data for a Representative Cyclobutyl Ketone (Cyclobutanone)

TechniqueKey FeatureTypical Value(s)Reference
Infrared (IR) Spectroscopy C=O stretch1785 cm⁻¹[23]
¹H NMR Spectroscopy α-protonsδ 3.0-3.2 ppm (triplet)[24]
β-protonsδ 2.0-2.2 ppm (quintet)[24]
¹³C NMR Spectroscopy Carbonyl carbonδ > 200 ppm

The high frequency of the C=O stretch in the IR spectrum is characteristic of a strained four-membered ring ketone.[23] The chemical shifts in the NMR spectra are also indicative of the cyclobutane ring structure.[24][25]

Mechanism of Protease Inhibition by Cyclobutyl Ketones

Cyclobutyl ketones often act as reversible covalent inhibitors of cysteine and serine proteases.[6][26] The ketone carbonyl is activated by the electron-withdrawing nature of the adjacent functionalities and the inherent ring strain.

Covalent Inhibition Mechanism

The mechanism involves the nucleophilic attack of a serine or cysteine residue in the protease active site on the electrophilic carbonyl carbon of the cyclobutyl ketone. This forms a tetrahedral intermediate, a hemiketal or hemithioketal, which is a stable adduct that mimics the transition state of peptide bond hydrolysis.[6][26] This covalent modification of the active site effectively blocks the enzyme's catalytic activity. The reversibility of this interaction is a key feature, as it can reduce the potential for off-target effects associated with irreversible inhibitors.[7]

cluster_mechanism Mechanism of Covalent Inhibition enzyme Protease Active Site (Ser-OH or Cys-SH) complex Enzyme-Inhibitor Complex enzyme->complex inhibitor Cyclobutyl Ketone inhibitor->complex adduct Covalent Hemiketal/Hemithioketal Adduct (Tetrahedral Intermediate) complex->adduct Nucleophilic Attack inhibition Enzyme Inhibition adduct->inhibition

Caption: Covalent inhibition of proteases by cyclobutyl ketones.

Conclusion

The synthesis of cyclobutyl ketones is a valuable endeavor for the development of novel protease inhibitors. The methodologies outlined in this guide, from the classic oxidation of cyclobutanols to modern photochemical approaches, provide a robust toolkit for accessing these important scaffolds. A thorough understanding of the underlying chemical principles and meticulous attention to experimental detail are paramount for successful synthesis and purification. The ability of cyclobutyl ketones to act as transition state analogs and form reversible covalent adducts with proteases underscores their significance as a privileged motif in medicinal chemistry.

References

  • Organic Syntheses Procedure. cyclobutanone. Available at: [Link]

  • De Fusco, C., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15589. Available at: [Link]

  • Scribd. Cyclobutane Synthesis Methods Review. Available at: [Link]

  • Singh, R., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 776-803. Available at: [Link]

  • De Fusco, C., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15589. Available at: [Link]

  • Zhang, W., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(20), 3196-3220. Available at: [Link]

  • Ghanem, A., & Müller, P. (2007). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 107(7), 3038-3089. Available at: [Link]

  • BTC. (2025). What are the oxidation products of Cyclobutanol? Blog. Available at: [Link]

  • Sauer, C. W., & Adkins, H. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 4049-4052. Available at: [Link]

  • Google Patents. Method of producing cyclobutanone.
  • Google Patents. Process for the recovery and purification of cyclobutanone.
  • Wouters, E., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(19), 1776-1796. Available at: [Link]

  • Thieme. 8.A. Cyclobutenes: Synthesis. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428. Available at: [Link]

  • Schneidman-Duhovny, D., et al. (2020). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. Molecules, 25(8), 1893. Available at: [Link]

  • Mendeley. Oxetane synthesis through the Paternò-Büchi reaction. Available at: [Link]

  • Slideshare. Paterno buchi reaction. Available at: [Link]

  • Wikipedia. Ramberg–Bäcklund reaction. Available at: [Link]

  • Romines, K. R., et al. (1995). Use of medium-sized cycloalkyl rings to enhance secondary binding: discovery of a new class of human immunodeficiency virus (HIV) protease inhibitors. Journal of Medicinal Chemistry, 38(11), 1884-1891. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. Available at: [Link]

  • Organic Chemistry Portal. Ramberg-Bäcklund Reaction. Available at: [Link]

  • Hueso, J. L., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4617-4628. Available at: [Link]

  • Prongay, A. J., et al. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization. Journal of Medicinal Chemistry, 50(10), 2310-2318. Available at: [Link]

  • Taylor, R. J. K. (2015). The Ramberg-Bäcklund Reaction. Organic Reactions. Available at: [Link]

  • Schneidman-Duhovny, D., et al. (2020). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. Molecules, 25(8), 1893. Available at: [Link]

  • Fan, Z., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. Available at: [Link]

  • Singh, U. P., & Schramm, V. L. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(52), 5234-5244. Available at: [Link]

  • DTIC. Anticancer Agents Based on a New Class of Transition-State Analog Inhibitors for Serine and Cysteine Proteases. Available at: [Link]

  • Google Patents. Purification of ketones by distillation.
  • Wikipedia. Transition state analog. Available at: [Link]

  • LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Taylor & Francis. Transition state analogs – Knowledge and References. Available at: [Link]

  • Schramm, V. L. (2011). Transition States, Analogues and Drug Development. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1435-1440. Available at: [Link]

  • BYJU'S. methods of purification of organic compounds. Available at: [Link]

  • Open Access Pub. Purification Techniques. Available at: [Link]

  • Britannica. Separation and purification - Chromatography, Distillation, Filtration. Available at: [Link]

  • Abdel-Aal, Y. A. I., & Hammock, B. D. (1986). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. Pesticide Science, 17(2), 245-254. Available at: [Link]

  • LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Oregon State University. CH 336: Ketone Spectroscopy. Available at: [Link]

Sources

Mastering the Purification of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the purification strategies for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. The methodologies detailed herein are designed to furnish the target compound in high purity, suitable for downstream applications in drug discovery and development. While specific literature on the purification of this exact molecule is not abundant, the protocols presented are derived from established principles for the purification of structurally related Boc-protected amino ketones and carbamates.

The purification of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate often presents challenges due to the presence of closely related impurities from the synthetic route. The choice of purification technique is paramount and is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide will explore the three primary purification techniques: column chromatography, crystallization, and liquid-liquid extraction, providing detailed protocols and the scientific rationale behind each step.

Physicochemical Properties: A Foundation for Purification Strategy

Understanding the physicochemical properties of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is critical for developing an effective purification strategy. While experimental data for this specific compound is scarce, we can infer its properties from analogous structures, such as tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₁₂H₂₁NO₃A relatively small, non-polar molecule.
Molecular Weight ~227.30 g/mol
Polarity Moderately polarAmenable to normal-phase silica gel chromatography.
Solubility Soluble in methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane. Insoluble in water.[1]Guides the choice of solvents for chromatography, crystallization, and extraction.
Thermal Stability Generally stable, but prolonged heating should be avoided to prevent deprotection of the Boc group.[2]Important consideration for solvent removal and crystallization processes.
Acid/Base Stability The Boc protecting group is labile to strong acids.[3][4][5]Acidic conditions should be avoided during workup and purification.

Purification Workflow: A Strategic Approach

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a typical purification sequence for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

PurificationWorkflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Final Polishing cluster_4 Final Product Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Removal of aqueous impurities Chromatography Silica Gel Column Chromatography Extraction->Chromatography Separation of organic impurities Crystallization Crystallization Chromatography->Crystallization Removal of trace impurities & isomers Pure Pure Product (>99%) Crystallization->Pure

Caption: A general workflow for the purification of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Application Notes and Protocols

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a crucial first step to remove inorganic salts, water-soluble reagents, and byproducts from the crude reaction mixture. The choice of organic solvent is critical for ensuring efficient partitioning of the target compound while minimizing the extraction of polar impurities.

Protocol:

  • Solvent Selection: Based on the solubility profile, ethyl acetate is a suitable extraction solvent due to its moderate polarity and immiscibility with water.[6]

  • Procedure: a. Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic reagents. b. Transfer the mixture to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate. The volume of ethyl acetate for each extraction should be approximately half the volume of the aqueous layer. d. Combine the organic extracts. e. Wash the combined organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7] g. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Causality: The Boc-protected carbamate is significantly more soluble in ethyl acetate than in water, allowing for its selective extraction. The brine wash further removes dissolved water from the organic phase through the common-ion effect.

Silica Gel Column Chromatography: The Workhorse of Purification

For the removal of closely related organic impurities, silica gel column chromatography is the most effective technique. The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel) and their solubility in the mobile phase.

ChromatographyWorkflow cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation Slurry Prepare Silica Gel Slurry Column Pack the Column Slurry->Column Sample Load Sample Column->Sample Elute Elute with Solvent Gradient Sample->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by silica gel column chromatography.

Protocol:

  • Stationary Phase: Use silica gel with a mesh size of 60-120 or 230-400, depending on the required resolution.

  • Mobile Phase Selection: A solvent system of ethyl acetate and hexane is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound. A typical starting gradient could be from 5% to 30% ethyl acetate in hexane.

  • Column Packing: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane). b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then loading the dried powder onto the top of the column.

  • Elution and Fraction Collection: a. Begin elution with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. c. Collect fractions of a suitable volume.

  • Fraction Analysis: a. Analyze the collected fractions by TLC. b. Combine the fractions containing the pure product.

  • Solvent Removal: a. Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Expertise & Experience: A gradual increase in solvent polarity is crucial to ensure good separation. A steep gradient can lead to co-elution of impurities. Monitoring the elution with TLC is essential to identify the pure fractions accurately.

Crystallization: The Path to High Purity

Crystallization is an excellent final purification step to remove trace impurities and to obtain a crystalline solid, which is often easier to handle and store.[8][9][10] The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol:

  • Solvent System Selection: a. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. b. Based on the properties of similar carbamates, a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexane, heptane) is often effective.[6]

  • Procedure: a. Dissolve the purified product from chromatography in a minimal amount of the hot "good" solvent. b. Slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. c. Add a few more drops of the "good" solvent to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature. e. For maximum yield, further cool the solution in an ice bath or refrigerator. f. Collect the crystals by filtration. g. Wash the crystals with a small amount of the cold solvent mixture. h. Dry the crystals under vacuum.

Trustworthiness: A slow cooling rate is critical for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Concluding Remarks

The purification of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate requires a systematic and well-planned approach. By combining liquid-liquid extraction, silica gel column chromatography, and crystallization, researchers can consistently obtain this valuable intermediate in high purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for developing a robust and reproducible purification process in a research and development setting.

References

  • US5316554A - Method for processing crystalline ammonium carbamate - Google Patents. (n.d.).
  • Buy tert-butyl N-(1-cyclopentyl-3-oxopropan-2-yl)carbamate | 1784978-14-8 - Smolecule. (2023, August 25).
  • Methyl carbamate purification by extraction and recrystallization - ResearchGate. (n.d.).
  • (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME - ResearchGate. (2025, October 30).
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4).
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.).
  • US20100311968A1 - Deprotection of boc-protected compounds - Google Patents. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.).
  • Double BOC protection selective removal method - Suzhou Highfine Biotech. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25).
  • Scholars Research Library - Der Pharma Chemica. (n.d.).

Sources

Application Notes and Protocols for Coupling Reactions Involving tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS No. 394735-19-4) is a chiral synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive aldehyde, a Boc-protected amine, and a cyclobutyl moiety, makes it a valuable precursor for synthesizing complex molecular architectures. Notably, this compound is a key fragment in the synthesis of Boceprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, highlighting its relevance in the development of antiviral therapeutics.[3]

The core utility of this building block lies in the strategic reactivity of its aldehyde functional group. This aldehyde is an electrophilic center, primed for nucleophilic attack, making it an ideal substrate for various carbon-nitrogen and carbon-carbon bond-forming reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the adjacent amine is crucial; it prevents self-condensation and other unwanted side reactions, ensuring that the aldehyde reacts selectively.[] This strategic protection allows for the controlled, stepwise assembly of drug-like molecules.

These application notes provide detailed protocols for the most common and effective coupling reactions involving tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, with a focus on reductive amination. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Key Molecular Features and Reactivity

The reactivity of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is dominated by the interplay of its three primary components: the aldehyde, the Boc-protected amine, and the cyclobutyl group.

  • Aldehyde: The primary site for coupling reactions. It readily reacts with primary and secondary amines to form an imine or enamine intermediate, which can then be reduced to a stable amine.

  • Boc-Protecting Group: Ensures the stability of the molecule and prevents the amine from participating in undesired reactions. It is stable under the mildly acidic or basic conditions of many coupling reactions but can be readily removed later in a synthetic sequence using stronger acids like trifluoroacetic acid (TFA).[]

  • Cyclobutyl Group: This lipophilic moiety can be crucial for modulating the pharmacokinetic properties of a final drug molecule, influencing factors like metabolic stability and target binding affinity.

Application 1: Reductive Amination for Secondary Amine Synthesis

Reductive amination is arguably the most powerful and widely used method for forming C-N bonds and is highly applicable to this substrate.[5][6] The process involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[5][7]

Scientific Rationale and Choice of Reagents

The success of a one-pot reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the protonated imine intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful formation of the corresponding alcohol from the starting material.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[5][8] Its reduced reactivity compared to other hydrides like sodium borohydride (NaBH₄) is key. The electron-withdrawing acetate groups temper the hydridic nature of the boron center. Furthermore, STAB is tolerant of the mildly acidic conditions (often using acetic acid as a catalyst) that are required to promote imine formation without causing premature reduction of the aldehyde or cleavage of the Boc group.[6]

Experimental Workflow: Reductive Amination

The following diagram illustrates the typical one-pot workflow for the reductive amination of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A tert-Butyl (1-cyclobutyl- 3-oxopropan-2-yl)carbamate D Imine Intermediate (transient) A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., DCM, DCE) + Acetic Acid (cat.) C->D F Coupled Secondary Amine Product D->F Reduction E Sodium Triacetoxyborohydride (STAB) E->F caption Workflow for One-Pot Reductive Amination.

Caption: Workflow for One-Pot Reductive Amination.

Detailed Protocol: Synthesis of a Secondary Amine

This protocol describes the coupling of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate with a generic primary amine (e.g., benzylamine).

Materials:

  • tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

  • Primary Amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, ~0.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Amine and Catalyst Addition: Add the primary amine (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirring solution. An increase in temperature may be observed. The reaction is typically stirred at room temperature for 4 to 16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine.

Data Summary Table
ParameterRecommended RangeRationale
Amine Equivalents1.0 - 1.2A slight excess ensures complete consumption of the limiting aldehyde.
STAB Equivalents1.5 - 2.0A larger excess drives the reduction to completion.
SolventDCM, DCEAprotic solvents that are compatible with the reagents.
TemperatureRoom TemperatureSufficient for both imine formation and reduction.
Reaction Time4 - 16 hoursSubstrate-dependent; monitor for completion.

Application 2: Amide Bond Formation via Oxidative Amidation

While less common than reductive amination for this specific substrate, the aldehyde can also be directly converted to an amide. This transformation, known as oxidative amidation, involves the formation of a hemiaminal intermediate followed by its oxidation to the amide.[9][10]

Scientific Rationale

This one-pot reaction is highly atom-economical.[9] The generally accepted mechanism involves the initial reaction of the aldehyde with an amine to form a hemiaminal. This intermediate is then oxidized to the final amide product.[9] Various oxidizing agents and catalysts can be employed for this purpose.

G A Aldehyde (Substrate) C Hemiaminal Intermediate A->C B Amine (R-NH2) B->C E Amide Product C->E D Oxidizing Agent (e.g., [O]) D->E Oxidation caption Mechanism of Oxidative Amidation.

Caption: Mechanism of Oxidative Amidation.

Protocol: Oxidative Amidation

Note: This is a general protocol and may require optimization for specific substrates.

Materials:

  • tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

  • Amine hydrochloride salt (1.2 equivalents)

  • A suitable catalyst and oxidant system (e.g., a copper or iron catalyst with an oxidant like tert-butyl hydroperoxide)

  • A suitable solvent (e.g., acetonitrile, dioxane)

Procedure:

  • Reaction Setup: In a reaction vessel, combine tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (1.0 eq), the amine hydrochloride salt (1.2 eq), and the chosen catalyst.

  • Solvent and Base: Add the solvent, followed by a suitable base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Oxidant Addition: Add the oxidant slowly to the reaction mixture. The reaction may be exothermic.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the catalyst and byproducts, followed by extraction, drying, and purification via column chromatography.

Troubleshooting and Key Considerations

  • Low Yield in Reductive Amination: If the reaction stalls or yields are low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the imine intermediate back to the starting materials. A slight increase in the equivalents of the amine or STAB may be beneficial.

  • Formation of Alcohol Byproduct: Significant formation of the alcohol derived from the starting aldehyde indicates that the reduction of the aldehyde is competing with imine formation. This can happen if the reducing agent is too reactive or if the imine formation is particularly slow. Ensure STAB is used, and allow sufficient time for the imine to form before adding the reducing agent in a two-step variation of the protocol.

  • Boc Group Stability: The Boc group is stable to STAB and mild acids like acetic acid. However, prolonged exposure to stronger acids or high temperatures can lead to its cleavage. Maintain the recommended stoichiometry and temperature.

Conclusion

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a highly functionalized and valuable building block for modern organic synthesis. Its primary utility is realized through coupling reactions at the aldehyde position, with reductive amination using sodium triacetoxyborohydride being the most reliable and efficient method for generating complex secondary amines. The protocols and principles outlined in these notes provide a robust foundation for researchers to successfully employ this reagent in the synthesis of novel chemical entities for drug discovery and development.

References

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Barluenga, J., et al. (2013). Intermolecular reductive amination of amino acid- derived b –ketoesters. PLoS ONE. Available from: [Link]

  • Bistline, R. G., et al. (1987). Reaction of β‐aminoamides with aromatic aldehydes. Journal of the American Oil Chemists' Society. Available from: [Link]

  • Martina, F., et al. (2018). Flow protocol for the preparation of N -Boc- β -amino ketones 3a–g. ResearchGate. Available from: [Link]

  • Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS (Institutional Research Information System). Available from: [Link]

  • Reddy, P. V., et al. (2012). Electrophilic α-amination reaction of β-ketoesters using N-hydroxycarbamates: merging aerobic oxidation and Lewis acid catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Reddit. carbamate stability during reductive amination. r/chemhelp. (2019). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. Available from: [Link]

  • PubChemLite. Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate (C12H21NO3). Available from: [Link]

  • Protti, S., et al. (2021). Amide Bond Formation via Aerobic Photooxidative Coupling of Aldehydes with Amines Catalyzed by a Riboflavin Derivative. Organic Letters. Available from: [Link]

  • Wang, H., et al. (2021). Amide Synthesis via Transaminative Amidation of Aromatic Aldehydes/Ketones: An Entry to 15N Isotopologs. Chemistry – A European Journal. Available from: [Link]

  • Google Patents. EP4006039B1 - Dihydro-4h-pyrazolo[5,1-c][1][11]oxazinyl fused compounds and analogues for the treatment of cns disorders. Available from:

  • Google Patents. AU 2016219247 B2 - Fused Dihydro-4H-pyrazolo[5,1-c][1][11]oxazinyl Compounds and Analogs for the Treatment of CNS Disorders. Available from:

Sources

Application Note: A Scalable, Two-Step Synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a valuable β-amino aldehyde building block in pharmaceutical development. The synthetic strategy is a robust two-step process commencing with the chemoselective reduction of a Boc-protected amino ester to the corresponding amino alcohol, followed by a mild oxidation to the target aldehyde. We present two distinct protocols for the oxidation step: a laboratory-scale method using Dess-Martin periodinane (DMP) for its high selectivity and a more scalable, cost-effective process employing a TEMPO-catalyzed oxidation. This guide emphasizes the causal relationships behind procedural choices, addresses critical scale-up challenges, and provides detailed, self-validating protocols for researchers and process chemists.

Introduction and Strategic Overview

The synthesis of enantiomerically pure β-amino aldehydes is a critical task in medicinal chemistry, as these motifs are precursors to a wide array of pharmacologically active agents, including protease inhibitors.[1] The target molecule, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, incorporates a cyclobutyl group to provide conformational rigidity, a feature often exploited in drug design to enhance binding affinity and metabolic stability.[2][3]

However, the synthesis of aldehydes, particularly on a large scale, is fraught with challenges, including over-oxidation to the corresponding carboxylic acid and potential epimerization of the adjacent chiral center.[4] The strategy outlined herein mitigates these risks through a carefully selected synthetic sequence. The use of the tert-butyloxycarbonyl (Boc) protecting group is central to this strategy, as it is stable under the basic and nucleophilic conditions of the reduction step while allowing for mild deprotection later in a synthetic sequence.[5][6]

Our approach involves two key transformations:

  • Reduction: Conversion of the readily accessible Ethyl 2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoate to the primary alcohol, (R)-tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate.

  • Oxidation: Selective oxidation of the primary alcohol to the target aldehyde, (R)-tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

This dual-protocol approach for the oxidation step provides flexibility, allowing for rapid, high-purity synthesis on the bench scale (DMP) and a more economical and safer alternative for pilot-plant production (TEMPO).

Synthetic Workflow and Rationale

The overall synthetic pathway is designed for efficiency and scalability. The choice of a Boc-protected amino ester as the starting material provides a stable, crystalline compound that is easily handled and purified.

Synthetic_Workflow Start Ethyl 2-(Boc-amino)-3-cyclobutylpropanoate Alcohol tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate Start->Alcohol Step 1: Reduction (NaBH4, LiCl) Aldehyde tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Alcohol->Aldehyde Step 2: Oxidation (DMP or TEMPO/NaOCl)

Diagram 1: High-level overview of the two-step synthetic sequence.

Part 1: Protocol for Precursor Synthesis (Reduction)

This protocol details the reduction of the ester to the primary alcohol. The use of sodium borohydride in combination with lithium chloride provides a safe and effective alternative to lithium aluminum hydride (LAH), with easier workup procedures on a larger scale.

Table 1: Reagents for Reduction Step
ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
Ethyl 2-(Boc-amino)-3-cyclobutylpropanoateC₁₄H₂₅NO₄271.350.101.027.14 g
Lithium ChlorideLiCl42.390.202.08.48 g
Sodium BorohydrideNaBH₄37.830.202.07.57 g
Ethanol (EtOH)C₂H₆O46.07--250 mL
Tetrahydrofuran (THF)C₄H₈O72.11--250 mL
1 M Hydrochloric AcidHCl36.46--~100 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--500 mL
Step-by-Step Protocol: Synthesis of tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate*
  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Ethyl 2-(Boc-amino)-3-cyclobutylpropanoate (27.14 g, 0.10 mol) and Lithium Chloride (8.48 g, 0.20 mol).

  • Dissolution: Add a 1:1 mixture of anhydrous Ethanol and THF (500 mL total). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Reagent Addition: While maintaining the internal temperature below 10 °C, add Sodium Borohydride (7.57 g, 0.20 mol) portion-wise over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution, a key safety consideration for scale-up.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH of the aqueous layer is ~7 and gas evolution ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the ethanol and THF.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract with Ethyl Acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification & Characterization: The crude product, typically a colorless oil or waxy solid, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

    • Expected Yield: 85-95%.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS analysis.

Part 2: Protocol for Target Synthesis (Oxidation)

This section provides two distinct protocols for the oxidation of the primary alcohol to the desired aldehyde. The choice between them depends on the scale of the synthesis and available resources.

Protocol 2A: Laboratory-Scale Synthesis using Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine reagent renowned for its mildness, high chemoselectivity, and rapid reaction times at room temperature, making it ideal for sensitive substrates.[7] However, its high cost and potentially explosive nature make it less suitable for large-scale industrial production.[8]

Table 2: Reagents for DMP Oxidation
ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamateC₁₂H₂₃NO₃229.320.051.011.47 g
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.140.061.225.45 g
Dichloromethane (DCM)CH₂Cl₂84.93--250 mL
Saturated Sodium BicarbonateNaHCO₃84.01--200 mL
10% Sodium ThiosulfateNa₂S₂O₃158.11--200 mL
Step-by-Step Protocol (DMP Oxidation)
  • Reaction Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve the alcohol precursor (11.47 g, 0.05 mol) in anhydrous Dichloromethane (250 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (25.45 g, 0.06 mol) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously for 2-4 hours. The reaction is typically complete when the starting material is no longer visible by TLC.[8] Trustworthiness Note: The reaction progress can be easily tracked, ensuring the reaction is not left for an extended period, which could risk side reactions.

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution (400 mL total). Stir vigorously for 30 minutes until the organic and aqueous layers are clear. The thiosulfate reduces the iodine byproducts to iodide salts, which are water-soluble.[9]

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to avoid product degradation. The crude aldehyde is purified by flash chromatography on silica gel.

DMP_Mechanism cluster_0 Mechanism of Dess-Martin Oxidation Alcohol R-CH2OH Intermediate Diacetoxyalkoxyperiodinane Alcohol->Intermediate Ligand Exchange DMP I(OAc)3-type Periodinane DMP->Intermediate Aldehyde R-CHO Intermediate->Aldehyde α-deprotonation (Acetate acts as base) Byproduct Iodinane + 2 AcOH Intermediate->Byproduct

Sources

Application Notes and Protocols: Characterization of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiviral drug Boceprevir. Its c[1][2]hemical structure, featuring a cyclobutyl ring, a carbamate protecting group, and a ketone functionality, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methods for the thorough characterization of this molecule.

The protocols outlined herein are designed to be robust and reproducible, providing the necessary detail to implement these methods effectively in a laboratory setting. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot as needed.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount for selecting and interpreting analytical data.

Structure:

Molecular Formula: C12H21NO3 Molecular Weight: 227.30 g/mol Key[2] Functional Groups:

  • tert-Butyloxycarbonyl (Boc) protecting group: Characterized by the carbamate linkage and the bulky tert-butyl group.

  • Cyclobutyl ring: A four-membered aliphatic ring.

  • Ketone: A carbonyl group within the carbon chain.

These functional groups give rise to distinct signals in various spectroscopic and chromatographic techniques, which will be exploited for characterization.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

3.1.1. Rationale and Causality
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The distinct chemical shifts and splitting patterns of the protons on the cyclobutyl ring, the methylene groups, the methine proton adjacent to the nitrogen, and the tert-butyl group serve as a unique fingerprint of the molecule.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons (ketone and carbamate), the carbons of the cyclobutyl ring, and the tert-butyl group are highly diagnostic. Quant[3][4]itative ¹³C NMR can also be used to assess the concentration of different species in solution.

####[4] 3.1.2. Experimental Protocol: ¹H and ¹³C NMR

dot

Caption: LC-MS Workflow for Molecular Weight Confirmation

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (LC-MS System):

    • Liquid Chromatography (for sample introduction):

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (ESI source):

      • Ionization Mode: Positive.

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3-4 kV.

      • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Interpretation:

    • Look for the protonated molecular ion peak [M+H]⁺ at m/z 228.3.

    • Identify common adducts such as [M+Na]⁺ at m/z 250.3.

    • Observe for characteristic fragment ions, such as the loss of the tert-butyl group ([M-56+H]⁺) at m/z 172.2 or the entire Boc group ([M-100+H]⁺) at m/z 128.2.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

3.3.1. Rationale and Causality
  • Vibrational Frequencies: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of key functional groups.

  • Diagnostic Peaks:

    • The N-H stretch of the carbamate will appear as a distinct peak.

    • The C=O stretching vibrations of the ketone and the carbamate will have characteristic, strong absorptions.

    • The C-H stretching and bending vibrations of the aliphatic and cyclobutyl groups will also be present.

3.3.2. Experimental Protocol: ATR-FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Interpretation:

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Assignment
~3300-3400N-H stretch (carbamate)
~2850-3000C-H stretch (aliphatic)
~1710-1730C=O stretch (ketone)
~1680-1700C=O stretch (carbamate)
~1510-1540N-H bend (carbamate)
~1160-1250C-O stretch (carbamate)

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination in the pharmaceutical industry. A rever[5][6][7][8]sed-phase HPLC method is most suitable for this compound.

4.1.1. Rationale and Causality
  • Separation Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds more strongly than the polar mobile phase.

  • Method Development: The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-separated from any potential impurities or starting materials. This is[9] achieved by optimizing the mobile phase composition, column, and detector settings.

  • D[5][8][9]etection: UV detection is appropriate as the ketone and carbamate functional groups have some UV absorbance, typically at lower wavelengths (~210-220 nm).

4.1.2. Experimental Protocol: Reversed-Phase HPLC

dot

Caption: HPLC Purity Analysis Workflow

  • Sample and Mobile Phase Preparation:

    • Prepare the sample by dissolving an accurately weighed amount in the mobile phase or a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Prepare the mobile phases and degas them thoroughly.

  • HPLC Conditions (Illustrative):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Elution Isocratic or Gradient (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
  • Data Analysis:

    • Identify the peak corresponding to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate based on its retention time.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Other Characterization Methods

Water Content by Karl Fischer Titration

The presence of water can affect the stability and reactivity of the compound. Karl Fischer titration is the standard method for determining water content.

5[10][11][12][13].1.1. Rationale and Causality
  • Specificity: The Karl Fischer reaction is specific to water, making it more accurate than methods like loss on drying, which measure the loss of any volatile component.

  • M[11][12]ethodology: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution. Either [11][13]volumetric or coulometric titration can be used, depending on the expected water content. For pha[10][11][14]rmaceutical intermediates, the volumetric method is often suitable.

5[10].1.2. Protocol: Volumetric Karl Fischer Titration
  • Instrument Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

  • S[13]ample Analysis:

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, anhydrous endpoint.

    • Accurately weigh and add a known amount of the sample to the vessel.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

  • Calculation:

    • The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.

Summary of Analytical Methods

Technique Purpose Key Information Obtained
¹H and ¹³C NMR Structural Elucidation, Identity ConfirmationChemical environment of protons and carbons, connectivity, structural fingerprint
Mass Spectrometry (MS) Molecular Weight ConfirmationMolecular ion mass, fragmentation pattern
FTIR Spectroscopy Functional Group IdentificationPresence of N-H, C=O, C-H bonds
HPLC Purity Assessment, QuantificationPercentage purity, detection of impurities
Karl Fischer Titration Water Content DeterminationQuantitative measure of water content

Conclusion

The comprehensive characterization of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate requires a suite of orthogonal analytical techniques. By following the detailed protocols and understanding the scientific rationale presented in these application notes, researchers and drug development professionals can confidently assess the identity, purity, and quality of this critical pharmaceutical intermediate. Each method provides a unique piece of the analytical puzzle, and together, they form a robust system for ensuring the material meets the stringent requirements for its intended use.

References

  • Scharlab. Karl Fischer water content titration. Available from: [Link]

  • Wikipedia. Karl Fischer titration. Available from: [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Available from: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]

  • Oxford Academic. Gas Chromatographic Analysis of Some Carbamate Derivatives. Available from: [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]

  • PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]

  • ResearchGate. (PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Available from: [Link]

  • ACS Publications. NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Available from: [Link]

  • Separation Science. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • PubMed. Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Available from: [Link]

  • PMC - NIH. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]

  • American Chemical Society. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1. Available from: [Link]

  • PMC. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • SciSpace. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Available from: [Link]

  • WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • Google Patents. (12) STANDARD PATENT (11) Application No. AU 2016219247 B2 (19) AUSTRALIAN PATENT OFFICE.
  • PharmaGuru. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Available from: [Link]

  • NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]

  • The Royal Society of Chemistry. 10. Available from: [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]

  • Crysdot LLC. Aliphatic Hydrocarbon. Available from: [Link]

  • SQUARIX. N-Boc-(+/-)-cis-2-amino-cyclo-hex-3-ene-1-carbaldehyde. Available from: [Link]

  • ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Available from: [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • NIH. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available from: [Link]

  • Mol-Instincts. 79069-51-5(tert-butyl N-[(1S)-1-formyl-2-methyl-propyl]carbamate). Available from: [Link]

  • Google Patents. EP4006039B1 - Composés fondus dihydro-4h-pyrazolo[5,1-c]oxazinyl[10][14] et analogues pour le traitement de troubles du snc. Available from:

  • PubChem. N-Boc-N-methylethylenediamine. Available from: [Link]

  • PubChem. N-boc-3-amino-glycerine. Available from: [Link]

  • PubChem. N-1-Boc-Amino-3-cyclopentene. Available from: [Link]

Sources

The Strategic Utility of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of contemporary drug discovery and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is perpetual. The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a valuable structural motif. Its inherent ring strain and rigid, puckered conformation can offer significant advantages in drug design, including enhanced metabolic stability, improved binding affinity to biological targets, and conformational constraint.[1][2] This guide focuses on a particularly promising, yet underexplored, building block: tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS No. 394735-19-4).

This chiral β-amino aldehyde, featuring a Boc-protected amine and a cyclobutane ring, represents a confluence of desirable structural features. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, while the Boc-protected amine provides a stable, yet readily cleavable, nitrogen source. The cyclobutyl group, as a bioisostere for other functionalities, can enhance the pharmacological profile of a lead compound. This document provides a comprehensive overview of a proposed synthetic route to this valuable building block, detailed experimental protocols, and a discussion of its potential applications in the synthesis of complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
IUPAC Name tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate
CAS Number 394735-19-4
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance Predicted: Colorless oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Synthesis of Precursor Alcohol cluster_1 Final Oxidation Step start Cyclobutylacetic acid ester Methyl cyclobutylacetate start->ester Esterification alcohol 2-Cyclobutylethan-1-ol ester->alcohol Reduction precursor_alcohol tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate target tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate precursor_alcohol->target Mild Oxidation (Swern or Dess-Martin)

Figure 1: Proposed synthetic workflow for tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Detailed Experimental Protocols

Part 1: Synthesis of the Precursor Alcohol: tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate*

A reliable method for the asymmetric synthesis of the precursor amino alcohol is crucial. A plausible approach involves the stereoselective alkylation of a chiral glycine enolate equivalent with cyclobutylmethyl bromide, followed by reduction.

Protocol 1: Synthesis of tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate

This protocol is a representative procedure adapted from established methods for the synthesis of N-Boc protected amino alcohols.[3]

Step 1a: Esterification of Cyclobutylacetic Acid

  • To a solution of cyclobutylacetic acid (1.0 eq) in methanol (5 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to afford methyl cyclobutylacetate.

Step 1b: Reduction to 2-Cyclobutylethan-1-ol

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add a solution of methyl cyclobutylacetate (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield 2-cyclobutylethan-1-ol.

Step 1c: Conversion to Cyclobutylmethyl Bromide

  • To a solution of 2-cyclobutylethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Pour the reaction mixture onto ice and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give cyclobutylmethyl bromide.

Step 1d: Alkylation of a Chiral Glycine Equivalent and subsequent transformations

A more advanced and stereocontrolled synthesis would involve the alkylation of a chiral glycine enolate, such as a Williams oxazinone, with the prepared cyclobutylmethyl bromide. This would be followed by hydrolysis of the auxiliary and Boc protection of the resulting amino acid, and finally reduction of the carboxylic acid to the primary alcohol. This multi-step process, while more complex, would provide enantiomerically pure material.

For the purpose of this guide, we will assume the availability of the racemic or enantiomerically enriched amino alcohol precursor for the final oxidation step.

Part 2: Oxidation to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

The oxidation of the primary alcohol of the precursor to the aldehyde can be achieved using several mild methods. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most reliable and widely used protocols that are compatible with the Boc-protecting group.

Protocol 2A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA). It is a high-yielding reaction that avoids the use of heavy metals.

Swern Oxidation Mechanism DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Chlorosulfonium Chlorosulfonium Ion Activation->Chlorosulfonium Activation Alkoxysulfonium Alkoxysulfonium Ion Chlorosulfonium->Alkoxysulfonium Alcohol Precursor Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base (TEA) Product Aldehyde + DMS Ylide->Product Intramolecular Elimination

Figure 2: Simplified mechanism of the Swern Oxidation.

Experimental Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the target aldehyde.

Causality and Insights: The low temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediates. The production of dimethyl sulfide (DMS) is a hallmark of a successful Swern oxidation and is responsible for the characteristic unpleasant odor.

Protocol 2B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of mild reaction conditions (room temperature), neutral pH, and a simple workup.[1]

Experimental Procedure:

  • To a solution of tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically 1-3 hours).

  • Upon completion, dilute the reaction with diethyl ether and pour into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (to quench excess DMP).

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The DMP oxidation is often preferred for its operational simplicity and the avoidance of malodorous byproducts. The addition of water to the reaction mixture has been reported to accelerate the rate of oxidation.[1]

Applications in Organic Synthesis

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a valuable chiral building block for the synthesis of a variety of complex molecules, particularly those with therapeutic potential.

Synthesis of Protease Inhibitors

Many protease inhibitors feature a peptidomimetic backbone. The target aldehyde can serve as a key intermediate in the synthesis of such inhibitors. For example, it can be elaborated to incorporate a warhead that covalently modifies the active site of a cysteine or serine protease. The nitrile group in some protease inhibitors, for instance, is known to form a reversible covalent bond with the active site cysteine.[4] The aldehyde functionality of our building block can be converted to a cyanohydrin, which can then be further functionalized.

Aza-Michael Additions

The aldehyde can be converted to an α,β-unsaturated ester or ketone via a Wittig or Horner-Wadsworth-Emmons reaction.[2][5] The resulting Michael acceptor can then undergo conjugate addition with various nitrogen nucleophiles in an aza-Michael reaction to generate more complex β-amino acid derivatives.[1][6]

Aza-Michael Application aldehyde tert-Butyl (1-cyclobutyl- 3-oxopropan-2-yl)carbamate wittig Wittig Reaction aldehyde->wittig michael_acceptor α,β-Unsaturated Ester wittig->michael_acceptor aza_michael Aza-Michael Addition michael_acceptor->aza_michael product Complex β-Amino Acid Derivative aza_michael->product

Figure 3: Application in Aza-Michael additions.

Synthesis of γ-Amino Alcohols

The aldehyde can be reacted with a variety of organometallic reagents (e.g., Grignard or organolithium reagents) to afford diastereomerically enriched γ-amino alcohols.[7] These motifs are prevalent in numerous natural products and pharmaceuticals.

Safety and Handling

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is expected to be stable under standard laboratory conditions, but should be stored in a cool, dry place. The Swern oxidation protocol involves the generation of carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor; therefore, it must be performed in an efficient fume hood. Dess-Martin periodinane is a shock-sensitive and potentially explosive compound and should be handled with care.

Conclusion

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a promising and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde, a protected amine, and a conformationally rigid cyclobutane moiety makes it an attractive starting material for the synthesis of complex, biologically active molecules. The proposed synthetic routes, based on well-established chemical transformations, provide a practical and efficient means of accessing this valuable compound. As the importance of cyclobutane-containing scaffolds in drug discovery continues to grow, the utility of building blocks such as this will undoubtedly expand, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Wu, L., Jin, R., Li, L., Hu, X., Cheng, T., & Liu, G. (2017). An aza-Michael addition-asymmetric transfer hydrogenation tandem process provides chiral γ-secondary amino alcohols in high yields with high enantioselectivities. Organic Letters, 19(11), 3047-3050. [Link]

  • MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • PMC. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of Unsaturated and Functiortalized L-NHBoc Amino Acids, Using Wittig Reaction under Mild Phase-Transfer Conditions. [Link]

  • Taylor & Francis Online. (2010). Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. This document is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges during the preparation of this key building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthesis effectively.

The target molecule is an N-Boc-protected α-amino aldehyde, a class of compounds known for their utility in constructing more complex molecules, yet notorious for their instability and challenging synthesis. The most common and reliable route involves the mild oxidation of the corresponding stable precursor, tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate. This guide focuses primarily on troubleshooting this critical oxidation step.

Overview of the Synthetic Pathway

The synthesis is typically a two-step process starting from the corresponding amino alcohol. The critical transformation is the selective oxidation of the primary alcohol to an aldehyde without affecting the Boc-protecting group or causing over-oxidation to the carboxylic acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation (Critical Step) A Boc-Cyclobutylalaninol (Amino Alcohol Precursor) B tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (Target Aldehyde) A->B Mild Oxidation (e.g., Dess-Martin Periodinane, Swern Oxidation)

Caption: General synthetic workflow for the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the oxidation step in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is the most frequent complaint and typically stems from three sources: incomplete reaction, product degradation, or over-oxidation.

  • Causality: The aldehyde product is significantly more reactive than the starting alcohol. It can undergo racemization, self-condensation (aldol reaction), or degradation on silica gel during purification. Furthermore, many oxidizing agents are not selective and can lead to the corresponding carboxylic acid, a common yield-reducing byproduct.[1][2]

  • Troubleshooting Steps:

    • Choice of Oxidant: The selection of a mild and selective oxidizing agent is paramount. Strong oxidants like chromic acid will lead to the carboxylic acid. The most reliable methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation .[3][4] Both are known for their mild conditions and high selectivity for aldehydes.[5]

    • Temperature Control: For Swern oxidations, maintaining a very low temperature (typically -78 °C) is critical.[6] Allowing the reaction to warm prematurely can cause side reactions and decomposition of the reactive intermediate. DMP oxidations are less temperature-sensitive and can often be run at room temperature, which is a significant practical advantage.[7]

    • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). An incomplete reaction will show a persistent spot for the starting alcohol. If the reaction is complete but the product spot appears weak, it suggests degradation.

    • Work-up and Purification: The aldehyde is sensitive to both acid and base. During work-up, use a mild aqueous bicarbonate solution to quench the reaction and avoid strong acids. For purification, minimize contact time with silica gel. Consider a rapid filtration through a plug of silica gel with a non-polar eluent system rather than a long column chromatography session. If possible, using the crude product directly in the next step is often the best strategy.

Q2: I'm observing a significant byproduct that is more polar than my starting material. What is it and how do I prevent its formation?

Answer: This highly polar byproduct is almost certainly the corresponding carboxylic acid, N-Boc-3-cyclobutyl-2-aminopropanoic acid, formed via over-oxidation.

  • Causality: Aldehydes are readily oxidized to carboxylic acids in the presence of an oxidant and trace water. While mild oxidants like DMP and Swern are designed to stop at the aldehyde stage, impure reagents, improper stoichiometry, or non-anhydrous conditions can facilitate this unwanted second oxidation.[5]

  • Prevention Protocol:

    • Verify Reagent Quality: Ensure your Dess-Martin Periodinane is fresh and has been stored under anhydrous conditions. DMP can degrade upon exposure to moisture. For the Swern oxidation, use freshly distilled oxalyl chloride and anhydrous DMSO.[8]

    • Control Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent. A large excess can increase the risk of over-oxidation and complicates purification.

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture is a key culprit in the formation of the carboxylic acid byproduct.[8]

G Start Low Yield or Byproduct Observed CheckTLC Analyze reaction by TLC. Is starting material (SM) consumed? Start->CheckTLC CheckReagents Incomplete Reaction: 1. Check oxidant activity/purity. 2. Verify anhydrous conditions. 3. Increase oxidant equivalents slightly. CheckTLC->CheckReagents No CheckProduct SM Consumed. Is desired product the major spot? CheckTLC->CheckProduct Yes Success Optimize and Repeat CheckReagents->Success OverOxidation Over-oxidation Likely: 1. Confirm anhydrous setup. 2. Use fresh, high-purity oxidant. 3. Avoid excessive heating. CheckProduct->OverOxidation Yes, but byproduct is major spot Degradation Product Degradation: 1. Ensure mild work-up (no strong acid/base). 2. Minimize purification time (plug filtration). 3. Keep product cold. CheckProduct->Degradation No OverOxidation->Success Degradation->Success

Caption: Troubleshooting decision tree for the oxidation reaction.

Q3: The purification is very difficult, and the product seems to decompose on my silica gel column. What is the best purification strategy?

Answer: The instability of α-amino aldehydes during silica gel chromatography is a well-documented challenge. The slightly acidic nature of standard silica gel can catalyze side reactions, including racemization and decomposition.

  • Causality: The aldehyde proton (α-proton) is acidic and can be removed, leading to an enolate intermediate that is prone to racemization. The aldehyde can also react with the silanol groups on the silica surface, promoting degradation.[1]

  • Recommended Purification Protocol:

    • Crude Product First: If the subsequent reaction step is tolerant of the byproducts from the oxidation (e.g., iodinane derivatives from DMP), it is highly advisable to use the crude material directly after a simple aqueous work-up and drying.

    • Plug Filtration: If purification is necessary, opt for a rapid filtration through a short plug of silica gel rather than a full column. Use a less polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) to quickly elute the product while retaining the more polar impurities.

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). This neutralizes the acidic sites. Prepare the slurry for your column or plug with this solvent mixture.

    • Maintain Low Temperature: Keep all fractions and the purified product cold (0 °C to -20 °C) at all times to minimize degradation.

Recommended Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is often preferred over the Swern oxidation due to its operational simplicity and less stringent temperature requirements.[7]

Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting alcohol, tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. A mild exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes as eluent) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification/Storage: The resulting crude aldehyde should be used immediately in the next step or purified quickly via a silica plug as described in the FAQ section. Store under an inert atmosphere at -20 °C.

Comparative Analysis of Mild Oxidation Methods

The choice of oxidant can significantly impact the success of the synthesis. Below is a comparison of the two most suitable methods.

FeatureDess-Martin Periodinane (DMP) Oxidation Swern Oxidation
Primary Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, Triethylamine[9]
Temperature 0 °C to Room Temperature-78 °C (Cryogenic)[6]
Reaction Time 1 - 3 hours1 - 2 hours
Advantages Operationally simple, mild temperature, high selectivity.[5][10]Metal-free, high yields, byproducts are volatile.[5]
Disadvantages Reagent can be expensive and moisture-sensitive; iodine-containing byproducts.Requires strict low-temperature control; produces foul-smelling dimethyl sulfide.[6]
Ideal For Bench-scale synthesis where operational simplicity is key.Complex molecule synthesis where avoiding heavy metal traces is crucial.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6535-6545. [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. (2018). What's the conditions of synthesis amino acid with aldehyde?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis of α-Amino Acid Precursors Directly from Aldehydes Using Masked Acyl Cyanide Reagents and N,O-Dialkylated Hydroxylamines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2015). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2010). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem. [Link]

  • Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2003). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Boc-Protected Cyclobutyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-protected cyclobutyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical entities. Cyclobutane rings are increasingly important motifs in medicinal chemistry, and their successful functionalization is key to many discovery programs.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability and ease of removal under specific acidic conditions.[2][3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

Issue 1: Formation of N,N-di-Boc-cyclobutylamine

Symptoms:

  • A significant apolar byproduct is observed by TLC or LC-MS.

  • The mass spectrum shows a peak corresponding to the desired product + 100 m/z.

  • Reduced yield of the desired mono-Boc-protected product.

Root Cause Analysis: The formation of the di-Boc derivative occurs when the initially formed N-Boc-cyclobutylamine, which still possesses a weakly acidic N-H proton, is deprotonated and subsequently reacts with another molecule of di-tert-butyl dicarbonate ((Boc)₂O). This is particularly prevalent under strongly basic conditions or with prolonged reaction times. The mono-Boc derivative's nitrogen is less nucleophilic than the starting amine, but under forcing conditions, double protection can occur.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Using a slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess of the protecting agent.

  • Base Selection and Equivalents: The choice and amount of base are critical.

    • Without Base: The reaction can proceed without a base, as the tert-butyl carbonate byproduct can decompose to tert-butoxide, which is basic enough to neutralize the protonated product.[5][6] This is often the cleanest method.

    • Aqueous Bicarbonate: Using a mild inorganic base like sodium bicarbonate in a biphasic system (e.g., Dichloromethane/water) can effectively scavenge the acid byproduct without being overly basic to promote di-protection.[7][8]

    • Tertiary Amines: If an organic base is necessary, use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use only 1.0-1.2 equivalents.

  • Solvent Effects: Protic solvents like methanol or ethanol can help to solvate the amine and may suppress di-protection by competing for the second equivalent of (Boc)₂O. Catalyst-free reactions in water have been shown to be highly chemoselective for mono-protection.[9]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent the accumulation of the di-Boc byproduct.

Issue 2: Formation of Urea Byproducts

Symptoms:

  • Presence of a high molecular weight, often insoluble, byproduct.

  • Complex NMR spectrum with multiple carbamate-like signals.

  • Mass spectral evidence of a dimer or oligomer of the cyclobutylamine linked by a carbonyl group.

Root Cause Analysis: Urea formation can arise from the generation of a cyclobutyl isocyanate intermediate. This can happen if the reaction conditions are too harsh (e.g., high temperatures) or if certain bases are used that promote the decomposition of the activated carbamate intermediate. The isocyanate is highly reactive and will rapidly react with any available nucleophile, including the starting cyclobutylamine or the product, to form ureas.

Mitigation Strategies:

  • Temperature Control: Maintain a low to ambient reaction temperature (0 °C to 25 °C). Avoid excessive heating.

  • Avoid Harsh Bases: Strong, non-nucleophilic bases can sometimes promote isocyanate formation. Milder conditions are preferable.

  • Catalyst-Free Aqueous Conditions: As with di-Boc formation, performing the reaction in water without a catalyst has been shown to effectively prevent the formation of urea byproducts by favoring the desired nucleophilic attack on (Boc)₂O.[9]

Issue 3: Incomplete or Sluggish Reaction

Symptoms:

  • Significant amount of starting cyclobutylamine remains even after extended reaction times.

  • Low yield of the desired product.

Root Cause Analysis: Several factors can contribute to a slow or incomplete reaction:

  • Steric Hindrance: The cyclobutyl group, while not as bulky as a tert-butyl group, can still present some steric hindrance that slows the reaction compared to linear primary amines.

  • Poor Nucleophilicity: If the cyclobutylamine is substituted with electron-withdrawing groups, its nucleophilicity will be reduced.

  • Amine Salt Formation: If the starting material is an amine salt (e.g., hydrochloride) and an insufficient amount of base is used, the free amine concentration will be too low for the reaction to proceed efficiently.

  • Poor Solubility: The starting material may have poor solubility in the chosen solvent system.[10]

Troubleshooting Workflow:

G start Problem: Incomplete Reaction check_salt Is the starting material an amine salt? start->check_salt add_base Add stoichiometric base (e.g., TEA, DIPEA, NaHCO₃) to generate free amine. check_salt->add_base Yes check_solubility Is the starting material fully dissolved? check_salt->check_solubility No add_base->check_solubility change_solvent Change to a more suitable solvent (e.g., THF, DCM, ACN, or aqueous systems). check_solubility->change_solvent No check_sterics Is the amine sterically hindered or electronically deactivated? check_solubility->check_sterics Yes change_solvent->check_sterics use_dmap Add a catalytic amount of DMAP (0.05-0.1 eq) to accelerate the reaction. check_sterics->use_dmap Yes success Reaction complete. check_sterics->success No, standard amine increase_temp Consider gentle heating (e.g., 40 °C). use_dmap->increase_temp increase_temp->success

Caption: Troubleshooting workflow for incomplete Boc protection.

Detailed Explanation:

  • Catalytic DMAP: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive intermediate, which is then attacked by the amine.[7][11] This is particularly useful for hindered or deactivated amines.

  • Solvent Choice: For amine salts, a biphasic system with an aqueous base can be very effective. For free amines, aprotic solvents like THF, CH₂Cl₂, or acetonitrile are common choices.[3]

Frequently Asked Questions (FAQs)

Q1: My Boc-protected cyclobutylamine seems to be unstable during silica gel chromatography. What is happening? A: The Boc group is known to be labile to acid.[7][8] Standard silica gel can be slightly acidic, which may cause partial deprotection of your product on the column, leading to streaking and low recovery. To circumvent this, you can either neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% TEA in hexanes/ethyl acetate) and then re-equilibrating with the mobile phase, or use a different stationary phase like alumina (neutral or basic).

Q2: I need to remove the Boc group. What are the standard conditions and potential pitfalls? A: The most common method for Boc deprotection is treatment with a strong acid.[5]

  • Standard Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system.[2][4] A 20-50% solution of TFA in DCM at room temperature usually results in rapid deprotection (15-60 minutes). Anhydrous HCl in an organic solvent (e.g., 4M HCl in dioxane or methanol) is also widely used.[3][7]

  • Pitfalls & Scavengers: Deprotection proceeds via the formation of a stable tert-butyl cation.[12] This cation is an electrophile and can alkylate nucleophilic functional groups elsewhere in the molecule (e.g., tryptophan or methionine residues in peptides). To prevent this, a "scavenger" such as anisole, thioanisole, or triisopropylsilane (TIS) is often added to the reaction mixture to trap the tert-butyl cation.[7]

Q3: Can I selectively protect a primary cyclobutylamine in the presence of a secondary amine elsewhere in my molecule? A: Achieving high selectivity can be challenging due to the similar nucleophilicity of primary and secondary amines. However, you can leverage steric effects. Primary amines are generally less sterically hindered than secondary amines. By running the reaction at a low temperature (e.g., 0 °C or below) and using exactly one equivalent of (Boc)₂O, you can often favor the protection of the primary amine. Careful monitoring is essential to stop the reaction before significant protection of the secondary amine occurs. Specialized reagents may also offer higher selectivity.[2]

Q4: Is the Boc group stable to basic conditions? A: Yes, the Boc group is generally very stable to a wide range of basic and nucleophilic conditions, which is one of its key advantages.[13][14] It is resistant to hydrolysis with aqueous bases like NaOH or LiOH and stable to amines like piperidine, which is used to cleave the Fmoc group. This orthogonality is fundamental in synthetic strategies like solid-phase peptide synthesis.[13] However, under very harsh basic conditions and with electron-withdrawing groups on the nitrogen, cleavage can sometimes be induced.[15]

Quantitative Data Summary

Side ReactionCausal Factor(s)Typical ConditionsRecommended ActionExpected Outcome
Di-Boc Formation >1.2 eq. (Boc)₂O, strong base, long reaction timeTEA, DMAP (stoichiometric), >2hUse 1.05 eq. (Boc)₂O, NaHCO₃ or no base>95% Mono-Boc product
Urea Formation High temperature, harsh baseRefluxing THF with NaH0-25 °C, catalyst-free in H₂OUrea byproduct <1%
Incomplete Reaction Steric hindrance, amine salt1 eq. (Boc)₂O, no base, RTAdd 0.1 eq. DMAP, 1 eq. base for salt>90% conversion in 1-4h
On-Column Deprotection Acidic silica gelStandard silica chromatographyNeutralize silica with 1% TEA in eluentClean separation, >95% recovery

Experimental Protocols

Protocol 1: Standard Boc Protection of Cyclobutylamine
  • Setup: Dissolve cyclobutylamine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).[16] Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirred solution.[17] If the starting material is a salt, add 1.2 equivalents of triethylamine (TEA) before adding the (Boc)₂O.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes) or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (if a base was used), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-cyclobutylamine, which can be purified by chromatography if necessary.[17]

Protocol 2: Acidic Deprotection of N-Boc-cyclobutylamine
  • Setup: Dissolve N-Boc-cyclobutylamine (1.0 eq.) in DCM (approx. 0.1 M). If your molecule contains other acid-sensitive groups or potential nucleophiles, add a scavenger like anisole (1-2 eq.).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq., e.g., as a 25% v/v solution in DCM) dropwise at 0 °C.

  • Reaction: Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS. Note the evolution of CO₂ gas.[2][5]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a suitable solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free cyclobutylamine.

Diagrams

Reaction Mechanism: Boc Protection

G cluster_0 Nucleophilic Attack cluster_1 Collapse & Deprotonation Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate attacks C=O Boc₂O (Boc)₂O Boc₂O->Intermediate Product_H R-NH₂⁺-Boc Intermediate->Product_H eliminates tBuOCO₂⁻ Intermediate->Product_H Product R-NH-Boc Product_H->Product -H⁺ Byproducts tBuOH + CO₂

Caption: Mechanism of amine protection using (Boc)₂O.

References

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutylamine. Retrieved from [Link]

  • Reddit. (2021). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • ACS Publications. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutylamine hydrochloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Wordpress. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]

  • Reddit. (2021). Alternative Methods for Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • PubMed Central. (2010). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.

Sources

Technical Support Center: Synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction: A Plausible Synthetic Pathway

While a standardized, one-pot synthesis for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is not widely documented, a logical and robust multi-step approach can be proposed. This guide is structured around this plausible synthetic route, addressing potential challenges at each critical phase. The proposed pathway involves three key stages:

  • Formation of the N-Boc protected amino alcohol: Synthesis of tert-butyl (1-cyclobutyl-2-hydroxypropan-2-yl)carbamate.

  • Boc Protection: Ensuring the selective protection of the primary amine.

  • Oxidation: Conversion of the primary alcohol to the target aldehyde.

This guide will provide a detailed troubleshooting framework for each of these stages in a practical question-and-answer format.

Visualizing the Workflow: A Proposed Synthetic Route

cluster_0 Stage 1: Amino Alcohol Synthesis cluster_1 Stage 2: Boc Protection (Alternative) cluster_2 Stage 3: Oxidation A Cyclobutylmagnesium bromide (Grignard Reagent) C tert-Butyl (1-cyclobutyl-2-hydroxypropan-2-yl)carbamate A->C Grignard Reaction B N-Boc-alaninal B->C D 2-Amino-1-cyclobutylpropan-1-ol F tert-Butyl (1-cyclobutyl-2-hydroxypropan-2-yl)carbamate D->F Protection E Di-tert-butyl dicarbonate (Boc)2O E->F G tert-Butyl (1-cyclobutyl-2-hydroxypropan-2-yl)carbamate I tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (Target Molecule) G->I Oxidation H Mild Oxidizing Agent (e.g., PCC, DMP) H->I

Caption: Proposed synthetic workflow for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Stage 1: Grignard Reaction for Amino Alcohol Synthesis

The formation of the carbon-carbon bond between the cyclobutyl group and the propanol backbone is a critical step. Grignard reagents are powerful nucleophiles but are also strong bases, which can lead to complications.[1][2][3]

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue with Grignard reactions. The primary culprit is often the passivation of the magnesium metal surface by magnesium oxide.

  • Causality: Magnesium turnings readily react with atmospheric oxygen to form a non-reactive oxide layer. The Grignard reagent forms on the fresh magnesium surface.[3]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Grignard reagents react with water.[1][3] Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether, THF).

    • Activate the Magnesium:

      • Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

      • Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.

      • Add a few drops of 1,2-dibromoethane. This reacts with the magnesium to form magnesium bromide and ethene, exposing a fresh surface.

    • Local Heating: Gently warm a small portion of the reaction mixture with a heat gun. Once the reaction initiates (indicated by bubbling and a cloudy appearance), the exothermic nature of the reaction should sustain it.

Q2: I am observing a low yield of the desired amino alcohol and the formation of a significant amount of cyclobutane. Why is this happening?

A2: The formation of cyclobutane suggests a side reaction where the Grignard reagent is acting as a base rather than a nucleophile.

  • Causality: Grignard reagents are strong bases and can be protonated by acidic protons in the reaction mixture.[1][2] The most likely source of protons is residual water in the solvent or on the glassware.

  • Troubleshooting Protocol:

    • Strictly Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled anhydrous solvents.

    • Reagent Purity: Ensure the starting aldehyde, N-Boc-alaninal, is free of acidic impurities.

Parameter Condition A (Ideal) Condition B (Problematic)
Solvent Anhydrous Diethyl EtherEther with trace water
Glassware Oven-driedAir-dried
Expected Product Amino AlcoholAmino Alcohol
Major Byproduct MinimalCyclobutane
Stage 2: Boc Protection of the Amino Alcohol

If the synthesis starts with the unprotected amino alcohol, selective N-protection is crucial.

Q3: My Boc protection reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A3: Incomplete reaction is often due to suboptimal reaction conditions or stoichiometry.

  • Causality: The nucleophilicity of the amine and the reactivity of the di-tert-butyl dicarbonate (Boc)₂O are key. The reaction is typically run in the presence of a mild base to neutralize the acid formed.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents).

    • Base: Employ a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated acid.

    • Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are suitable.

    • Reaction Time and Temperature: Allow the reaction to stir at room temperature for 12-24 hours. Gentle warming (40-50°C) can increase the reaction rate, but monitor for potential side reactions.

Q4: I am observing a byproduct with a higher molecular weight than my desired product. What could it be?

A4: The formation of a higher molecular weight byproduct could be the result of N,O-di-Boc protection or the formation of a carbonate.

  • Causality: The alcohol functional group can also react with (Boc)₂O, especially under more forcing conditions or with a large excess of the protecting agent.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Avoid using a large excess of (Boc)₂O.

    • Temperature Control: Run the reaction at room temperature or below (0°C to room temperature).

    • Order of Addition: Add the (Boc)₂O solution slowly to the solution of the amino alcohol and base.

Stage 3: Oxidation of the Alcohol to the Aldehyde

The final step involves the mild oxidation of the primary alcohol to the target aldehyde.

Q5: My oxidation reaction is giving a low yield of the aldehyde, and I am isolating a significant amount of the starting alcohol.

A5: Incomplete oxidation is a common issue and can be attributed to the choice of oxidizing agent or reaction conditions.

  • Causality: The reactivity of the oxidizing agent and the steric hindrance around the alcohol are critical factors.

  • Troubleshooting Protocol:

    • Choice of Oxidizing Agent: Use a mild and selective oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation. Common choices include:

      • Pyridinium chlorochromate (PCC)

      • Dess-Martin periodinane (DMP)

      • Swern oxidation (oxalyl chloride, DMSO, and a hindered base)

    • Stoichiometry: Use a slight excess of the oxidizing agent (1.2-1.5 equivalents).

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Q6: I am observing a carboxylic acid byproduct in my final product. How can I prevent this over-oxidation?

A6: The formation of a carboxylic acid indicates that the oxidizing agent is too harsh or the reaction conditions are not well-controlled.

  • Causality: Stronger oxidizing agents (e.g., potassium permanganate, chromic acid) will readily oxidize primary alcohols to carboxylic acids. Even milder reagents can cause over-oxidation with prolonged reaction times or elevated temperatures.

  • Troubleshooting Protocol:

    • Select a Mild Oxidant: PCC and DMP are generally effective at stopping at the aldehyde stage.[4]

    • Control Temperature: Perform the oxidation at the recommended temperature for the chosen reagent (often 0°C to room temperature).

    • Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as determined by TLC.

Oxidizing Agent Typical Conditions Potential Issues
PCC DCM, room temperatureCarcinogenic, requires careful handling
DMP DCM, room temperatureCan be explosive under certain conditions
Swern Oxidation Low temperature (-78°C)Requires strictly anhydrous conditions, unpleasant odor

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the Grignard reaction in this synthesis?

A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. They are aprotic and help to stabilize the Grignard reagent.[3]

Q: Can I use a different protecting group for the amine instead of Boc?

A: Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the deprotection conditions for these groups are different from those for Boc and should be considered in the overall synthetic strategy.

Q: How can I purify the final aldehyde product?

A: The final product can typically be purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is usually effective.

Q: What are the key safety precautions for this synthesis?

A:

  • Grignard Reaction: Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Oxidizing Agents: Many oxidizing agents are toxic and/or corrosive. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • General: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Diagram of Troubleshooting Logic

cluster_1 Stage 1 Troubleshooting cluster_2 Stage 2 Troubleshooting cluster_3 Stage 3 Troubleshooting Start Low Yield of Target Molecule Stage1 Problem in Stage 1? (Grignard Reaction) Start->Stage1 Stage2 Problem in Stage 2? (Boc Protection) Stage1->Stage2 No S1_Q1 No reaction initiation? Stage1->S1_Q1 Yes S1_Q2 Cyclobutane byproduct? Stage1->S1_Q2 Yes Stage3 Problem in Stage 3? (Oxidation) Stage2->Stage3 No S2_Q1 Incomplete reaction? Stage2->S2_Q1 Yes S2_Q2 High MW byproduct? Stage2->S2_Q2 Yes S3_Q1 Incomplete oxidation? Stage3->S3_Q1 Yes S3_Q2 Carboxylic acid byproduct? Stage3->S3_Q2 Yes S1_A1 Activate Mg, ensure anhydrous conditions, gentle heating. S1_Q1->S1_A1 S1_A2 Strictly anhydrous conditions, check reagent purity. S1_Q2->S1_A2 S2_A1 Adjust stoichiometry, add base, increase time/temp. S2_Q1->S2_A1 S2_A2 Control stoichiometry, lower temperature. S2_Q2->S2_A2 S3_A1 Use milder oxidant, adjust stoichiometry, monitor. S3_Q1->S3_A1 S3_A2 Use mild oxidant, control temp/time. S3_Q2->S3_A2

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

  • ResearchGate. (2025, August 7). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate process of constructing four-membered carbocycles. Cyclobutane motifs are increasingly vital in medicinal chemistry and materials science, offering unique conformational constraints and structural diversity.[1][2] However, their synthesis is fraught with challenges, primarily due to the inherent ring strain that makes their formation thermodynamically and kinetically demanding.[3][4]

This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to address the specific issues you may encounter during your experiments.

Section 1: Troubleshooting [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is the most common and versatile method for constructing cyclobutane rings.[5] However, its success hinges on carefully controlling reaction parameters to manage side reactions, regioselectivity, and stereoselectivity. This section breaks down common problems encountered in photochemical, thermal, and catalyzed variants.

FAQ 1.1: My photochemical [2+2] cycloaddition is giving a low yield. What are the potential causes and solutions?

Low yields in photochemical [2+2] cycloadditions are a frequent issue, often stemming from the delicate nature of excited-state chemistry.

Potential Causes & Troubleshooting Strategies:

  • Substrate Decomposition: Prolonged exposure to high-energy UV light can degrade both starting materials and the desired product.[6]

    • Solution: Monitor the reaction progress diligently using TLC or GC-MS and halt the reaction immediately upon consumption of the limiting reagent. Consider using a filter to block shorter, more damaging wavelengths if your substrate's absorbance allows.

  • Inefficient Triplet State Formation: Many cycloadditions, particularly with enones, proceed through a triplet excited state.[3][7] If intersystem crossing is inefficient, the reaction will not proceed effectively.

    • Solution: Employ a photosensitizer. A sensitizer is a molecule that absorbs light, efficiently crosses to its triplet state, and then transfers that energy to your substrate. Acetone and benzophenone are common choices.[3] The sensitizer's triplet energy must be higher than that of the reactant.

  • Reversion of the Adduct: The cyclobutane product itself can sometimes absorb light and undergo a retro-[2+2] reaction, cleaving back to the starting materials.

    • Solution: Choose a light source with a wavelength that is strongly absorbed by the starting material but not by the product. This can often be achieved with specific lamps or filters.

  • Competing Reactions: The excited state is highly reactive and may undergo undesired side reactions, such as polymerization or hydrogen abstraction from the solvent.

    • Solution: Ensure all reagents and solvents are pure and degassed. Running reactions at lower temperatures can sometimes minimize side reactions without overly compromising the quantum yield.

Experimental Workflow: Troubleshooting Low Yield in Photochemical [2+2] Cycloadditions

G start Low Yield in Photochemical [2+2] check_sensitizer Is a photosensitizer being used? start->check_sensitizer check_decomp Is there evidence of substrate/product decomposition? check_sensitizer->check_decomp Yes add_sensitizer Action: Add a suitable photosensitizer (e.g., acetone, benzophenone). check_sensitizer->add_sensitizer No check_wavelength Is the wavelength appropriate? check_decomp->check_wavelength No reduce_time Action: Reduce irradiation time. Monitor reaction closely. check_decomp->reduce_time Yes use_filter Action: Use a wavelength filter (e.g., Pyrex to block UV <300 nm). check_wavelength->use_filter No optimize_conditions Action: Lower temperature. Ensure solvent is pure/degassed. check_wavelength->optimize_conditions Yes

Caption: Troubleshooting workflow for low-yield photochemical [2+2] reactions.

FAQ 1.2: I'm struggling with poor regioselectivity (head-to-head vs. head-to-tail). How can I control it?

When using unsymmetrical alkenes, the formation of regioisomers is a common challenge.[7] The outcome is governed by a subtle interplay of electronic and steric factors in the transition state.

Causality & Solutions:

  • Electronic Effects: The regioselectivity of many cycloadditions is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction favors the orientation that maximizes orbital overlap between the atoms with the largest orbital coefficients.

    • Solution: Enhance the electronic disparity between the two alkene partners. For instance, in a reaction between an electron-rich alkene (e.g., an enol ether) and an electron-poor alkene (e.g., an enone), the regioselectivity is typically strong and predictable.[8]

  • Steric Hindrance: Bulky substituents will favor the transition state that minimizes steric clash, often leading to the "head-to-tail" adduct.

    • Solution: Increase the steric bulk of a substituent on one of the alkenes. This can be a powerful tool to direct the regiochemical outcome.

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the reacting partners (typically a carbonyl group on an enone), lowering its LUMO energy and altering the magnitude of the orbital coefficients.

    • Solution: Introduce a Lewis acid (e.g., TiCl₄, Et₂AlCl). This can dramatically enhance both the rate and the regioselectivity of the reaction by enforcing a more organized, electronically biased transition state.[8]

FAQ 1.3: How can I achieve high stereoselectivity in my cycloaddition?

Controlling both relative (diastereo-) and absolute (enantio-) stereochemistry is crucial for creating well-defined, complex molecules.

Strategies for Stereocontrol:

  • Diastereoselectivity in Thermal Cycloadditions: For reactions that may proceed through a stepwise, zwitterionic intermediate (like ketene cycloadditions), the lifetime of this intermediate can allow for bond rotation, scrambling the stereochemistry of the starting alkene.[8]

    • Solution: Decrease the polarity of the solvent. Nonpolar solvents (e.g., hexanes, toluene) can disfavor the charge-separated intermediate, promoting a more concerted-like transition state that preserves the initial stereochemistry.[8]

  • Enantioselectivity using Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials. Its steric bulk blocks one face of the molecule, directing the cycloaddition to the opposite face.

    • Implementation: Evans auxiliaries or other chiral alcohols/amines are commonly used. After the cycloaddition, the auxiliary is cleaved to reveal the enantiomerically enriched cyclobutane.

  • Enantioselectivity using Chiral Catalysts: This is a more atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction.

    • Implementation: Chiral Lewis acids can bind to the substrates and control the facial selectivity of the cycloaddition.[8] For photochemical reactions, chiral photosensitizers or hydrogen-bonding templates can shield one face of the substrate in its excited state, leading to high enantioselectivity.[9]

Decision Tree: Selecting a Stereocontrol Strategy

G start Goal: Achieve Stereocontrol q1 Is the goal enantioselectivity or diastereoselectivity? start->q1 enantio Enantioselectivity q1->enantio Enantio diastereo Diastereoselectivity q1->diastereo Diastereo q2 Is catalytic method preferred? enantio->q2 q3 Is the reaction thermal or photochemical? diastereo->q3 cat_method Use Chiral Catalyst (e.g., Chiral Lewis Acid, Chiral H-Bonding Template) q2->cat_method Yes aux_method Use Chiral Auxiliary (Attached to substrate) q2->aux_method No thermal_sol Optimize Solvent (Use non-polar solvent to favor concerted pathway) q3->thermal_sol Thermal photo_sol Woodward-Hoffmann rules dictate stereochemical outcome. Choose appropriate starting alkene geometry. q3->photo_sol Photo

Caption: A decision tree for selecting a stereocontrol strategy in cyclobutane synthesis.

Section 2: Alternative Synthetic Strategies & Their Pitfalls

While [2+2] cycloadditions are dominant, other methods can be powerful for accessing specific substitution patterns.

FAQ 2.1: I'm considering a ring contraction from a pyrrolidine. What are the key challenges?

Ring contraction offers a novel retrosynthetic disconnection but comes with its own set of challenges. This method typically involves the extrusion of a heteroatom (like nitrogen) from a five-membered ring to form the C-C bond of the four-membered ring.

  • Primary Challenge: Competing Side Reactions: The high-energy intermediates (e.g., 1,4-biradicals) generated during nitrogen extrusion can undergo alternative reactions. The most common side reaction is β-fragmentation, which leads to an acyclic olefin instead of the desired cyclobutane.

  • Solution: The success of the reaction is highly substrate-dependent. The substitution pattern on the starting pyrrolidine must be designed to disfavor fragmentation. The reaction is stereospecific, meaning the stereochemistry of the starting material is transferred to the product, which is a significant advantage if the precursor can be synthesized stereoselectively.

FAQ 2.2: Is Ring-Closing Metathesis (RCM) a viable option for cyclobutane synthesis?

While RCM is exceptionally powerful for forming 5- and 6-membered rings, its application to cyclobutane synthesis is severely limited.

  • Thermodynamic Barrier: RCM is an equilibrium-driven process. The formation of a highly strained four-membered ring from a flexible acyclic diene is entropically and enthalpically unfavorable.[7] The significant ring strain of the cyclobutene product (approx. 26-29 kcal/mol) creates a large thermodynamic barrier that the reaction struggles to overcome.[4]

  • Competing Pathways: Instead of intramolecular ring-closing, intermolecular oligomerization or polymerization is often the dominant reaction pathway.[7]

  • Verdict: RCM is generally not a practical or efficient method for the de novo synthesis of cyclobutanes. Its utility lies in the formation of less strained, larger rings.

FAQ 2.3: How can I functionalize a pre-existing cyclobutane ring?

Introducing new substituents onto a cyclobutane core can be challenging due to the ring's unique geometry and reactivity. Modern C-H functionalization techniques offer a powerful solution.

  • The Challenge: The C-H bonds on a cyclobutane ring are strong and sterically congested, making them difficult to functionalize selectively.

  • The Solution: Directed C-H Functionalization: This strategy uses a directing group (DG) already present on the molecule to deliver a transition-metal catalyst to a specific, nearby C-H bond. The catalyst then mediates the cleavage of that C-H bond and the formation of a new C-C or C-heteroatom bond.

    • Mechanism: An amide or other coordinating group on the cyclobutane directs a palladium catalyst, for example, to an adjacent methylene C-H bond. This allows for sequential and highly diastereoselective installation of aryl or alkyl groups. This approach elegantly solves the problems of both reactivity and selectivity.

Diagram: Directed C-H Functionalization

Caption: Directed C-H functionalization on a cyclobutane ring.

Section 3: Key Experimental Protocols

Protocol 3.1: Photosensitized [2+2] Cycloaddition of an Enone with an Alkene

This protocol describes a general procedure for the synthesis of a cyclobutane via a triplet-sensitized photochemical reaction.

Materials:

  • Cyclohexenone (1.0 equiv)

  • 2,3-Dimethyl-2-butene (5.0 equiv)

  • Acetone (Solvent, HPLC grade)

  • Medium-pressure mercury vapor lamp with Pyrex filter

  • Photoreactor with cooling capability

Procedure:

  • In a quartz reaction vessel, dissolve cyclohexenone in acetone to make a 0.1 M solution.

  • Add 2,3-dimethyl-2-butene (5.0 equivalents) to the solution.

  • Sparge the solution with dry nitrogen or argon for 20 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Seal the vessel and place it in the photoreactor. Ensure the cooling system is active, maintaining an internal temperature of 15-20 °C.

  • Irradiate the solution with the mercury vapor lamp. The Pyrex glass acts as a filter, removing high-energy UV radiation below ~300 nm to minimize product decomposition.

  • Monitor the reaction every hour by taking a small aliquot and analyzing by GC-MS.

  • Once the cyclohexenone is consumed (typically 4-8 hours), stop the irradiation.

  • Remove the solvent (acetone) and excess alkene under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclobutane adduct.

Protocol 3.2: Thermal [2+2] Cycloaddition of a Ketene with an Alkene

This protocol details the in situ generation of a ketene from an acyl chloride for subsequent cycloaddition.

Materials:

  • Cyclopentadiene (freshly cracked, 1.2 equiv)

  • Dichloroacetyl chloride (1.0 equiv)

  • Triethylamine (Et₃N, 1.1 equiv)

  • Anhydrous diethyl ether or pentane (Solvent)

  • Syringe pump

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, a magnetic stir bar, and a reflux condenser.

  • To the flask, add cyclopentadiene and anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dichloroacetyl chloride and triethylamine in anhydrous diethyl ether.

  • Draw this solution into a syringe and place it on a syringe pump.

  • Add the acyl chloride/amine solution dropwise to the stirred cyclopentadiene solution over 2-3 hours. The slow addition is critical to keep the concentration of the highly reactive dichloroketene low, preventing its polymerization.[6]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. A white precipitate of triethylammonium chloride will form.

  • Filter the reaction mixture to remove the salt, washing the solid with fresh diethyl ether.

  • Combine the filtrates and wash sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash chromatography to yield the bicyclic cyclobutanone adduct.

References
  • Myers, A. Cyclobutane Synthesis Chem 115. Available at: [Link]

  • Baran, P. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Ramgren, S. D., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar. Available at: [Link]

  • Ramgren, S. D., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

  • Donnod, D., et al. (2014). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. Available at: [Link]

  • Barnes, T. H. (2019). Synthesis of Cyclobutane-Containing Natural Products... Auburn University. Available at: [Link]

  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. Available at: [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. Available at: [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Ring strain. Available at: [Link]

  • Hou, S-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. Available at: [Link]

  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. Available at: [Link]

  • Reddit. (2012). Ring Closing Metathesis Reaction. Available at: [Link]

Sources

Stability issues of "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this molecule in various experimental settings. Our goal is to help you anticipate potential challenges, diagnose issues, and ensure the integrity of your results.

Introduction: Understanding the Molecule's Structural Liabilities

Tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a multifunctional building block. Its utility is derived from the specific arrangement of its four key structural features:

  • N-Boc (tert-Butyloxycarbonyl) Group: A widely used, acid-labile amine protecting group.[1][2]

  • Aldehyde Functionality: A highly reactive group susceptible to oxidation, racemization, and various nucleophilic additions.[]

  • α-Chiral Center: The carbon atom situated between the aldehyde and the N-Boc protected amine, which is prone to epimerization under certain conditions.

  • Cyclobutane Ring: A strained four-membered ring that, while generally stable, possesses inherent ring strain that can influence reactivity under harsh conditions.[4][5]

The stability of the overall molecule is dictated by the weakest link among these features under a given set of conditions. This guide will address the most common stability-related questions and provide protocols for assessing compound integrity.

Frequently Asked Questions (FAQs) & Core Stability Concerns

Q1: What is the primary degradation pathway for this compound?

A: The most significant and common degradation pathway is the acid-catalyzed cleavage of the N-Boc protecting group.[6] The Boc group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) to liberate the free amine.[1] This reaction is rapid and efficient, but it means the compound is inherently unstable in acidic media, even in the presence of weaker or Lewis acids.[2][7]

Q2: I'm observing compound degradation in a neutral or slightly basic solution. What is happening?

A: While the Boc group itself is stable to basic conditions, the aldehyde functionality is not.[2] The primary issue under basic or even neutral conditions (especially with amine bases) is related to the aldehyde's α-proton (the hydrogen on the carbon adjacent to the aldehyde).

  • Epimerization/Racemization: Bases can catalyze the removal of this acidic α-proton to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a loss of stereochemical integrity (epimerization) at the chiral center.

  • Aldol Reactions: The enolate intermediate is nucleophilic and can react with another molecule of the aldehyde, leading to the formation of dimeric aldol addition or condensation products.

  • Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acid, especially if exposed to air (autoxidation) over prolonged periods in solution.

Q3: Which solvents are recommended for storage and which should be avoided?

A: For short-term handling in experiments, aprotic, non-polar, or weakly polar solvents are generally preferred. For long-term storage, the solid form is ideal, kept in a desiccator to protect from moisture.[8]

  • Recommended Solvents (for reactions/short-term): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diethyl ether.

  • Use with Caution:

    • Protic Solvents (Methanol, Ethanol): These can potentially form hemiacetals with the aldehyde, which is usually a reversible process but complicates analysis. They can also accelerate certain degradation pathways.

    • Acetonitrile/Water Mixtures: Often used in HPLC analysis, but prolonged exposure should be minimized. The pH of the water component is critical; unbuffered water can be slightly acidic.[9]

  • Solvents to Avoid (for storage/prolonged exposure):

    • Acidic Media: Any solution containing acids like TFA, HCl, or even acidic resins will rapidly cleave the Boc group.[6][7]

    • Basic Media: Solutions containing strong bases (e.g., NaOH, KOtBu) or even moderate organic bases (e.g., triethylamine, DBU) can catalyze epimerization and aldol reactions.[10]

Q4: Can the cyclobutane ring open during my experiments?

A: Under typical synthetic conditions (e.g., room temperature, mild reagents), the cyclobutane ring is generally stable.[11] However, its inherent ring strain (due to deviation from ideal 109.5° bond angles) makes it more susceptible to cleavage than a cyclopentane or cyclohexane ring under harsh conditions such as high heat (thermolysis), strong acids, or certain catalytic processes (e.g., hydrogenolysis with specific catalysts).[4][5][11] For most applications involving this building block, ring-opening is a secondary concern compared to Boc cleavage and aldehyde reactivity.

Troubleshooting Guide

Q: My LC/MS analysis shows a new peak with a mass corresponding to the loss of 100 amu after my reaction. What is it?

A: A mass loss of 100.05 amu (the mass of the C₅H₉O₂ portion of the Boc group) is the classic signature of Boc deprotection. This indicates that your reaction conditions were explicitly or implicitly acidic, leading to the formation of the corresponding free amine. Check the pH of all aqueous reagents and consider if any Lewis acidic species were present.

Q: The optical purity (enantiomeric excess) of my material is decreasing after purification by silica gel chromatography. Why?

A: Standard silica gel is slightly acidic and can slowly catalyze both Boc deprotection and epimerization of the aldehyde's α-chiral center over the course of a long column run. To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent) and then packing the column.

  • Work Quickly: Minimize the time the compound spends on the column.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column if compatible with your solvent system.

Q: I am trying to perform a reaction on the aldehyde, but I am getting a complex mixture of products. What steps can I take?

A: This is likely due to the inherent reactivity of the aldehyde.

  • Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde.

  • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions like epimerization and aldol additions.

  • Check Your Base: If the reaction requires a base, use the mildest, most sterically hindered, non-nucleophilic base possible to avoid unwanted side reactions.

Key Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate under acidic and basic conditions.

G cluster_acid Acidic Pathway cluster_base Basic Pathway Acid Acidic Conditions (e.g., TFA, HCl) Deprotected 2-Amino-1-cyclobutylpropanal (Mass Loss of 100 amu) Acid->Deprotected Boc Cleavage Base Basic Conditions (e.g., Et3N, OH-) Enolate Enolate Intermediate Base->Enolate α-Deprotonation Epimer Epimerized Product Enolate->Epimer Reprotonation Aldol Aldol Products Enolate->Aldol Dimerization Parent tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Caption: Primary degradation pathways for the target molecule.

Summary of Stability in Different Solvent Conditions

Solvent TypeConditionPrimary Stability ConcernExpected Stability
Aprotic (DCM, THF)NeutralLow risk if pure and dryHigh
Acidic (TFA, HCl)Boc DeprotectionUnstable
Basic (Et₃N, DBU)Epimerization, Aldol ReactionLow to Moderate
Protic (MeOH, EtOH)NeutralAcetal/Hemiacetal FormationModerate
Acidic (Acid-catalyzed)Boc Deprotection, Acetal FormationUnstable
Basic (Base-catalyzed)Epimerization, Aldol ReactionLow
Aqueous (ACN/H₂O)Neutral (pH ~7)Potential for slow hydrolysis/epimerizationModerate (Short-term)
Acidic (pH < 5)Boc DeprotectionUnstable
Basic (pH > 8)Epimerization, Aldol Reaction, Carbamate HydrolysisLow

Experimental Protocols

Protocol 1: Time-Course Stability Analysis by HPLC

This protocol provides a self-validating system to quantitatively assess the stability of your compound under specific conditions.

Objective: To determine the rate of degradation of the target compound in a chosen solvent system over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate at a known concentration (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile (ACN).

  • Test Solution Preparation: In separate vials, dilute the stock solution to a final concentration of ~50 µg/mL with your test solvents (e.g., ACN/Water 50:50 with 0.1% TFA; ACN/Water 50:50 with 0.1% Et₃N; pure Methanol).

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into a calibrated HPLC system. Record the peak area of the parent compound. This serves as your 100% reference.[12]

  • Incubation: Store the test vials at a controlled temperature (e.g., room temperature, 25 °C). Protect from light if the compound is suspected to be light-sensitive.

  • Subsequent Timepoints: Inject aliquots from each vial at regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h).

  • Data Analysis:

    • For each timepoint, calculate the percentage of the parent compound remaining relative to the T=0 peak area.

    • Plot the percentage of remaining compound versus time for each condition.

    • This plot will provide a clear visual representation of the compound's stability under each test condition.

Analytical Method: A general reverse-phase HPLC method is suitable.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid (for acidic stability) or buffered at neutral pH.

  • Detection: UV at 210-220 nm.[13][14]

Protocol 2: Recommended Handling and Storage
  • Long-Term Storage: Store the compound as a solid in a tightly sealed container at -20°C. The container should be placed in a desiccator to prevent moisture accumulation.[8]

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, use a dry, aprotic solvent (e.g., anhydrous DCM or THF) and store under an inert atmosphere (argon or nitrogen) at -20°C for no more than a few days.

  • Weighing and Handling: Handle the solid material in a low-humidity environment to prevent absorption of atmospheric moisture.

References

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pharma-rt-boc-deprotection-guide.pdf]
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531–24538. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04113a]
  • BenchChem. The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide. BenchChem Technical Support. [URL: https://www.benchchem.com/product/boc-amino-aldehydes]
  • BenchChem. Temperature control issues in carbamate synthesis. BenchChem Technical Support. [URL: https://www.benchchem.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Protection & Deprotection. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • Houston, Z. H. (2015). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Electronic Theses and Dissertations. [URL: https://digitalcommons.library.umaine.edu/etd/2330/]
  • Jakobsen, M., Varlamov, A., & Jensen, J. H. (2007). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 46(16), 5425–5432. [URL: https://pubs.acs.org/doi/10.1021/ie0702484]
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Alkanes_and_Cycloalkanes/4.03%3A_Stability_of_Cycloalkanes_-_Ring_Strain]
  • BenchChem. Technical Support Center: Stabilizing Carbamic Acid Intermediates. BenchChem Technical Support. [URL: https://www.benchchem.
  • Rawal, V. H., & Cava, M. P. (1985). A Mild Procedure for the Deprotection of N-tert-Butoxycarbonyl (N-BOC) Groups. Tetrahedron Letters, 26(51), 6141-6142.
  • Nam, D., & Lee, E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. [URL: https://www.researchgate.
  • Fenoll, C., et al. (2009). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 7, 102. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2016.00102/full]
  • Baran, P. S., et al. (2012). Cyclobutanes in Organic Synthesis. Baran Lab Group Meeting. [URL: https://baranlab.org/wp-content/uploads/2019/08/Cyclobutanes_Maimone.pdf]
  • Werner, A. F., et al. (1994). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. U.S. Geological Survey. [URL: https://www.usgs.
  • BenchChem. A Comparative Guide to the Stability of Carbamate Protecting Groups. BenchChem Technical Support. [URL: https://www.benchchem.
  • Fisher Scientific. Amine Protection / Deprotection. Application Notes. [URL: https://www.fishersci.com/us/en/technical-support/applications-and-techniques/chemistry-applications/amine-protection-deprotection.html]
  • Fiveable. Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes. [URL: https://library.fiveable.me/ap-chem/unit-3/stability-cycloalkanes-ring-strain/study-guide/MbjeA4N7b2oT1Q4WlZ6i]
  • Anwar, M., & Hasan, M. (1988). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific & Industrial Research, 31(7), 488-490. [URL: https://www.pjsir.org/index.php/pjsira/article/view/1063]
  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(1), 109. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155239/]
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [URL: https://openstax.org/books/organic-chemistry/pages/4-3-stability-of-cycloalkanes-ring-strain]
  • Agilent Technologies. (1995). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Application Note. [URL: https://www.agilent.
  • PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/545705]
  • U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [URL: https://www.epa.gov/sites/default/files/2015-10/documents/method_632_1984.pdf]
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8089-8103. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60195a]
  • Wikipedia. Carbamate. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Q&A Forum. [URL: https://www.researchgate.
  • ResearchGate. Deprotection of different N-Boc-compounds. Data Table. [URL: https://www.researchgate.net/figure/Deprotection-of-different-N-Boc-compounds_tbl1_236170617]
  • Sancelme, M., et al. (2004). Key parameters for carbamate stability in dilute aqueous–organic solution. Talanta, 64(3), 665-671. [URL: https://www.researchgate.net/publication/8207127_Key_parameters_for_carbamate_stability_in_dilute_aqueous-organic_solution]
  • BOC Sciences. Amino Aldehydes. Product Category. [URL: https://www.bocsci.com/products/amino-aldehydes-295.html]
  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Q&A Forum. [URL: https://www.researchgate.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24531-24538. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra04113a]
  • George, N., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2020/ra/d0ra04113a]
  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [URL: https://www.reddit.
  • Active Biopharma Corp. (S)-Tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate. Product Page. [URL: https://www.activebiopharma.com/product/show/ABP003284.html]
  • PubChemLite. Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate (C12H21NO3). PubChemLite. [URL: https://pubchemlite.
  • Abovchem. tert-butyl (3-hydroxycyclobutyl)carbamate. Product Page. [URL: https://www.abovchem.com/product/154748-63-7.html]
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). Google Patents. [URL: https://patents.google.
  • Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. Product Page. [URL: https://enamine.
  • PubChem. tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16087192]
  • Sigma-Aldrich. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate. Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b24709]
  • PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/545702]
  • TCI Chemicals. tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate. Product Page. [URL: https://www.tcichemicals.com/IN/en/p/T3529]
  • Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Product Page. [URL: https://www.pharmaffiliates.

Sources

Preventing side product formation in "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. The inherent instability of α-amino aldehydes presents unique challenges in their synthesis, primarily concerning side product formation and preservation of stereochemical integrity.[1][] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results in your laboratory.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, which typically involves the oxidation of the corresponding alcohol, tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate.

Question 1: "My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting alcohol. What is causing the incomplete conversion?"

Answer:

Incomplete oxidation is a frequent issue and can stem from several factors related to the oxidizing agent or reaction conditions.

  • Insufficient Oxidant: Ensure you are using the correct stoichiometry. Mild oxidants like Dess-Martin Periodinane (DMP) or those used in Swern and Parikh-Doering oxidations are consumed in the reaction. A 1.1 to 1.5 molar equivalent is typically recommended to drive the reaction to completion.[3]

  • Reagent Degradation:

    • Dess-Martin Periodinane (DMP): DMP is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored properly in a desiccator.

    • Swern Reagents: Oxalyl chloride and trifluoroacetic anhydride are highly reactive and moisture-sensitive. Use fresh, high-quality reagents. Dimethyl sulfoxide (DMSO) must be anhydrous.

    • Parikh-Doering Reagent (SO₃•Py): The sulfur trioxide-pyridine complex is notoriously hygroscopic.[4] Store it under an inert atmosphere and handle it quickly.

  • Suboptimal Temperature:

    • Swern Oxidation: This reaction requires cryogenic temperatures (typically -78 °C) for the initial activation of DMSO and alcohol addition.[5] If the temperature rises prematurely, the activated complex can decompose before reacting with the alcohol.

    • Parikh-Doering Oxidation: While it can be run at 0 °C to room temperature, starting at 0 °C is crucial for controlling the initial exothermic reaction.[4][6]

  • Poor Solubility: The starting alcohol must be fully dissolved for the reaction to proceed efficiently. If you observe poor solubility in the chosen solvent (commonly dichloromethane - DCM), consider increasing the solvent volume or exploring a co-solvent system.

Question 2: "My product is contaminated with an acidic impurity, likely the corresponding carboxylic acid. How can I prevent this over-oxidation?"

Answer:

Over-oxidation is a classic problem when synthesizing aldehydes. The choice of oxidant is critical to preventing this side reaction.

  • Avoid Chromium Reagents: Strong, chromium-based oxidants (e.g., Jones reagent, PDC in DMF) are known to oxidize primary alcohols directly to carboxylic acids and should be avoided.[7]

  • Use Aldehyde-Selective Methods: The primary advantage of Swern, Parikh-Doering, and DMP oxidations is their high selectivity for producing aldehydes from primary alcohols without significant over-oxidation.[7][8][9] If you are using one of these methods and still see over-oxidation, it could be due to:

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor progress closely by TLC.

    • Workup Conditions: A harsh or slow aqueous workup can sometimes contribute to aldehyde oxidation, especially if air is present. Work up the reaction promptly once complete.

    • Water Content with DMP: While trace amounts of water can sometimes accelerate DMP oxidations, excess water can lead to side reactions.[10] Ensure your solvent and reagents are appropriately dry.

Question 3: "I'm losing stereochemical purity. My chiral starting material is optically pure, but the final aldehyde shows significant racemization (epimerization). Why is this happening?"

Answer:

This is a critical issue for α-amino aldehydes. The proton on the carbon bearing the carbamate (the α-carbon) is acidic and can be removed by a base. This forms a planar enolate intermediate, which can be re-protonated from either face, leading to racemization.

  • Base Selection is Key: The choice and stoichiometry of the base are the most common culprits.

    • In Swern and Parikh-Doering oxidations , triethylamine (TEA) is a common base. However, it can be basic enough to cause epimerization.[11][12] Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can significantly mitigate this side reaction.[11][12]

    • Use the minimum amount of base necessary (typically 2-5 equivalents) to facilitate the reaction. A large excess of base increases the risk of epimerization.

  • Temperature Control: Keep the reaction temperature as low as possible. For Swern oxidations, maintain -78 °C until the final quenching step. For Parikh-Doering, do not allow the temperature to rise unnecessarily above room temperature.

  • DMP Oxidation Advantage: The Dess-Martin oxidation is performed under neutral or slightly acidic conditions (it produces acetic acid as a byproduct), which generally avoids base-catalyzed epimerization.[10][13] For acid-sensitive substrates, a mild non-nucleophilic base like pyridine can be added to buffer the reaction without inducing significant epimerization.

Question 4: "My crude product shows a complex mixture of high-molecular-weight impurities that I suspect are from self-condensation. How do I stop this?"

Answer:

Aldehydes, especially those with an enolizable proton, are prone to base-catalyzed aldol self-condensation.[14][15] The enolate of one aldehyde molecule attacks the carbonyl of another, leading to dimers and oligomers.

  • Control Basicity: As with epimerization, excess base during the reaction or workup is a primary cause. Use a hindered base like DIPEA and avoid strong bases like hydroxides or alkoxides during workup if possible.

  • Prompt Workup and Purification: Once the oxidation is complete, quench the reaction and proceed with the aqueous workup and extraction without delay. Do not let the crude aldehyde sit in basic solutions.

  • Purification Conditions: Purify the aldehyde via flash chromatography as soon as possible. Use a neutral stationary phase like silica gel. Pre-treating the silica gel with a small amount of a non-nucleophilic base (like 1% triethylamine in the eluent) can sometimes prevent on-column degradation, but this must be balanced against the risk of inducing condensation if the product is left on the column for too long.

  • Storage: The purified aldehyde is often unstable and should be used immediately or stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20 °C or below) to prevent degradation and self-reaction.[1]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best overall oxidation method for preparing this aldehyde with high purity and stereochemical integrity?

While several methods work, the Dess-Martin Periodinane (DMP) oxidation is often the most reliable and user-friendly choice for this substrate.[10][16] Its key advantages include mild, neutral pH conditions (minimizing epimerization), operational simplicity (no cryogenic temperatures), and a straightforward workup.[3][13]

FAQ 2: How should I properly handle and store the purified aldehyde?

N-protected α-amino aldehydes are known for their thermal and chromatographic instability.[1]

  • Immediate Use: The best practice is to use the aldehyde in the subsequent reaction step on the same day it is prepared.

  • Short-Term Storage: If storage is unavoidable, store the compound as a solid or a solution in an anhydrous solvent (e.g., toluene, DCM) under an inert atmosphere (argon or nitrogen) at -20 °C or colder. Avoid prolonged exposure to air, moisture, and light.

FAQ 3: What are the most critical parameters to control during the oxidation reaction?

  • Temperature: Absolutely critical for Swern (-78 °C) and important for Parikh-Doering (start at 0 °C).

  • Reagent Quality: Use anhydrous solvents and fresh, properly stored reagents (DMP, SO₃•Py, oxalyl chloride, DMSO).

  • Base: In DMSO-based oxidations, use a hindered base like DIPEA instead of TEA to minimize epimerization.

  • Reaction Monitoring: Use TLC to monitor the consumption of the starting material. Stop the reaction as soon as it is complete to avoid side product formation.

Section 3: Data & Visualization

Table 1: Comparison of Common Oxidation Methods
FeatureDess-Martin (DMP)Swern OxidationParikh-Doering
Typical Yield High (85-95%)High (85-95%)Good to High (80-90%)
Reaction Temp. Room TemperatureCryogenic (-78 °C)[5]0 °C to RT[6]
Key Reagents DMP in DCMDMSO, Oxalyl Chloride, BaseDMSO, SO₃•Pyridine, Base[17]
Epimerization Risk Low (neutral/acidic)Moderate (base-catalyzed)[11]Moderate (base-catalyzed)
Common Side Products Acetic acid, iodinane byproductDimethyl sulfide (malodorous)[12]Dimethyl sulfide
Ease of Use High (simple setup)Low (requires strict temp. control)Moderate
Diagrams of Key Side Reactions & Workflows

Below are diagrams illustrating the mechanisms of common side reactions and a troubleshooting workflow.

Epimerization cluster_main Base-Catalyzed Epimerization Aldehyde_R R-Stereocenter (Desired Product) Enolate Planar Enolate (Achiral Intermediate) Aldehyde_R->Enolate - H⁺ (Base) Enolate->Aldehyde_R + H⁺ Aldehyde_S S-Stereocenter (Racemized Product) Enolate->Aldehyde_S + H⁺ Base Base (e.g., TEA, DIPEA) Base->Enolate

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Aldol cluster_aldol Aldol Self-Condensation Aldehyde1 Aldehyde Molecule 1 Enolate Enolate Intermediate Aldehyde1->Enolate - H⁺ Base Base Base->Enolate Adduct Aldol Adduct (Dimer Impurity) Enolate->Adduct Aldehyde2 Aldehyde Molecule 2 Aldehyde2->Adduct Nucleophilic Attack Troubleshooting Start Problem: Low Yield or Impure Product Check_Conversion Is starting material fully consumed? Start->Check_Conversion Check_Reagents Check oxidant activity & stoichiometry Check_Conversion->Check_Reagents No Identify_Impurity What is the main impurity? Check_Conversion->Identify_Impurity Yes Check_Temp Verify reaction temperature Check_Reagents->Check_Temp Over_Ox Over-oxidation (Carboxylic Acid) Identify_Impurity->Over_Ox Acid Epimerization Epimerization (Loss of e.e.) Identify_Impurity->Epimerization Stereoisomer Condensation Condensation (High MW products) Identify_Impurity->Condensation Dimer/Oligomer Sol_Over_Ox Use milder oxidant (DMP). Reduce reaction time. Over_Ox->Sol_Over_Ox Sol_Epimer Use hindered base (DIPEA). Lower temperature. Use DMP. Epimerization->Sol_Epimer Sol_Cond Reduce base concentration. Prompt workup & purification. Condensation->Sol_Cond

Sources

Technical Support Center: Purification of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate . This molecule, a valuable building block in pharmaceutical synthesis, presents unique purification hurdles due to its dual-functionality: a reactive aldehyde and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate during purification?

A: The two main points of instability are the aldehyde and the Boc-carbamate.

  • Acid-Labile Boc Group: The Boc group is highly susceptible to cleavage under acidic conditions, which can be inadvertently introduced by standard silica gel, acidic solvents, or common HPLC mobile phase additives like trifluoroacetic acid (TFA).[1][2] This cleavage results in the formation of the corresponding free amine as a significant impurity.

  • Reactive Aldehyde: The aldehyde functional group is prone to several undesirable reactions:

    • Oxidation: Exposure to air can lead to oxidation to the corresponding carboxylic acid.

    • Hydrate/Acetal Formation: In the presence of water or alcohol solvents (like methanol in the mobile phase), the aldehyde can form hydrates or hemiacetals, leading to multiple species in equilibrium. This can cause streaking or the appearance of multiple spots/peaks during chromatography.

    • Self-Condensation: Basic conditions can promote aldol condensation reactions, leading to dimeric impurities.

Q2: What is the recommended first-pass purification strategy for this compound?

A: For a first attempt at purification, flash column chromatography on deactivated (neutralized) silica gel is the recommended starting point. Standard silica gel is inherently acidic and can cause significant Boc-deprotection. Deactivating the silica with a base, such as triethylamine, mitigates this issue. This method is generally effective at removing baseline impurities without the harsh conditions of some other techniques. See Protocol 1 for a detailed methodology.

Q3: How can I effectively monitor the purity of my fractions and final product?

A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a suitable stain to visualize all spots. A potassium permanganate (KMnO₄) stain is excellent as it will react with the aldehyde, while a ninhydrin stain can be used to quickly check for the presence of the free amine impurity (resulting from Boc-deprotection).

  • Analytical HPLC/LC-MS: This is the gold standard for assessing purity. A reverse-phase C18 column is typically effective. It is crucial to use a method that does not induce degradation.[3] Using a mobile phase with a mild acidic modifier like 0.1% formic acid is preferable to TFA.[2] The mass spectrometer will allow you to identify the mass of the desired product and potential impurities, such as the deprotected amine (M-100) or the oxidized carboxylic acid (M+16). See Protocol 3 for a sample analytical method.

Q4: My purified product is degrading upon storage. How can I prevent this?

A: Aldehyde-containing compounds can be sensitive to long-term storage. To maximize stability:

  • Store Cold: Store the purified compound at low temperatures, preferably at -20°C.

  • Store Under Inert Atmosphere: Store under an argon or nitrogen atmosphere to prevent oxidation of the aldehyde.

  • Use Anhydrous Solvents: If stored in solution, use a high-purity anhydrous aprotic solvent.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Significant Boc-group cleavage is observed after silica gel column chromatography.
  • Symptoms:

    • A new, more polar spot appears on the TLC plate that stains positive with ninhydrin.

    • ¹H NMR of the "purified" product shows a diminished integral for the 9-proton singlet of the tert-butyl group.

    • LC-MS analysis shows a prominent peak with a mass corresponding to the loss of the Boc group (M-100).

  • Root Cause: The inherent acidity of standard silica gel is cleaving the acid-labile Boc protecting group.[4]

  • Solution:

    • Neutralize the Silica: Use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in the starting eluent containing 1-2% triethylamine (Et₃N), loading it into the column, and then running the purification. The triethylamine neutralizes the acidic silanol groups.

    • Buffer the Eluent: Add a small amount (0.5-1%) of a volatile base like triethylamine or pyridine to your mobile phase throughout the entire purification run.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can have different selectivity and may require solvent system re-optimization.

Problem 2: The product peak is broad, or a new impurity appears after preparative Reverse-Phase HPLC.
  • Symptoms:

    • The desired product elutes as a broad peak, reducing separation efficiency.

    • Analytical HPLC of the collected fractions shows a new, more polar impurity that was not present in the crude material.

  • Root Cause: If using a standard mobile phase containing Trifluoroacetic Acid (TFA), even at 0.1%, the acid can be potent enough to slowly cleave the Boc group.[2] During solvent removal on a rotary evaporator, the TFA becomes concentrated, accelerating the deprotection.[2]

  • Solution:

    • Switch to a Milder Acid: Replace TFA with a less aggressive acid like 0.1% formic acid or 0.5% acetic acid in the mobile phase.[2] While peak shape may be slightly broader than with TFA, it often preserves the Boc group.

    • Immediate Neutralization: As fractions are collected from the HPLC, immediately add a small amount of a dilute base (e.g., a few drops of saturated sodium bicarbonate solution or ammonium hydroxide) to neutralize the acid.

    • Avoid Heat: Remove the solvent via lyophilization (freeze-drying) instead of rotary evaporation. This avoids both heating and the concentration of acid.[2]

Problem 3: Characterization reveals a carboxylic acid impurity (M+16) in the final product.
  • Symptoms:

    • ¹H NMR shows a broad singlet around 10-12 ppm.

    • Mass spectrometry shows a significant ion at [M+16]+H⁺.

  • Root Cause: The aldehyde group has been oxidized to a carboxylic acid. This can occur during the synthesis workup or purification if the material is exposed to atmospheric oxygen for an extended period, especially if using older, peroxide-containing solvents (like THF or diethyl ether).

  • Solution:

    • Use Peroxide-Free Solvents: Always use freshly opened or peroxide-tested solvents for workup and chromatography.

    • Maintain an Inert Atmosphere: During workup and solvent evaporation, blanket the vessel with an inert gas like nitrogen or argon.

    • Work Quickly: Do not let crude or purified material sit exposed to air for long periods. Proceed with the next steps or store appropriately under an inert atmosphere as soon as possible.

Data Summary & Workflows

Table 1: Comparison of Primary Purification Techniques
TechniqueKey Parameters & EluentAdvantagesDisadvantages & Risks
Neutralized Silica Gel Chromatography Silica Gel + Hexane/Ethyl Acetate + 1% Et₃NHigh loading capacity, cost-effective, good for gross separation.May not resolve very close-running impurities. Requires careful neutralization.
Preparative RP-HPLC C18 Silica + Acetonitrile/Water + 0.1% Formic AcidHigh resolution, excellent for separating polar impurities.Lower loading capacity, risk of Boc-deprotection if not managed, requires solvent removal.[2]
Recrystallization Dichloromethane/Hexane, Ethyl Acetate/HeptanePotentially yields very high purity material, scalable.Finding a suitable solvent system can be challenging and time-consuming.[5][6]
Diagram 1: Troubleshooting Decision Tree for Purification Issues

G start Purification Attempted check_purity Analyze Purity (TLC, LC-MS) start->check_purity impurity_present Significant Impurity Detected? check_purity->impurity_present success Product is Pure. Proceed to Characterization. impurity_present->success No check_boc Is Boc Group Cleaved? (Ninhydrin+, M-100) impurity_present->check_boc Yes acid_issue Problem: Acid-Induced Deprotection check_boc->acid_issue Yes check_oxidation Is Aldehyde Oxidized? (M+16) check_boc->check_oxidation No solution_acid Solution: 1. Use Neutralized Silica/Eluent. 2. Switch HPLC modifier to Formic Acid. 3. Lyophilize instead of Rotovap. acid_issue->solution_acid oxidation_issue Problem: Aldehyde Oxidation check_oxidation->oxidation_issue Yes other_issue Problem: Other Impurity (e.g., Starting Material) check_oxidation->other_issue No solution_oxidation Solution: 1. Use Peroxide-Free Solvents. 2. Work Under Inert Atmosphere. 3. Purify Promptly. oxidation_issue->solution_oxidation solution_other Solution: Optimize Chromatography (Gradient, Solvent System) other_issue->solution_other G cluster_0 Primary Purification cluster_1 High-Purity Polishing (If Needed) cluster_2 Final Quality Control crude Crude Product column Neutralized Silica Flash Chromatography (Protocol 1) crude->column analyze1 TLC/LC-MS Analysis column->analyze1 prep_hplc Preparative RP-HPLC (Formic Acid, Protocol 2) analyze1->prep_hplc Purity <95% final_analysis Final Purity Check (Analytical HPLC, NMR) (Protocol 3) analyze1->final_analysis Purity >95% lyophilize Lyophilization prep_hplc->lyophilize lyophilize->final_analysis pure_product Pure Product (Store at -20°C under N₂) final_analysis->pure_product

Sources

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate . This versatile building block is a key intermediate for introducing a protected aminomethylcyclobutyl aldehyde moiety, particularly valuable in constructing complex molecules and pharmacophores. Its structure, featuring a reactive aldehyde, a sterically demanding cyclobutyl group, and an acid-sensitive Boc protecting group, presents unique challenges and opportunities in synthesis.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter during your coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to rationalize and optimize your reaction conditions effectively.

Core Concepts & Inherent Challenges

Before diving into specific problems, it's crucial to understand the molecule's key features:

  • The Aldehyde: This is the primary functional group for coupling reactions like reductive amination and Pictet-Spengler cyclizations.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine. It is famously stable to most nucleophiles and bases but is highly sensitive to acidic conditions, which readily cleave it to release the free amine, isobutylene, and carbon dioxide.[1][2][3] This acid lability is the most critical parameter to control during reaction optimization.

  • The α-Proton: The proton on the carbon between the aldehyde and the cyclobutyl group (C2) is adjacent to a carbonyl, making it potentially acidic. Under basic conditions, this could lead to epimerization if the center is chiral, or other side reactions.

  • The Cyclobutyl Group: This group introduces significant steric bulk near the reaction center, which can slow down reaction kinetics. It also influences the polarity of the molecule, which can affect purification.[4][5]

Troubleshooting Guide: Reductive Amination

Reductive amination is the most common coupling strategy for this substrate, involving the reaction with a primary or secondary amine to form an imine, which is subsequently reduced.

Question 1: My reductive amination reaction shows low conversion or stalls completely. What are the likely causes and how can I fix it?

Answer:

Low conversion is typically rooted in inefficient imine formation, improper choice of reducing agent, or steric hindrance.

Probable Cause 1: Inefficient Imine Formation The formation of the imine intermediate from the aldehyde and your amine is a reversible, equilibrium-driven process that releases water. If this equilibrium is not shifted towards the imine, the subsequent reduction step cannot occur.

  • Solution Strategy:

    • Water Removal: Perform the initial imine formation step in the presence of a drying agent. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are excellent choices.

    • Mild Acid Catalysis: Imine formation is often catalyzed by mild acid (pH ~4-5).[6] A catalytic amount (e.g., 5-10 mol%) of acetic acid can significantly accelerate this step. Caution: Use minimal acid to avoid premature cleavage of the Boc group.[2]

    • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, stir the aldehyde and amine (with molecular sieves and optional acetic acid) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM) for 1-2 hours. Monitor the formation of the imine by TLC or ¹H NMR. Once imine formation is maximized, add the reducing agent.[7]

Probable Cause 2: Incorrect Reducing Agent A common mistake is using a reducing agent that is too reactive, like sodium borohydride (NaBH₄), which can reduce the starting aldehyde faster than it reduces the imine.[6]

  • Solution Strategy:

    • Switch to an imine-selective reducing agent. These reagents are less reactive towards aldehydes and ketones, especially at mildly acidic pH, but are highly effective for reducing the protonated iminium ion intermediate.

Reducing AgentPreferred SolventTypical Conditions & Notes
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCE), THFHighly Recommended. Mild, selective, and tolerant of many functional groups. Often used with a catalytic amount of acetic acid.[7]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Effective and selective, but highly toxic (can release HCN gas upon acidification during workup). Requires careful handling. Ideal for one-pot reactions.[8]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Use with caution. Best suited for a two-step procedure where the imine is pre-formed to minimize competitive aldehyde reduction.[6][7]

dot

G cluster_imine Imine Formation Issues cluster_reduction Reduction Issues start Low Reductive Amination Yield check_imine Is imine formation efficient? (Check by TLC/NMR) start->check_imine no_imine No / Incomplete check_imine->no_imine  No yes_imine Yes check_imine->yes_imine  Yes sol_stepwise Solution: Use stepwise approach. 1. Mix Aldehyde + Amine 2. Add Sieves / Mild Acid 3. Monitor, then add Reductant no_imine->sol_stepwise check_reductant Is starting aldehyde being reduced? yes_imine->check_reductant sol_reductant Solution: Switch to a milder, imine-selective reducing agent (e.g., NaBH(OAc)₃) check_reductant->sol_reductant

Caption: Troubleshooting workflow for low reductive amination yield.

Question 2: I'm observing a significant amount of a byproduct corresponding to the deprotected amine. How can I prevent Boc group cleavage?

Answer:

This is a classic problem when coupling Boc-protected substrates under conditions that are too acidic. The Boc group is designed to be removed by acid, with trifluoroacetic acid (TFA) or HCl being common reagents for this purpose.[3]

  • Solution Strategy:

    • Eliminate Strong Acids: Absolutely avoid strong acids like TFA, HCl, or H₂SO₄.

    • Buffer the Reaction: If a mild acid catalyst like acetic acid is causing issues, you can try running the reaction without it, relying only on longer reaction times or azeotropic water removal to drive imine formation. Alternatively, use a buffered system if compatible with your reagents.

    • Control Temperature: Acid-catalyzed deprotection is temperature-dependent. Running your reaction at 0 °C or even lower can significantly suppress the rate of Boc cleavage while still allowing the desired reaction to proceed, albeit more slowly.

    • Choose the Right Reagent Combination: Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM or DCE is often the best choice as it performs well under neutral or very mildly acidic conditions, minimizing the risk to the Boc group.[7]

Troubleshooting Guide: Pictet-Spengler Reaction

The Pictet-Spengler reaction, the cyclization of a β-arylethylamine with an aldehyde, is a powerful tool. However, its requirement for an acid catalyst is in direct conflict with the stability of the Boc group.[9][10]

Question 3: My Pictet-Spengler reaction with a tryptamine derivative is giving me a complex mixture, with both Boc-deprotected starting material and very little of the desired cyclized product. What's the issue?

Answer:

You are facing the central challenge of this reaction: finding an acidic "sweet spot." The reaction requires acid to activate the aldehyde and catalyze the key electrophilic aromatic substitution step, but too much acid or too strong an acid will rapidly cleave the Boc group.

  • Solution Strategy:

    • Acid Screening is Critical: The choice of acid is paramount. Start with milder conditions and work your way up if necessary.

      • Mild Brønsted Acids: Begin with catalysts like pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) at low concentrations.

      • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can sometimes promote the reaction at lower temperatures without being harsh enough to fully cleave the Boc group.

      • Trifluoroacetic Acid (TFA): While TFA is a classic catalyst for this reaction, it is often too harsh for Boc-protected substrates.[11] If you must use it, employ it at very low temperatures (-20 °C to 0 °C) and low stoichiometry (e.g., 10-20 mol%).

    • Solvent and Temperature Optimization: Non-polar, aprotic solvents like dichloromethane (DCE) or toluene are often preferred.[10] Running the reaction at reflux in toluene with a Dean-Stark trap can help remove water and drive the reaction forward, but the high temperature may accelerate Boc deprotection. A systematic approach of screening acids at a low temperature (e.g., 0 °C) is the most logical starting point.

    • Consider a "Deprotect-and-Cyclize" Strategy: If balancing catalysis and protection proves impossible, an alternative is to embrace the deprotection. Treat the substrate with TFA to remove the Boc group in situ, forming the ammonium salt. Then, add the tryptamine partner. The acidity from the ammonium salt itself may be sufficient to catalyze the cyclization, or a controlled amount of additional acid can be added. This simplifies the problem by targeting the cyclization of the deprotected intermediate directly.

dot

G cluster_pathways Competing Reaction Pathways start Aldehyde + Tryptamine + Acid (H⁺) desired_path desired_path start->desired_path side_path Side Reaction: Boc Cleavage start->side_path product Desired Product (Tetrahydro-β-carboline) desired_path->product byproduct Deprotected Starting Material side_path->byproduct

Caption: The central challenge of the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q: What are the best general starting conditions for a reductive amination with this substrate?

A: For a robust and high-probability-of-success starting point, we recommend the following:

ParameterRecommended Condition
Solvent Dichloromethane (DCE) or Dichloromethane (DCM)
Amine Stoichiometry 1.1 - 1.2 equivalents
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Reducing Agent Stoichiometry 1.2 - 1.5 equivalents
Catalyst Acetic Acid (AcOH), 0.1 equivalents (optional)
Additives 4Å Molecular Sieves
Temperature Room Temperature (20-25 °C)
Reaction Time 4 - 24 hours (monitor by TLC/LC-MS)

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting aldehyde should have a distinct Rf value. As the reaction proceeds, you should see the aldehyde spot diminish and a new, typically lower Rf spot for the product amine appear. Staining with potassium permanganate (KMnO₄) can be helpful as the product amine will often stain yellow/brown. For more precise monitoring, LC-MS is ideal.

Q: Are there special considerations for purifying the final coupled product?

A: Yes, the cyclobutyl group can make the product relatively greasy or non-polar. Standard flash column chromatography on silica gel is the method of choice. A gradient elution, starting with a low polarity eluent (e.g., 5-10% ethyl acetate/hexanes) and gradually increasing the polarity, will usually provide good separation from unreacted starting materials and byproducts.

Q: Could the aldehyde exist as a hydrate, and would that affect the reaction?

A: In the presence of water, especially under acidic or basic conditions, the aldehyde can form a gem-diol (hydrate). While this is an equilibrium, a significant concentration of the hydrate can slow down the initial imine formation, as the free aldehyde is the reactive species. This is another reason why using anhydrous solvents and molecular sieves is a best practice to ensure the reaction proceeds efficiently.

References

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central - NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central - NIH. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. PNAS. [Link]

  • A Pictet-Spengler ligation for protein chemical modification. PNAS. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Novoprolabs. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • Reductive amination. Wikipedia. [Link]

  • tert-butyl N-[1-[(2S)-3-cyclohexyl-1-[[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-4-oxo-1-[(3R)-2-oxo-3,4-dihydropyrrol-3-yl]butan-2-yl]amino]-1-oxopropan. PubChem. [Link]

  • What do you do when your peptide synthesis fails? Biotage. [Link]

  • Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate (C12H21NO3). PubChemLite. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • cyclobutylamine. Organic Syntheses Procedure. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • (S)-Tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate. Active Biopharma. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • cyclobutene. Organic Syntheses Procedure. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

  • Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. ACS Publications. [Link]0.1021/ol062635y)

Sources

Troubleshooting guide for reactions involving tert-butyl carbamates with complex substrates

Author: BenchChem Technical Support Team. Date: January 2026

< . . . . . . . .

Welcome to the technical support center for troubleshooting reactions involving tert-butyl carbamate (Boc) protected functional groups, especially when dealing with complex, multifunctional substrates. This guide is structured to provide direct, actionable solutions to common challenges encountered in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?

A: The cleavage is an acid-catalyzed elimination. The process begins when the carbonyl oxygen of the Boc group is protonated by a strong acid like trifluoroacetic acid (TFA)[1][2]. This protonation destabilizes the carbamate, leading to its fragmentation into a stable tert-butyl cation and an unstable carbamic acid intermediate[1][2][3]. The carbamic acid rapidly decomposes into carbon dioxide gas and the free amine, which is then protonated by the excess acid to form a salt (e.g., a trifluoroacetate salt)[1][2].

Q2: Why is the Boc group so widely used in complex molecule synthesis?

A: The Boc group's utility stems from its unique stability profile, which allows for "orthogonal" protection strategies[4][5][6]. It is robust under basic conditions used to cleave groups like Fmoc, resistant to many nucleophiles, and stable during catalytic hydrogenation used to remove Cbz groups[3][5]. This allows chemists to selectively unmask different functional groups at various stages of a synthesis without affecting others, which is critical for building complex molecules like peptides and pharmaceuticals[6][7][][9].

Q3: What are "scavengers" and why are they critical when working with complex substrates?

A: During acidic deprotection, a highly reactive tert-butyl cation is formed[1][10][11]. This electrophile can attack nucleophilic sites on the substrate, leading to unwanted side products. This is particularly problematic in peptide synthesis where residues like Tryptophan, Methionine, Cysteine, and Tyrosine are susceptible to alkylation[1][10]. Scavengers are nucleophilic agents, such as triisopropylsilane (TIS) or water, added to the reaction to trap the tert-butyl cation before it can react with the desired molecule[1][10].

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental failures with a focus on causality and validated solutions.

Scenario 1: Incomplete or Slow Boc Deprotection

Question: "My Boc deprotection is stalled. After several hours with 50% TFA in DCM, LC-MS analysis still shows a significant amount of starting material. What's going wrong?"

Plausible Causes & Solutions:

This is a common issue that can often be traced back to insufficient acid activity, steric hindrance, or suboptimal reaction conditions.

  • Cause 1: Steric Hindrance. In complex molecules, the Boc group may be located in a sterically crowded environment, making it difficult for the acid to access and protonate the carbonyl oxygen[12].

    • Solution: Increase the reaction time or temperature moderately (e.g., from 0 °C to room temperature). If the substrate is stable, gentle heating might be an option, but this must be approached with caution. Alternatively, using a less sterically bulky acid might help, although TFA is standard.

  • Cause 2: Insufficient Acid Strength/Concentration. While a 50% TFA/DCM mixture is a robust starting point, some substrates require harsher conditions for complete cleavage[1][13].

    • Solution: Gradually increase the TFA concentration. A common next step is to use 95% TFA (e.g., in a cocktail like 95:2.5:2.5 TFA/Water/TIS)[10]. For very resistant cases, neat (100%) TFA can be used, but be aware that this can sometimes lead to lower purity with resin-bound substrates due to poor resin swelling[1].

  • Cause 3: Inadequate Solvent Properties. The solvent plays a crucial role. Dichloromethane (DCM) is standard, but alternatives can sometimes offer better solubility for the substrate or facilitate the reaction differently.

    • Solution: Consider switching to 4M HCl in dioxane, a very common and effective alternative for Boc deprotection[14]. This reagent is often successful when TFA-based methods fail.

Diagnostic Workflow for Incomplete Deprotection

start Incomplete Deprotection (Verified by LC-MS/TLC) q1 Is the substrate sterically hindered? start->q1 s1 Increase Reaction Time &/or Temperature (RT) q1->s1 Yes s2 Increase TFA Conc. (e.g., to 95%) q1->s2 No q2 Is the substrate sensitive to heat? s1->q2 q2->s2 No s3 Switch to 4M HCl in Dioxane q2->s3 Yes end Monitor by LC-MS until completion s2->end s3->end

Caption: Decision tree for troubleshooting incomplete Boc removal.

Scenario 2: Appearance of an Unexpected +56 Da Peak in Mass Spectrometry

Question: "After my TFA deprotection, my LC-MS shows the desired product, but also a major side product with a mass exactly 56 Da higher than my product. What is this side product?"

Plausible Cause & Solution:

A mass increase of 56 Da is the classic signature of tert-butylation[10]. This occurs when the electrophilic tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule instead of being neutralized[10][11][15].

  • Cause: Insufficient Scavenging. The most direct cause is the absence or insufficiency of a scavenger to trap the reactive tert-butyl cation. Electron-rich functional groups are particularly at risk.

    • Susceptible Residues in Peptides/Complex Molecules:

      • Tryptophan (Indole ring): Highly prone to tert-butylation[10].

      • Methionine (Thioether): Can be alkylated to form a sulfonium salt[10].

      • Cysteine (Thiol): The free thiol is easily S-alkylated[10][16].

      • Tyrosine (Phenolic ring): Can undergo Friedel-Crafts alkylation[10].

  • Solution: Implement a Scavenger Cocktail. The addition of scavengers to the TFA deprotection mixture is essential to prevent this side reaction. The choice of scavenger depends on the substrate.

Scavenger CocktailComposition (v/v/v)Target Side Reactions & SubstratesReference
Standard ("Reagent B") TFA / Water / TISGeneral purpose; TIS is excellent for reducing tryptophan modifications and trapping carbocations.[10]
95 : 2.5 : 2.5
For Cysteine-Containing Peptides TFA / EDT / TISEDT (ethanedithiol) is highly effective at preventing S-alkylation of cysteine residues.[17]
95 : 2.5 : 2.5
Thiol-Free Alternative TFA / ThioanisoleUseful when avoiding thiols is necessary; protects Met and Trp.[17]
92.5 : 5 : 2.5(with Water)
Protocol: Standard Boc Deprotection with Scavengers (Solution Phase)
  • Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Scavenger Premix: In a separate vial, prepare the deprotection cocktail. For a standard reaction, mix Trifluoroacetic Acid (TFA), deionized water, and Triisopropylsilane (TIS) in a 95:2.5:2.5 volume ratio[10].

  • Addition: Slowly add the premixed TFA/scavenger cocktail to the stirred substrate solution at 0 °C. The total volume of the cocktail should be sufficient to achieve a final TFA concentration of at least 50%.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Work-up: Once complete, concentrate the reaction mixture in vacuo to remove the bulk of the TFA and DCM. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine trifluoroacetate salt can then be purified or used directly in the next step.

Scenario 3: Substrate Degradation Under Strongly Acidic Conditions

Question: "My complex substrate contains other acid-sensitive groups (e.g., a silyl ether, an acetal). When I use TFA to remove the Boc group, I see significant decomposition of my molecule. Are there milder alternatives?"

Plausible Cause & Solution:

TFA is a very strong acid and lacks selectivity when multiple acid-labile groups are present[18]. The key is to find conditions that are acidic enough to cleave the Boc group but mild enough to leave other protecting groups intact. This is a classic challenge of achieving chemoselectivity.

  • Cause: Low Orthogonality of Protecting Groups. The deprotection conditions for the Boc group are too harsh for other functional groups present in the molecule[7][].

  • Solutions: Milder Deprotection Systems. Several methods have been developed for this purpose.

    • Lewis Acid-Mediated Deprotection: Lewis acids can coordinate to the Boc carbonyl and facilitate its cleavage under non-protic conditions. TMSOTf is a powerful option.

      • Protocol: Dissolve the substrate in anhydrous DCM under an inert atmosphere. Add 2,6-lutidine (1.5-2.0 eq.) followed by cooling to 0 °C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 eq.) dropwise[10]. The reaction is often very fast (minutes to an hour). Quench with methanol and proceed with a standard aqueous work-up[10].

    • Aqueous Phosphoric Acid: A greener and milder Brønsted acid alternative that can selectively cleave Boc groups while tolerating Cbz groups, benzyl esters, and TBDMS ethers[19].

      • Conditions: Typically involves using 85% H₃PO₄ in an appropriate solvent at room temperature or with gentle heating[19].

    • Thermal Deprotection: In the absence of any acid, heating a solution of the N-Boc compound can cause thermolytic cleavage[18]. This is particularly effective in continuous flow reactors where high temperatures can be reached for short residence times, often with high selectivity[18].

      • Conditions: Temperatures >100 °C are often required, making solvent choice critical (e.g., methanol, trifluoroethanol)[18]. This is an advanced technique but offers excellent selectivity in some cases[18].

Method Selection Logic

start Need to Deprotect Boc Group q1 Does substrate have other acid-labile groups (e.g., TBDMS, acetals)? start->q1 s1 Standard Method: TFA / Scavengers / DCM q1->s1 No s2 Milder Brønsted Acid: Aq. H₃PO₄ q1->s2 Yes q2 Is substrate thermally stable? s3 Lewis Acid Method: TMSOTf / 2,6-lutidine q2->s3 No s4 Thermal Method: High Temp Flow/Batch q2->s4 Yes s2->q2

Caption: Logic for choosing a Boc deprotection method based on substrate sensitivity.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Adding Boc Group Mechanism. Organic Chemistry - YouTube. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Analysis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. This guide provides an in-depth comparative analysis of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. While specific experimental data for this exact molecule is not widely published, this guide will leverage established principles for N-Boc protected amino ketones and data from closely related analogs to provide a comprehensive analytical framework.

The Analytical Imperative: Characterizing N-Boc Protected Ketoamines

The subject of our analysis, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, is a compound featuring a carbamate (Boc) protecting group, a cyclobutyl moiety, and a ketone functionality. Each of these structural elements presents distinct and predictable signatures in NMR and mass spectra. The Boc group, ubiquitous in peptide and organic synthesis, is crucial for directing chemical reactions, and its successful installation and integrity must be verified.[1] The cyclobutyl ring and the keto-amine backbone are key pharmacophores in many developmental drug candidates, making their unambiguous identification essential.

This guide will dissect the expected spectral characteristics, compare the strengths and limitations of NMR and MS for this particular analysis, and provide detailed experimental protocols that ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy provides an unparalleled, non-destructive view of the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, NMR is the definitive method for confirming the successful installation of the Boc group and for elucidating the connectivity of the entire carbon-hydrogen framework.[1]

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum is anticipated to be rich with information. The most prominent and diagnostic signal will be a large, sharp singlet integrating to nine protons, located in the upfield region (typically δ 1.4-1.5 ppm).[1] This signal is the hallmark of the tert-butyl group of the Boc protecting group. The proton on the nitrogen of the carbamate (N-H) is expected to appear as a broad singlet. The protons on the carbon alpha to the nitrogen will likely show a downfield shift due to the electron-withdrawing effect of the carbamate.[1]

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Key Insights
tert-Butyl (Boc)1.4 - 1.5Singlet (s)9HUnambiguous confirmation of Boc group presence.
Carbamate (N-H)Broad Singlet (br s)1HIndicates the carbamate proton; may exchange with D₂O.
Methine (CH-N)Multiplet (m)1HPosition influenced by adjacent stereocenter and coupling to neighboring protons.
Methylene (CH₂-Cyclobutyl)Multiplet (m)2HComplex splitting due to diastereotopicity and coupling to the methine and cyclobutyl protons.
Cyclobutyl Ring ProtonsMultiplet (m)7HOverlapping signals in the aliphatic region.
Methylene (CH₂-Keto)Multiplet (m)2HDownfield shift due to the deshielding effect of the carbonyl group.

Note: Predicted values are based on general principles for similar structures.

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will complement the ¹H data by providing a count of unique carbon environments. Key expected signals include the carbonyl of the carbamate, the carbonyl of the ketone, the quaternary carbon of the Boc group, and the carbons of the cyclobutyl ring.

Carbon Environment Expected Chemical Shift (δ, ppm) Key Insights
Ketone Carbonyl (C=O)> 200Confirms the presence of the ketone functionality.
Carbamate Carbonyl (C=O)~155Diagnostic for the carbamate group.
Quaternary Carbon (Boc)~80Confirms the tert-butyl ether linkage of the Boc group.
Methine Carbon (CH-N)~50-60Carbon directly attached to the nitrogen.
Methylene Carbon (CH₂-Cyclobutyl)Aliphatic RegionCarbon adjacent to the cyclobutyl ring.
Cyclobutyl Ring CarbonsAliphatic RegionMultiple signals expected for the non-equivalent carbons of the ring.
Methylene Carbon (CH₂-Keto)Aliphatic RegionCarbon adjacent to the ketone carbonyl.
tert-Butyl Carbons (Boc)~28Confirms the methyl carbons of the Boc group.

Note: Predicted values are based on general principles for similar structures and data for tert-butyl carbamate.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][3] Ensure the sample is fully dissolved.[1]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

  • Data Acquisition : Acquire the ¹H spectrum using standard parameters (e.g., 16 scans). For ¹³C, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[1] Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[4]

  • Analysis : Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.[1]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful destructive technique that provides the molecular weight of the analyte and, through fragmentation analysis, offers valuable structural information. For tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Mass Spectrum and Fragmentation Pattern

Under positive ion ESI conditions, the compound is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. A key fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group or the entire Boc group.

The most characteristic fragmentation of protonated tert-butylcarbamates is the elimination of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a combined loss of 100 Da.[5] This process can occur in a stepwise manner, with an initial loss of isobutylene followed by the loss of carbon dioxide.[5]

Key Fragmentation Pathways:

  • Loss of isobutylene (-56 Da): [M+H]⁺ → [M+H - C₄H₈]⁺

  • Loss of the Boc group (-100 Da): [M+H]⁺ → [M+H - C₅H₈O₂]⁺

  • Cleavage adjacent to the ketone: Alpha-cleavage on either side of the carbonyl group is a common fragmentation for ketones.[6]

Ion m/z (Expected) Identity
[M+H]⁺242.17Protonated Molecular Ion
[M+Na]⁺264.15Sodiated Molecular Ion
[M+H - 56]⁺186.11Loss of isobutylene
[M+H - 100]⁺142.11Loss of the Boc group

Note: Exact masses are calculated for the chemical formula C₁₃H₂₃NO₃.

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

  • Instrumentation Setup : Introduce the sample into the ESI-mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[7] Set the ionization mode to positive ion and define the mass range (e.g., m/z 50-500).[7]

  • Data Acquisition : Acquire the mass spectrum. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Processing and Analysis : Analyze the resulting spectrum to identify the molecular ion and major fragment ions.[7] High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent and fragment ions.

Comparative Analysis: NMR vs. MS

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed connectivity, stereochemistry, and conformational information.Molecular weight and fragmentation patterns for structural clues.
Sample Requirement Higher concentration (mg scale).Lower concentration (µg to ng scale).
Analysis Time Longer (minutes to hours).Shorter (seconds to minutes).
Destructive? No.Yes.
Key Strength for this Molecule Unambiguous confirmation of the Boc group and detailed structural elucidation of the entire molecule.Rapid confirmation of molecular weight and characteristic fragmentation of the Boc group.
Limitation for this Molecule May have overlapping signals in the aliphatic region requiring 2D NMR techniques for full assignment.Isomeric compounds may not be distinguishable without chromatographic separation.

Alternative and Complementary Analytical Techniques

While NMR and MS are the primary tools for the characterization of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy : Can confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate and the C=O stretch of the ketone.

  • High-Performance Liquid Chromatography (HPLC) : Useful for assessing the purity of the compound and can be coupled with MS for LC-MS analysis.

  • Elemental Analysis : Provides the percentage composition of elements (C, H, N), which can be used to confirm the empirical formula.

Conclusion

The comprehensive analysis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate relies on the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the definitive structural blueprint, confirming the presence and connectivity of all components of the molecule, most notably the diagnostic signals of the Boc protecting group. Mass spectrometry complements this by rapidly confirming the molecular weight and providing characteristic fragmentation patterns that corroborate the structure. By employing the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently and accurately characterize this and other related N-Boc protected ketoamines, ensuring the integrity and validity of their scientific endeavors.

Visualizing the Analytical Workflow

Caption: Workflow for the structural analysis of the target compound.

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. (2012-10-01).
  • Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development - Benchchem.
  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem.
  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals.
  • tert-Butyl carbamate(4248-19-5) 13C NMR spectrum - ChemicalBook.
  • NMR Sample Preparation - Western University.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).

Sources

Purity assessment of synthesized "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate"

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to the Purity Assessment of Synthesized "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate"

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the synthesis of novel chemical entities for pharmaceutical development, the rigorous confirmation of structure and the meticulous assessment of purity are foundational. This guide presents a comparative analysis of essential analytical techniques for determining the purity of a key synthetic intermediate, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. We provide an in-depth examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). By detailing optimized experimental protocols, presenting comparative data, and explaining the scientific rationale behind methodological choices, this guide serves as a practical resource for ensuring the quality and integrity of synthesized intermediates in a drug discovery pipeline.

Introduction: The Critical Role of Purity

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a functionalized building block possessing a carbamate protecting group, a chiral center, and a reactive keto-aldehyde moiety. Such structures are valuable intermediates in the synthesis of complex pharmaceutical agents. The presence of impurities, even in trace amounts, can have profound consequences on subsequent reaction yields, introduce unwanted side products, and complicate purification steps. More critically, in a drug development context, impurities can impact the safety and efficacy profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended but essential for robust purity determination.

This guide compares the most effective and commonly employed analytical techniques, providing the theoretical basis for their application and practical, step-by-step protocols.

The Challenge: Potential Impurities in Synthesis

Understanding the potential impurities is key to selecting the appropriate analytical method. The synthesis of the target compound likely involves the reaction of a protected amino acid derivative with a cyclobutyl-containing reagent. Potential impurities could include:

  • Unreacted Starting Materials: Residual protected amino precursors or cyclobutyl reagents.

  • By-products: Products from side reactions, such as self-condensation or rearrangement.

  • Stereoisomers: Diastereomers or enantiomers if the synthesis is not perfectly stereocontrolled.

  • Degradation Products: The β-keto carbamate structure may be susceptible to hydrolysis or thermal degradation, particularly the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., THF, Ethyl Acetate, Hexanes).

A robust purity assessment strategy must be capable of separating and detecting this diverse range of potential contaminants.

Comparative Analysis of Purity Assessment Techniques

No single analytical technique is sufficient to declare a compound "pure." Each method offers a unique lens through which to view the sample. The synergy of orthogonal techniques provides the highest degree of confidence.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[2] It is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Expertise & Rationale: A Reverse-Phase HPLC (RP-HPLC) method is the primary choice for this compound. The non-polar C18 stationary phase will effectively retain the molecule, and a gradient elution from a polar mobile phase (water) to a less polar organic modifier (acetonitrile) will separate the target compound from more polar or less polar impurities. The carbamate group provides a chromophore for UV detection. While the Boc group itself is not a strong chromophore, the carbonyl group allows for detection at lower UV wavelengths (~210-220 nm).

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 10% B

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Data Interpretation: The purity is typically reported as "% area" of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a flat baseline.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds.[3] The sample is vaporized and separated in a gaseous mobile phase moving through a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification.

Expertise & Rationale: Carbamates can be thermally labile, potentially degrading in the hot GC injector.[4][5] Therefore, GC-MS is not the primary technique for assessing the purity of the main compound itself. However, it is an excellent and unparalleled method for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification.

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.

  • Column: DB-624 or similar phase suitable for solvent analysis (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temp: 250°C.

  • MS Ion Source Temp: 230°C.

  • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal and crimp the vial.

  • Headspace Parameters: Incubate at 80°C for 15 minutes before injection.

Data Interpretation: The presence of solvents is confirmed by matching their retention times and mass spectra to a reference library. Quantification is performed using an external or internal standard calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical structure and environment of atomic nuclei (primarily ¹H and ¹³C).[2] It is arguably the most powerful tool for structural confirmation and can be adapted for quantitative purity assessment (qNMR).

Expertise & Rationale: ¹H NMR is essential for confirming the identity of the synthesized compound. The integration of signals is directly proportional to the number of protons, allowing for the detection of impurities with distinct proton signals.[6] Quantitative NMR (qNMR) can provide a highly accurate, mass-based purity value by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[6][7]

Experimental Protocol: ¹H NMR for Structural Confirmation & Purity

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition:

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 30° pulse, relaxation delay d1 = 5s for quantitative accuracy).

    • Acquire a ¹³C{¹H} spectrum.

  • Expected ¹H NMR Signals (Illustrative):

    • ~9.5-9.8 ppm (aldehyde CH O)

    • ~5.0-5.5 ppm (carbamate NH )

    • ~4.0-4.5 ppm (CH -NHBoc)

    • ~2.5-3.0 ppm (CH ₂-CHO)

    • ~1.8-2.4 ppm (cyclobutyl CH and CH ₂)

    • ~1.45 ppm (singlet, 9H, C(C H₃)₃)

Data Interpretation: The absence of unexpected signals suggests high purity. The presence of signals from known impurities (e.g., starting materials, solvents) can be integrated to estimate their levels. For qNMR, a certified internal standard (e.g., maleic acid, dimethyl sulfone) is added, and purity is calculated using the established formula.[6]

Elemental Analysis (EA)

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample via combustion analysis.[8][9]

Expertise & Rationale: This technique provides a fundamental measure of purity. If the sample is pure, the experimentally determined percentages of C, H, and N will match the theoretical values calculated from the molecular formula (C₁₂H₂₁NO₃). A significant deviation suggests the presence of an impurity (e.g., inorganic salts, water, or an organic contaminant with a different elemental composition). Most chemistry journals consider a deviation of ±0.4% to be acceptable for claiming a compound as pure.[10][11]

Experimental Protocol: CHN Analysis

  • Instrumentation: Automated CHNS/O elemental analyzer.

  • Sample Preparation: Provide a homogenous, dry sample (typically 2-3 mg) in a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000°C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Theoretical Calculation (C₁₂H₂₁NO₃, MW = 227.30 g/mol ):

    • %C = (12 * 12.011) / 227.30 * 100 = 63.41%

    • %H = (21 * 1.008) / 227.30 * 100 = 9.31%

    • %N = (1 * 14.007) / 227.30 * 100 = 6.16%

Data Interpretation: The experimental results are compared to the theoretical values. A result of C: 63.25%, H: 9.40%, N: 6.05% would be well within the acceptable ±0.4% range.

Data Summary and Method Comparison

Technique Information Provided Primary Strengths Limitations Best For
HPLC-UV Quantitative Purity (% Area)High resolution for similar impurities; robust and reproducible.Requires impurities to have a UV chromophore; % area is not a true mass %.Routine quality control; detecting and quantifying organic impurities.
GC-MS Identification & QuantificationUnmatched for volatile compounds; high sensitivity and specificity.Not suitable for thermally labile compounds like the target molecule.Quantifying residual solvents.
NMR Spectroscopy Structural Confirmation, PurityAbsolute structural information; qNMR provides mass % purity without reference standards for each impurity.Lower sensitivity for trace impurities compared to HPLC.Structure verification; identifying major impurities; absolute quantification (qNMR).
Elemental Analysis Elemental Composition (%CHN)Confirms correct elemental formula; detects non-carbon-containing impurities.Insensitive to isomeric impurities; requires high sample purity to pass.Final confirmation of bulk purity and elemental composition.

Recommended Purity Assessment Workflow

A tiered, logical workflow ensures comprehensive analysis while efficiently using resources.

Purity_Workflow cluster_0 Initial Screening & Confirmation cluster_1 Purification & Quantification cluster_2 Final Validation for Release Start Synthesized Crude Product NMR_Screen ¹H NMR Analysis Start->NMR_Screen Structural ID TLC Thin-Layer Chromatography Start->TLC Quick Check Purification Column Chromatography / Prep-HPLC NMR_Screen->Purification HPLC_Purity HPLC-UV Purity Check (>95%?) Purification->HPLC_Purity HPLC_Purity->Purification If Purity <95% GC_MS_Solvent GC-MS Residual Solvent Analysis HPLC_Purity->GC_MS_Solvent If Purity OK Final_NMR ¹H & ¹³C NMR GC_MS_Solvent->Final_NMR EA_CHN Elemental Analysis (±0.4%?) Final_NMR->EA_CHN Final_Product Pure, Characterized Compound EA_CHN->Final_Product If All Checks Pass

Caption: Recommended workflow for purity assessment.

Conclusion

The purity assessment of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a clear illustration of the necessity for an orthogonal analytical approach in modern chemical synthesis. While HPLC-UV serves as the primary tool for routine purity checks against organic impurities, it must be complemented by GC-MS for volatile solvent analysis. NMR spectroscopy remains the gold standard for unequivocal structural confirmation and offers a pathway to absolute quantitative analysis. Finally, Elemental Analysis provides the ultimate validation of the compound's elemental composition, serving as a final, crucial quality gate. By judiciously applying this suite of techniques, researchers can ensure the integrity of their synthetic intermediates, paving the way for successful and reproducible outcomes in drug discovery and development.

References

  • Wikipedia. Elemental analysis . [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds . [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR) . [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . [Link]

  • Hohman, J. N., et al. (2022). An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Supporting Information. General procedure for N-Boc protection of amines . [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . Magnetic Resonance in Chemistry. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds . [Link]

  • University of Illinois Chicago. Purity by Absolute qNMR Instructions . [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis . [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D . ResearchGate. [Link]

  • SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS . [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? . [Link]

  • Mezcua, M., et al. (2000). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps . Journal of Chromatography A. [Link]

Sources

A Comparative Guide to Protease Inhibitor Intermediates: Profiling tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of potent and selective protease inhibitors is a cornerstone of modern antiviral and oncology research. The efficacy of the final active pharmaceutical ingredient (API) is often dictated by the precise stereochemistry and functionality of its constituent fragments. Among these, the intermediates that form the core structure and interact with the enzyme's active site are of paramount importance. This guide provides an in-depth comparison of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a key intermediate in the synthesis of the Hepatitis C virus (HCV) inhibitor Boceprevir, with other significant protease inhibitor intermediates.

The Strategic Importance of Intermediates in Protease Inhibitor Design

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to the life cycle of many viruses and the progression of various diseases.[1] Protease inhibitors are a class of drugs that obstruct the activity of these enzymes, thereby halting viral replication or disease advancement.[2]

The design of these inhibitors is often guided by the Schechter and Berger nomenclature, which describes the interaction between a protease's active site (S subsites) and the amino acid residues of its substrate or inhibitor (P residues).[3][4][5] The inhibitor is designed to mimic the natural substrate, with specific moieties occupying the S1, S2, S3, etc., binding pockets of the enzyme. The P1 residue is particularly critical as it directly engages with the catalytic machinery of the active site.[6]

Intermediates are the molecular building blocks used to construct these complex inhibitors. Their chemical nature—the presence of specific functional groups, stereocenters, and cyclic systems—directly translates to the final drug's binding affinity, selectivity, and pharmacokinetic profile. The focus of this guide, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, serves as a quintessential P1 building block that also incorporates a precursor to a reactive "warhead" group.

In Focus: tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a non-natural, chiral amino acid derivative. Its structure is notable for three key features: a Boc-protected amine, a cyclobutyl group, and an α-ketoamide precursor. This intermediate was pivotal in the development of Boceprevir, a first-in-class HCV NS3/4A serine protease inhibitor.[7][8][9]

Key Structural and Functional Attributes:

  • P1 Moiety (Cyclobutylalanine derivative): The cyclobutyl group is designed to fit into the S1 binding pocket of the HCV NS3 protease. The use of a cyclobutyl ring offers several advantages in medicinal chemistry, including providing a constrained conformation to reduce entropic penalties upon binding, increasing metabolic stability, and filling hydrophobic pockets within the enzyme's active site.[10][11][12]

  • α-Ketoamide Warhead: The 3-oxo group is part of an α-ketoamide functional group in the final drug. This group acts as an electrophilic "warhead" that forms a reversible covalent bond with the catalytic serine residue (Ser139) in the protease's active site, leading to potent inhibition.[7][13][14] This covalent interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, making α-ketoamides effective transition-state analogue inhibitors.[14][15]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group in peptide synthesis. It is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for the subsequent coupling of the P2 moiety during the synthesis of the full inhibitor.[16][17][18]

Fig 1. Role of the P1 intermediate in the convergent synthesis of Boceprevir.

Comparative Analysis with Alternative Intermediates

The optimal choice of an intermediate depends on the target protease, the desired mechanism of inhibition, and the synthetic strategy. Below is a comparison of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate with key intermediates used for other prominent protease inhibitors.

Intermediate ClassKey Structural FeaturesTarget ProteaseWarhead GroupRepresentative DrugKey AdvantagesSynthetic Challenges
α-Ketoamide Precursors Cycloalkyl/Aryl P1 group; Boc/Cbz-protected amineSerine/Cysteine Proteases (HCV NS3/4A)α-KetoamideBoceprevir [7]Potent, reversible covalent inhibition; mimics transition state.[14]Synthesis of the α-ketoacid can be multi-step; potential for racemization.[3]
Bicyclic Proline Derivatives Fused ring system (e.g., [3.1.0] bicyclic proline)Serine/Cysteine Proteases (HCV NS3/4A, SARS-CoV-2 Mpro)Varies (Amide, Nitrile)Boceprevir (P2) [19][20], Nirmatrelvir (P2) [21]Provides rigid conformational constraint, enhancing binding affinity.[20]Chiral synthesis of the bicyclic system can be complex and costly.[19][22]
γ-Lactam Amino Acid Analogs γ-lactam ring fused with an amino acid scaffoldCysteine Proteases (SARS-CoV-2 Mpro)NitrileNirmatrelvir (P1) [21][23]Nitrile warhead forms a reversible covalent adduct with catalytic cysteine; lactam provides structural rigidity.[24][25]Multi-step synthesis from glutamic acid derivatives.[23]
Vinyl Sulfone Peptides Electrophilic vinyl sulfone group at C-terminusCysteine ProteasesVinyl Sulfone(Experimental)Acts as a Michael acceptor for irreversible covalent modification of the catalytic cysteine.Potential for off-target reactivity due to high electrophilicity.
Boronic Acid Derivatives Boronic acid or ester at C-terminusSerine/Threonine Proteases (Proteasome)Boronic AcidBortezomib Forms a stable, reversible covalent bond with the catalytic serine/threonine.Boronic acids can be unstable and challenging to handle and purify.
Boceprevir Intermediate vs. Nirmatrelvir Intermediates

A modern comparison can be drawn with the intermediates for Nirmatrelvir (the active component of Paxlovid), a SARS-CoV-2 main protease (Mpro) inhibitor.[24][26]

  • P1 Moiety & Warhead: Boceprevir's intermediate provides a cyclobutyl group and an α-ketoamide precursor for targeting a serine protease.[7] In contrast, the key P1 intermediate for Nirmatrelvir is a γ-lactam-based amino acid analog, which incorporates a nitrile "warhead".[21][23] This nitrile group is a bioisostere of an aldehyde or ketone and forms a reversible covalent thioimidate adduct with the catalytic cysteine (Cys145) of Mpro.[8][25]

  • P2 Moiety: Interestingly, both Boceprevir and Nirmatrelvir utilize a bicyclic proline derivative at the P2 position to impart conformational rigidity.[20][21] This highlights a convergent evolution in inhibitor design, where a constrained scaffold is recognized as crucial for high-affinity binding across different viral proteases.

  • Synthetic Strategy: The synthesis of the Boceprevir P1 intermediate is a distinct synthetic challenge compared to the Nirmatrelvir P1 intermediate. The commercial process for Nirmatrelvir's γ-lactam intermediate was developed under an accelerated timeline, necessitating a robust and scalable route from readily available starting materials like protected glutamic acid.[23][24]

Synthesis_Workflow A Boc-Cyclobutylalanine B Weinreb Amide A->B 1. N,O-dimethylhydroxylamine, Coupling Agent (EDC/HOBt) C Aldehyde B->C 2. LiAlH4 or DIBAL-H (Reduction) D Cyanohydrin C->D 3. TMSCN, ZnI2 (Cyanohydrin Formation) E α-Hydroxy Acid D->E 4. HCl (aq) (Hydrolysis) F α-Hydroxyamide E->F 5. Amine, Coupling Agent (Amidation) G tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (Final Product) F->G 6. Dess-Martin Periodinane (Oxidation)

Fig 3. A representative synthetic workflow for the title intermediate.

Step-by-Step Protocol:

  • Weinreb Amide Formation: To a solution of Boc-cyclobutylalanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.2 eq), EDC (1.2 eq), and triethylamine (2.5 eq). Stir the reaction mixture at room temperature for 12 hours. Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.

  • Reduction to Aldehyde: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add LiAlH₄ (1.1 eq) portion-wise. Stir for 1 hour at -78 °C. Quench the reaction carefully with ethyl acetate followed by Rochelle's salt solution. Extract with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which is often used immediately in the next step.

  • Oxidation to α-Ketoamide: Dissolve the precursor α-hydroxyamide (1.0 eq) in anhydrous DCM. Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Performance Data: IC₅₀ Values of Resulting Drugs

The performance of an intermediate is ultimately judged by the efficacy of the final drug. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

DrugTargetIntermediate(s) DiscussedIC₅₀ ValueReference
Boceprevir HCV NS3/4A Proteaseα-Ketoamide & Bicyclic Proline Precursors~14 nM (Ki*)[9]
Nirmatrelvir SARS-CoV-2 Mproγ-Lactam Analog & Bicyclic Proline Precursors~3.1 nM[24]
Bortezomib 26S Proteasome (β5 subunit)Peptide Boronic Acid Precursor~0.6 nM[13]

Note: Values can vary based on assay conditions.

Conclusion and Future Outlook

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate stands as a highly effective and strategically designed intermediate for the synthesis of α-ketoamide-based serine protease inhibitors. Its design masterfully combines a hydrophobic P1 moiety for specific pocket binding with a precursor to a potent covalent warhead.

The comparison with intermediates for other successful drugs, particularly the contemporary example of Nirmatrelvir, reveals key trends in modern drug design. While the fundamental principles of occupying binding pockets (P1, P2, etc.) and utilizing electrophilic warheads remain constant, the specific chemical instantiations are evolving. The choice of a cyclobutyl group in the Boceprevir intermediate highlights the importance of alicyclic scaffolds for achieving favorable drug-like properties. [10][12]In contrast, the γ-lactam and nitrile combination in Nirmatrelvir's intermediate showcases the power of heterocyclic systems and alternative covalent warheads for targeting cysteine proteases.

Future innovation in this field will likely focus on:

  • Novel Scaffolds: Exploring new cyclic and acyclic P-site moieties to enhance specificity and overcome resistance.

  • Tunable Warheads: Developing new reversible covalent warheads with optimized reactivity and safety profiles.

  • Synthetic Efficiency: Designing more convergent and atom-economical synthetic routes to these complex intermediates, reducing cost and environmental impact, as demonstrated by recent work on Nirmatrelvir synthesis. [26][27] By understanding the comparative strengths and synthetic nuances of intermediates like tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, drug development professionals are better equipped to design and synthesize the next generation of life-saving protease inhibitors.

References

Sources

The Shifting Landscape of HCV Therapy: A Comparative Guide to NS3/4A Protease Inhibitors Derived from a Cyclobutyl Prolinamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, moving from interferon-based therapies with limited efficacy and significant side effects to highly effective, well-tolerated oral regimens. At the forefront of this revolution were the first-generation NS3/4A protease inhibitors, notably Boceprevir (SCH 503034), a compound built upon a distinctive tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate-derived scaffold. This guide provides an in-depth technical comparison of the efficacy of Boceprevir and its contemporary, Telaprevir, contextualizing their performance against the landscape of emergent resistance and the subsequent evolution of second-generation inhibitors.

Mechanism of Action: Covalent Inhibition of a Key Viral Enzyme

The HCV NS3/4A protease is a heterodimeric enzyme complex essential for the viral lifecycle.[1][2] It is a serine protease responsible for cleaving the HCV polyprotein at four specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) required for viral replication.[1]

Boceprevir and Telaprevir are peptidomimetic inhibitors that target the NS3 catalytic triad (His-57, Asp-81, Ser-139).[1] They function as reversible, covalent inhibitors. The key to their mechanism is an α-ketoamide "warhead" that forms a covalent adduct with the active site Serine-139, mimicking the transition state of substrate cleavage and effectively blocking the enzyme's function.[3] The (1-cyclobutyl-3-oxopropan-2-yl) moiety of Boceprevir serves as the P1 group, designed to fit into the hydrophobic S1 binding pocket of the protease.[4] This targeted inhibition halts viral polyprotein processing, thereby preventing the formation of the viral replication complex and suppressing viral proliferation.

HCV_Protease_Inhibition cluster_0 HCV Replication Cycle cluster_1 Inhibitor Action Polyprotein Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Mature_Proteins Mature NS Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Active_Site NS3 Ser-139 Active Site Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex New_Virions New HCV Virions Replication_Complex->New_Virions Boceprevir Boceprevir / Telaprevir (α-ketoamide warhead) Boceprevir->Active_Site Covalent Binding Inhibited_Complex Inhibited NS3/4A-Inhibitor Complex Active_Site->Inhibited_Complex Inhibited_Complex->Mature_Proteins Cleavage Blocked

Fig 1. Mechanism of HCV NS3/4A Protease Inhibition.

Comparative Efficacy: A Quantitative Look at First-Generation Inhibitors

The efficacy of protease inhibitors is quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in enzymatic assays, and by the half-maximal effective concentration (EC50) in cell-based replicon assays, which measure the reduction of viral RNA. Boceprevir and Telaprevir were primarily developed for HCV genotype 1, the most prevalent and difficult-to-treat genotype at the time of their release.[5]

While both drugs represented a significant leap forward, offering substantial improvements in sustained virologic response (SVR) rates when combined with pegylated interferon and ribavirin (Peg-IFN/RBV)[6][7][8], subtle differences in their in-vitro potency exist.

InhibitorTargetKi (nM)IC50 (nM)EC50 (nM, Genotype 1b Replicon)
Boceprevir NS3/4A (Genotype 1b)14[2][9]80[10]200 - 400[11]
Telaprevir NS3/4A (Genotype 1)7[12]130[10]269 - 482[13]

Table 1: In-vitro potency of first-generation HCV NS3/4A protease inhibitors against Genotype 1. Note that Ki and IC50 values can vary based on assay conditions.

Telaprevir exhibits a lower Ki value, suggesting tighter binding to the enzyme in biochemical assays.[12] However, both compounds demonstrate potent activity in the low nanomolar range and effectively suppress viral replication in cellular models.[11][13] Clinical trial meta-analyses showed that while both drugs significantly improved SVR rates compared to Peg-IFN/RBV alone, telaprevir-based regimens showed a slightly higher probability of achieving SVR in both treatment-naïve and treatment-experienced patients.[6][8]

The Challenge of Resistance

A major limitation of first-generation protease inhibitors is their relatively low barrier to resistance. The high mutation rate of the HCV RNA-dependent RNA polymerase leads to the rapid selection of resistance-associated variants (RAVs) under therapeutic pressure. For Boceprevir and Telaprevir, key mutations emerged at NS3 amino acid positions V36, T54, R155, A156, and V170.[14][15]

The impact of these mutations on inhibitor efficacy is profound, often leading to significant fold-increases in IC50 or EC50 values, which can result in virologic failure.

NS3 MutationInhibitorFold Change in IC50 / EC50Level of Resistance
V36M/A Boceprevir3.8 - 5.5Low
T54A/S Boceprevir3.8 - 17.7Low to Medium
R155K/T Boceprevir6.8 - 17.7Medium
A156S Boceprevir~17Medium
A156T/V Boceprevir>120High
V36M Telaprevir3 - 25Low to Medium
T54A Telaprevir3 - 5Low
R155K Telaprevir12 - 45Medium to High
A156S Telaprevir25 - 75High

Table 2: Impact of common resistance-associated variants on the efficacy of Boceprevir and Telaprevir. Data compiled from multiple sources.[14]

Notably, mutations at position A156, particularly A156T, confer a high level of resistance to Boceprevir.[14] Both inhibitors show significant cross-resistance, meaning a mutation conferring resistance to one drug often confers resistance to the other.[14] This shared resistance profile underscored the need for inhibitors with different binding modes and higher genetic barriers to resistance.

The Next Generation: Overcoming Resistance

The limitations of first-generation agents spurred the development of second-generation NS3/4A inhibitors, such as Simeprevir, Grazoprevir, Glecaprevir, and Voxilaprevir. These compounds were designed to have improved potency, pangenotypic activity, and a higher barrier to resistance. They often feature macrocyclic structures that provide more extensive interactions with the enzyme active site, making them less susceptible to single-point mutations.

InhibitorWT (GT1a) EC50 (nM)R155K Mutant Fold ChangeD168A/V Mutant Fold Change
Boceprevir ~350~11x~1x
Telaprevir ~960~13x~3x
Simeprevir 7.813 - 118x2 - 11x
Grazoprevir 0.012.5x0.4x
Voxilaprevir 0.3 - 0.51.9x0.8x

Table 3: Comparative efficacy of first and second-generation protease inhibitors against wild-type (WT) and common resistant variants of HCV Genotype 1a. Fold change indicates the loss of potency compared to WT. Data compiled from multiple sources.[3][13]

As shown in Table 3, second-generation inhibitors like Grazoprevir and Voxilaprevir maintain potent activity against the R155K and D168A/V mutants, which confer significant resistance to first-generation agents.[3] For instance, Grazoprevir is only minimally affected by the R155K mutation and remains fully active against the D168A variant.[3] This improved resistance profile has been a key factor in their clinical success and their incorporation into modern, highly effective, interferon-free combination therapies.

Experimental Protocol: Determining Inhibitor Potency

The evaluation of novel protease inhibitors relies on robust and reproducible in-vitro assays. A fluorescence resonance energy transfer (FRET)-based enzymatic assay is a standard method for determining the IC50 of a compound.

Principle:

The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher separated by the NS3/4A cleavage sequence. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to enzyme activity.

FRET_Assay_Workflow cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents 1. Prepare Reagents - Assay Buffer - NS3/4A Enzyme - FRET Substrate - Test Inhibitors (Serial Dilution) Start->Prepare_Reagents Dispense_Inhibitor 2. Dispense Inhibitor Add serial dilutions of test compound to 384-well plate. Prepare_Reagents->Dispense_Inhibitor Pre_Incubate 3. Pre-incubation Add NS3/4A enzyme and incubate with inhibitor. Dispense_Inhibitor->Pre_Incubate Initiate_Reaction 4. Initiate Reaction Add FRET substrate to all wells. Pre_Incubate->Initiate_Reaction Measure_Fluorescence 5. Kinetic Read Measure fluorescence intensity over time (e.g., every 60s for 1h). Initiate_Reaction->Measure_Fluorescence Calculate_Rate 6. Data Analysis Calculate initial reaction velocity (slope of linear phase). Measure_Fluorescence->Calculate_Rate Plot_Curve 7. Dose-Response Curve Plot % Inhibition vs. [Inhibitor] and fit to determine IC50. Calculate_Rate->Plot_Curve End End Plot_Curve->End

Fig 2. Workflow for a FRET-based HCV Protease Inhibition Assay.
Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris (pH 7.5), 30 mM DTT, 15% Glycerol, 1% CHAPS.[12] Prepare fresh.

    • HCV NS3/4A Protease: Recombinant, purified NS3/4A (e.g., Genotype 1b) diluted in assay buffer to a final concentration of ~5-10 nM. Keep on ice.

    • FRET Substrate: A suitable peptide substrate (e.g., Ac-DED(EDANS)EEαAbuψ[COO]ASK(DABCYL)-NH2 or a 5-FAM/QXL™520 pair) diluted in assay buffer to a final concentration of ~200 nM.[12] Protect from light.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., Boceprevir) in DMSO, then dilute further in assay buffer.

  • Assay Execution (384-well plate format):

    • Add 5 µL of diluted test compound or control (DMSO vehicle for 0% inhibition, potent inhibitor for 100% inhibition) to appropriate wells.

    • Add 10 µL of diluted NS3/4A protease solution to all wells except negative controls.

    • Pre-incubate the plate at 30°C for 60 minutes. This step is crucial for reversible, covalent inhibitors like Boceprevir to allow for the formation of the enzyme-inhibitor complex.[13]

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 30°C.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds. Use excitation/emission wavelengths appropriate for the F-Q pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[12]

    • Determine the initial reaction rate (V0) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Vinhibitor / VDMSO)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

Inhibitors derived from the tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate scaffold, exemplified by Boceprevir, were instrumental in validating the HCV NS3/4A protease as a clinical target. They provided the first significant improvements in SVR rates for genotype 1 patients, laying the groundwork for the DAA revolution. However, their efficacy was constrained by a low barrier to resistance and a limited genotype spectrum.

Comparative analysis demonstrates the clear advantages of second-generation inhibitors, which exhibit greater potency against both wild-type virus and clinically relevant resistant variants. This is a direct result of structure-based drug design that learned from the shortcomings of the first-generation agents. While Boceprevir and Telaprevir are no longer primary therapeutic options, their development remains a landmark case study in antiviral drug discovery, illustrating the iterative process of identifying a target, designing a potent inhibitor, and subsequently refining the chemical scaffold to overcome the challenge of viral evolution.

References

  • Ford, J. A., & Borman, A. M. (2012). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. Canadian Journal of Hospital Pharmacy, 65(1), 47–56.
  • Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.
  • Romano, K. P., Ali, A., & Schiffer, C. A. (2012). The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors.
  • Susser, S., Welsch, C., Wang, Y., Zettler, M., Döring, M., & Zeuzem, S. (2009). Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients.
  • Wyles, D. L. (2013). Beyond Telaprevir and Boceprevir: Resistance and New Agents for Hepatitis C Virus Infection. Topics in Antiviral Medicine, 21(3), 108–114.
  • Minuk, G. Y., Uhanova, J., & O'Hara, S. (2013). Pretreatment resistance to hepatitis C virus protease inhibitors boceprevir/telaprevir in hepatitis C subgenotype 1a-infected patients from Manitoba. Canadian Journal of Gastroenterology, 27(2), 87–90.
  • Lin, C., Lin, K., Luong, Y. P., Rao, B. G., Wei, Y. Y., & Brennan, D. L. (2009). In Vitro Phenotypic Characterization of Hepatitis C Virus NS3 Protease Variants Observed in Clinical Studies of Telaprevir. Journal of Virology, 83(24), 13014–13024.
  • Pierra, C., Amador, A., Benzaria, S., & Ubiali, D. (2008). Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells. Antimicrobial Agents and Chemotherapy, 52(9), 3359–3366.
  • ResearchGate. (n.d.). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. Retrieved January 17, 2026, from [Link]

  • Lalezari, J. P., & Shulman, N. S. (2012). New developments in the management of hepatitis C virus infection: focus on boceprevir. Therapeutic Advances in Gastroenterology, 5(5), 323–332.
  • Seiwert, S. D., Andrews, S. W., Jiang, Y., Serebryany, V., Tan, H., & Kossen, K. (2008). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). Antimicrobial Agents and Chemotherapy, 52(12), 4432–4441.
  • Patsnap. (2024). What is the mechanism of Boceprevir? Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Boceprevir – Knowledge and References. Retrieved January 17, 2026, from [Link]

  • Tan, S. L. (2011). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses, 3(8), 1468–1484.
  • Pierra, C., Amador, A., Benzaria, S., & Ubiali, D. (2008). Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells. PubMed.
  • PharmaCompass. (n.d.). Boceprevir. Retrieved January 17, 2026, from [Link]

  • Suzuki, T., & Mishima, K. (2014). Hepatitis C virus NS5A inhibitors and drug resistance mutations. World Journal of Gastroenterology, 20(11), 2954–2966.
  • Susser, S., Welsch, C., Wang, Y., Zettler, M., & Zeuzem, S. (2009). Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients.
  • PubChem. (n.d.). Boceprevir. Retrieved January 17, 2026, from [Link]

  • Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of Hepatitis C NS3/4A Viral Protease Using a Novel FRET Peptide Substrate. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of three NS3 protease inhibitors (Telaprevir -TVP; Boceprevir -BCP and Simeprevir -SMP) in relation to. Retrieved January 17, 2026, from [Link]

  • Lee, C., & Lee, D. (2013). Telaprevir versus boceprevir in chronic hepatitis C: a meta-analysis of data from phase II and III trials. Current Medical Research and Opinion, 29(12), 1621–1628.
  • Jacobson, I. M. (2012). Triple therapy for HCV genotype 1 infection: telaprevir or boceprevir?
  • Hrebikova, G., & Haviernik, P. (2021).
  • Cooper, C., & Lester, J. (2012). Efficacy of telaprevir and boceprevir in treatment-naive and treatment-experienced genotype 1 chronic hepatitis C patients: an indirect comparison using Bayesian network meta-analysis. Therapeutic Advances in Gastroenterology, 5(5), 303–318.
  • ResearchGate. (n.d.). (PDF) Boceprevir and telaprevir for the treatment of chronic hepatitis C genotype 1 infection: An indirect comparison meta-analysis. Retrieved January 17, 2026, from [Link]

  • FDA. (2011). 202258Orig1s000. Retrieved January 17, 2026, from [Link]

  • Poordad, F., McCone, J., Jr, & Bacon, B. R. (2011). Boceprevir for Untreated Chronic HCV Genotype 1 Infection. The New England Journal of Medicine, 364(13), 1195–1206.
  • Li, F., & Wang, Q. (2020). Development of FRET-based high-throughput screening for viral RNase III inhibitors. Journal of Virological Methods, 281, 113876.

Sources

A Senior Application Scientist's Guide to Carbamate Protecting Groups in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate art of synthesizing complex molecules, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions, directing the course of a synthesis towards a desired target with precision and high yield. Among the arsenal of protecting groups available to the modern chemist, carbamates stand out for their versatility, reliability, and tunable reactivity in the protection of amines.

This guide provides a comparative analysis of the most common carbamate protecting groups, moving beyond a simple catalog of reagents to offer insights into the causality behind their selection and application. We will explore their relative stabilities, orthogonal cleavage strategies, and provide field-tested experimental protocols to empower researchers in their synthetic endeavors.

The Pillars of Amine Protection: A Comparative Overview

The choice of a carbamate protecting group is dictated by the overall synthetic strategy, particularly the stability of the substrate and other functional groups present in the molecule. The three most prevalent carbamates—Boc, Cbz, and Fmoc—form the cornerstone of amine protection, each with a distinct profile of stability and cleavage.

Protecting GroupFull NameStructureCleavage ConditionsStability Profile
Boc tert-ButyloxycarbonylBoc-NH-RStrong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis, and weak acids.
Cbz (or Z) CarboxybenzylCbz-NH-RCatalytic Hydrogenolysis (H₂, Pd/C), Strong Lewis Acids, Na/NH₃Stable to mild acids and bases. Labile to strong acids/bases.
Fmoc 9-FluorenylmethyloxycarbonylFmoc-NH-RBase (e.g., Piperidine, DBU)Stable to acid and hydrogenolysis. Labile to bases.

Deep Dive: Mechanism and Methodology

Understanding the mechanism of cleavage is crucial for selecting the appropriate group and optimizing reaction conditions.

Boc (tert-Butyloxycarbonyl): The Acid-Labile Workhorse

The Boc group is a cornerstone of modern organic synthesis, prized for its broad stability and clean, acid-mediated deprotection. Its steric bulk can also influence the conformation of a molecule.

Mechanism of Deprotection: The cleavage proceeds through a unimolecular elimination (E1) mechanism. Protonation of the carbonyl oxygen by a strong acid is followed by the loss of the stable tert-butyl cation, which is typically scavenged to prevent side reactions. The resulting carbamic acid readily decarboxylates to yield the free amine.

Experimental Protocol: Boc Protection of Benzylamine

  • Dissolve benzylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Add triethylamine (TEA) (1.2 equiv.) or another non-nucleophilic base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform an aqueous workup. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected amine (1.0 equiv.) in DCM (approx. 0.1-0.2 M).

  • Add TFA (10-20 equiv., often used as a 20-50% solution in DCM) to the solution at room temperature.

  • Stir the reaction for 30-60 minutes, monitoring by TLC. The reaction is typically accompanied by bubbling as CO₂ evolves.

  • Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive workup.

Cbz (Carboxybenzyl): The Classic Hydrogenolysis Group

Developed by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, the Cbz group remains highly relevant due to its unique cleavage by catalytic hydrogenolysis.

Mechanism of Deprotection: The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where hydrogen gas reductively cleaves the bond to release toluene and the unstable carbamic acid, which, like in the Boc deprotection, collapses to the free amine and CO₂.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis

  • Dissolve the Cbz-protected amine (1.0 equiv.) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add Pd/C catalyst (5-10 mol% Pd) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times.

  • Stir the reaction vigorously under an atmosphere of H₂ (typically a balloon or at 1-3 atm) for 2-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Standard for SPPS

The Fmoc group is the lynchpin of modern Solid-Phase Peptide Synthesis (SPPS). Its defining characteristic is its lability to bases, which leaves acid-sensitive functionalities and Boc-protected side chains intact.

Mechanism of Deprotection: The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is highly stabilized by resonance. This triggers the elimination of the dibenzofulvene-piperidine adduct and the release of the carbamic acid, which decarboxylates to the free amine.

Experimental Protocol: Fmoc Deprotection in Solution Phase

  • Dissolve the Fmoc-protected amine (1.0 equiv.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add a 20% solution of piperidine in DMF (typically 5-10 equiv. of piperidine).

  • Stir the reaction at room temperature for 5-30 minutes. The progress can often be monitored by observing the formation of the dibenzofulvene adduct via UV-Vis spectroscopy.

  • Upon completion, the solvent and excess piperidine are removed in vacuo. Purification is typically achieved by chromatography to separate the product from the dibenzofulvene adduct.

Orthogonal Protection Strategies: The Key to Complexity

The true power of these carbamates is realized when they are used in concert. Orthogonality—the ability to selectively remove one protecting group in the presence of others—is a fundamental concept in multi-step synthesis. A classic example is the synthesis of a lysine-containing peptide where the α-amine is protected with Fmoc for chain elongation and the ε-amine of the lysine side chain is protected with Boc.

Orthogonal_Strategy Start Lysine Derivative (α-Fmoc, ε-Boc) Step1 Couple next Amino Acid to α-Amine Start->Step1 Standard Coupling (e.g., HATU, DIC) Product1 Dipeptide (α-Fmoc, ε-Boc) Step1->Product1 Step2 Selective α-Amine Deprotection Product1->Step2 20% Piperidine in DMF Product2 Dipeptide (Free α-Amine, ε-Boc) Step2->Product2 Step3 Final Side-Chain Deprotection Product2->Step3 TFA / DCM Final Deprotected Peptide Step3->Final

Caption: Orthogonal deprotection workflow in peptide synthesis.

This strategy allows for the iterative extension of the peptide backbone (via Fmoc removal) while the Boc group on the lysine side chain remains intact. The Boc group is then removed only at the final stage of the synthesis under acidic conditions, which do not affect the peptide bonds.

Beyond the Classics: Expanding the Toolkit

While Boc, Cbz, and Fmoc are the most common, other carbamates offer unique reactivities for specialized applications.

Protecting GroupFull NameCleavage ConditionsKey Advantage
Alloc AllyloxycarbonylPd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger (e.g., dimedone)Orthogonal to Boc, Fmoc, and Cbz. Cleavage is under very mild, neutral conditions.
Teoc 2-(Trimethylsilyl)ethyloxycarbonylFluoride sources (e.g., TBAF)Orthogonal to acid- and base-labile groups. Cleavage conditions are highly specific.
Troc 2,2,2-TrichloroethyloxycarbonylReductive cleavage (e.g., Zn/acetic acid)Stable to acidic and hydrogenolytic conditions. Useful when Cbz cannot be used.

Conclusion

The selection of a carbamate protecting group is a critical decision in the design of a synthetic route. A thorough understanding of their respective stabilities, cleavage mechanisms, and orthogonality is essential for navigating the challenges of complex molecule synthesis. The Boc, Cbz, and Fmoc groups provide a robust and versatile primary toolkit, which can be supplemented by other specialized carbamates like Alloc and Teoc to overcome specific synthetic hurdles. By mastering the application of these powerful tools, chemists can construct elaborate molecular architectures with greater efficiency and control.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]

A Comparative Guide to the Structural Validation of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the structural integrity of pharmaceutical intermediates is paramount. Molecules such as tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate and its derivatives serve as critical building blocks, leveraging the conformational rigidity of the cyclobutane ring and the versatile reactivity of the protected amino-aldehyde functionality.[1] The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in peptide and medicinal chemistry, while the cyclobutane motif is increasingly sought after for its ability to impart unique pharmacological properties.[2][3][4][5]

Ensuring the precise atomic arrangement of these molecules is not merely an academic exercise; it is a prerequisite for advancing a drug candidate. An error in structural assignment can lead to the synthesis of incorrect downstream compounds, invalidating biological data and resulting in significant financial and temporal losses. This guide provides a comprehensive comparison of the primary analytical techniques for the robust structural validation of this molecular class, grounded in experimental evidence and field-proven insights.

The Analytical Gauntlet: A Multi-Pronged Approach to Validation

No single analytical technique can provide absolute structural proof. A self-validating system, mandated by regulatory bodies and scientific rigor, relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates the molecule from a different physical principle, and their collective agreement provides the highest level of confidence in the assigned structure.

Below is a logical workflow illustrating this integrated validation strategy.

G cluster_0 Primary Structural Elucidation cluster_1 Confirmation & Purity cluster_2 Final Validation Synthesis Synthesized Compound (tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate derivative) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Provides C-H framework & connectivity MS Mass Spectrometry (HRMS) Synthesis->MS Confirms Molecular Weight & Formula FTIR FTIR Spectroscopy Synthesis->FTIR Identifies key functional groups HPLC HPLC Analysis Synthesis->HPLC Assesses Purity & Identifies Impurities Validated Structurally Validated Compound NMR->Validated Consistent Data MS->Validated FTIR->Validated HPLC->Validated Purity >95% XRay X-Ray Crystallography (If crystalline solid) XRay->Validated Absolute Confirmation (Optional)

Caption: Integrated workflow for comprehensive structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the molecular skeleton and the connectivity of atoms. For the target molecule, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choice: NMR is chosen for its unparalleled ability to map the proton and carbon environments within the molecule. This allows for the direct observation of the key structural motifs: the tert-butyl group, the cyclobutane ring protons, the chiral center, and the aldehyde.

Key Diagnostic Signals in NMR:
Feature¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Rationale & Key Insights
Boc Group (-C(CH₃)₃) Singlet, ~1.4 ppm (9H)~80 (quaternary C), ~28 (CH₃)The 9-proton singlet is a hallmark of the Boc group. The quaternary carbon signal in ¹³C NMR is also highly characteristic.
Boc Group (-NH-COO-) Broad singlet, ~4.7-5.0 ppm (1H)~156 (C=O)The NH proton is often broad and its chemical shift can be solvent-dependent. The carbamate carbonyl carbon has a distinct downfield shift.[6][7]
Cyclobutane Ring Multiplets, ~1.8-2.5 ppm~20-40The complex splitting patterns (multiplets) arise from the coupling between the non-equivalent protons on the puckered cyclobutane ring.[1]
Chiral Methine (CH) Multiplet, ~3.6-4.0 ppm~55-60This proton is coupled to both the cyclobutane methylene protons and the aldehyde proton, resulting in a complex multiplet.
Aldehyde (-CHO) Triplet or doublet of doublets, ~9.6 ppm (1H)~200-205The aldehyde proton signal is highly deshielded and appears far downfield. Its coupling to the adjacent methylene protons confirms the propanal structure.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals and reference the spectra to TMS.

II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Causality Behind Experimental Choice: The primary goal is to confirm the molecular formula. MS is a highly sensitive technique that provides this information with exceptional accuracy. Furthermore, fragmentation patterns can offer corroborating structural evidence. For carbamates, characteristic fragmentation involves the loss of the tert-butyl group or components of the carbamate moiety.[8]

Expected HRMS Data and Fragmentation:
AnalysisExpected ResultInterpretation
Molecular Ion ([M+H]⁺) Calculated m/z for C₁₂H₂₂NO₃⁺: 228.1594The experimentally observed mass should be within 5 ppm of the calculated mass to confirm the elemental composition.
Primary Fragment Loss of isobutylene (C₄H₈) from the Boc groupA prominent fragment corresponding to [M - 56 + H]⁺. This is a classic fragmentation pathway for Boc-protected amines.[8]
Secondary Fragment Loss of CO₂Subsequent loss of carbon dioxide from the carbamic acid intermediate.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is highly effective for protonating the nitrogen atom in the carbamate.

  • Mass Analysis: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺) and compare it to the theoretical mass calculated for the proposed formula.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Causality Behind Experimental Choice: FTIR provides direct, confirmatory evidence for the key functional groups—the N-H bond, the two distinct carbonyls (carbamate and aldehyde), and the C-O bonds—that define the molecule.[9][10]

Key Diagnostic Vibrational Frequencies:
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Carbamate) ~3300 - 3400Stretching
C-H (Aldehyde) ~2720 and ~2820 (often two weak bands)Stretching
C=O (Aldehyde) ~1720 - 1740Stretching
C=O (Carbamate) ~1680 - 1710Stretching[11]
C-O (Carbamate) ~1250 and ~1050Stretching
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

IV. High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While not a primary structure elucidation tool, HPLC is a non-negotiable component of validation. It establishes the purity of the sample, ensuring that the spectroscopic data obtained corresponds to the target compound and not a mixture.[12][13]

Causality Behind Experimental Choice: All structural analysis is meaningless if the sample is impure. HPLC provides a quantitative measure of purity and can separate the target compound from starting materials, by-products, and degradation products.[14][15]

Experimental Protocol: Reversed-Phase HPLC Purity Analysis
  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm (for the carbamate and aldehyde chromophores).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis: Inject 5-10 µL and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

G cluster_0 Structural Features of Target Molecule cluster_1 Validating Technique mol tert-Butyl Group Carbamate Linkage (NH-C=O) Chiral Center & Backbone Cyclobutane Ring Aldehyde Group techniques ¹H & ¹³C NMR FTIR & ¹³C NMR ¹H NMR (COSY/HSQC) ¹H NMR FTIR, ¹H & ¹³C NMR mol:f0->techniques:t0 Confirms mol:f1->techniques:t1 Confirms mol:f2->techniques:t2 Confirms Connectivity mol:f3->techniques:t3 Confirms mol:f4->techniques:t4 Confirms

Caption: Correlation of molecular features with primary validation techniques.

V. X-Ray Crystallography: The Unambiguous Arbiter

When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[2][16][17]

  • Strengths: It is the only technique that provides definitive proof of stereochemistry and the precise conformation of the cyclobutane ring.

  • Limitations: Growing suitable crystals can be a significant challenge and is often a bottleneck. The solid-state structure may not always represent the dominant conformation in solution.

Conclusion: A Synthesis of Evidence

The structural validation of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate derivatives is a process of building a robust, evidence-based case. It begins with the detailed skeletal map from NMR , is confirmed by the precise molecular formula from HRMS , and is supported by the functional group fingerprint from FTIR . The entire analysis is predicated on the verified purity of the sample, as determined by HPLC . Only when the data from these orthogonal techniques converge to tell a single, consistent story can the structure be considered validated, paving the way for the next stages of drug development.

References

  • Tureček, F., & Gu, M. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • López-Luke, T., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • Asprion, N., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Available at: [Link]

  • Pomerantz, I. H., & Ross, R. (1969). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Chen, J. T. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Pomerantz, I. H., et al. (1970). High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Mehta, G., et al. (1993). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. RSC Publishing. Available at: [Link]

  • Kuhn, L. P., & Lippincott, E. R. (1956). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]

  • Bruton, A. H., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Nature Communications. Available at: [Link]

  • Stolar, T., et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemSusChem. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Available at: [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Available at: [Link]

  • Holland, H. L., et al. (2013). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. International Journal of Greenhouse Gas Control. Available at: [Link]

  • Kumar, P., et al. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate. Available at: [Link]

  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Singh, S., et al. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Journal of Chromatographic Science. Available at: [Link]

  • Kim, H., et al. (2013). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B. Available at: [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. Available at: [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Active Biopharma Corp. (n.d.). (S)-Tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Cyclobutyl vs. Cyclopentyl Containing Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Small Rings in Drug Design

In the intricate process of drug discovery and lead optimization, medicinal chemists are constantly navigating the multifaceted challenge of enhancing potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of structural motifs, small cycloalkyl groups—specifically cyclobutyl and cyclopentyl rings—have emerged as powerful tools for fine-tuning the biological activity of inhibitor scaffolds.[1][2] Their inclusion is not merely a substitution for linear alkyl chains; it is a strategic decision to impart conformational rigidity, modulate lipophilicity, and explore the three-dimensional space of a target's binding pocket in ways that planar aromatic systems cannot.[2][3]

The choice between a four-membered cyclobutyl ring and a five-membered cyclopentyl ring is a nuanced one, often leading to dramatic shifts in an inhibitor's performance profile.[4] While cyclopentane is relatively inert and conformationally flexible, cyclobutane possesses significant ring strain (26.3 kcal/mol) and a unique puckered structure.[3][5] These fundamental differences in stereochemistry and energetics can profoundly influence everything from binding affinity to metabolic stability. This guide provides an in-depth comparison of their biological activities, supported by experimental data from various inhibitor classes, to inform rational drug design decisions.

Head-to-Head Comparison: Cyclobutyl vs. Cyclopentyl Moieties

The impact of substituting a cyclobutyl for a cyclopentyl ring, or vice versa, is highly context-dependent, hinging on the specific topology of the target protein's binding site. However, several general trends can be observed across different therapeutic targets.

I. Binding Affinity and Potency

The primary goal of introducing a cycloalkyl group is often to enhance binding affinity by optimizing interactions within a hydrophobic pocket. The choice between cyclobutyl and cyclopentyl can be the deciding factor between a potent and an inactive compound.

  • Filling Hydrophobic Pockets: The larger cyclopentyl ring can sometimes provide more extensive van der Waals contacts within a spacious hydrophobic pocket, leading to higher potency.[3] Conversely, the more compact cyclobutyl ring may achieve a better fit in a more constrained pocket, leading to an optimal balance of potency, selectivity, and ADME properties.[3]

  • Conformational Restriction: Both rings restrict the conformation of side chains, which can be entropically favorable for binding by "pre-paying" the conformational penalty of organization. The cyclobutyl ring, being more rigid, can direct key pharmacophore groups into a more favorable binding position.[3]

Case Study: Cannabinoid Receptor (CB1/CB2) Modulators In the development of cannabinoid receptor modulators, structure-activity relationship (SAR) studies showed that both cyclobutyl and cyclopentyl groups at the C1' position significantly increased potency towards CB1 and CB2 receptors. While the cyclopentyl derivative was found to be the most potent, the cyclobutyl analogue still exhibited high potency and, importantly, high selectivity.[3][6] A modeling study suggested that the cyclobutyl ring could engage in optimal interactions at the putative receptor-binding site.[3][6]

Case Study: MDM2-p53 Interaction Inhibitors The MDM2-p53 interaction is a critical target in oncology.[7][8][9] In the optimization of spiro-oxindole MDM2 inhibitors, the size of the spiro-ring was found to be critical. A comparison of a cyclobutyl-containing compound (15C) with a cyclopentyl-containing compound (16C) revealed differences in the equilibrium of diastereoisomers, which directly impacts biological activity. The most stable and biologically active diastereomer is one where all large substituents on the pyrrolidine ring are trans to one another.[10] Increasing the ring size from cyclobutyl to cyclopentyl altered the percentage of unstable diastereoisomers detected, highlighting the subtle but critical role of ring size in establishing the optimal geometry for target engagement.[10]

Target ClassCyclobutyl Moiety EffectCyclopentyl Moiety EffectKey Findings & RationaleSource(s)
Cannabinoid Receptors High potency and high selectivity.Most potent in the series.Both rings enhance potency by occupying a key lipophilic region. Cyclopentyl offers slightly better hydrophobic contacts, but cyclobutyl provides a superior balance with selectivity.[3][6]
G9a Histone Methyltransferase Submicromolar potency (IC50).Not reported as optimal.A spirocyclic cyclobutane ring was identified as a critical component for achieving submicromolar potency in this inhibitor class.[4]
Glycogen Synthase Kinase 3 (GSK-3β) Exhibited inhibitory activity in both cell-free and cell-based assays.Not reported as optimal.The cyclobutyl derivative showed improved cell permeability compared to previous inhibitors in the series, leading to better performance in cell-based assays.[3]
MDM2 Part of a series of potent inhibitors; influences diastereomeric stability.Also part of the potent series; influences diastereomeric stability differently.Ring size affects the equilibrium and stability of active diastereoisomers, which is crucial for binding to the MDM2 protein.[10]
II. Pharmacokinetic (ADME) Properties

An inhibitor's journey from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Here, the differences between cyclobutyl and cyclopentyl rings can be particularly pronounced.

  • Metabolic Stability: The introduction of small, sp3-rich rings can significantly improve metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] The more compact cyclobutane ring can be particularly effective at shielding adjacent functional groups from metabolic enzymes.[4]

  • Lipophilicity and Solubility: Lipophilicity is a key driver of many ADME parameters. While both rings are lipophilic, the smaller cyclobutyl group contributes less to lipophilicity than the cyclopentyl group. This can be advantageous for improving aqueous solubility, a common challenge in drug development.[2][4]

  • Permeability: In some cases, cyclobutyl linkers have been shown to improve oral bioavailability over other linkers by providing a balanced profile of potency and in vitro ADME properties.[11]

Case Study: P-glycoprotein (P-gp) Inhibitors P-glycoprotein is an efflux pump that contributes to multidrug resistance in cancer.[12][13][14] In the development of P-gp inhibitors based on an indole–cinnamic acid scaffold, replacing a gem-dimethyl linker with a cyclobutyl linker resulted in improved oral bioavailability and a well-balanced profile of potency and ADME properties, leading to the development of clinical candidates.[11]

Experimental Design & Methodologies

To empirically determine the optimal ring system for a given inhibitor scaffold, a series of standardized, self-validating assays must be employed.

Experimental Workflow for Cycloalkyl Ring Selection

The decision to incorporate a cyclobutyl or cyclopentyl ring should be data-driven. The following workflow illustrates a logical approach to this optimization problem.

G cluster_0 Initial Screening & Analysis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision A Initial Hit Compound (e.g., with linear alkyl chain) B Synthesize Cyclobutyl (C4) & Cyclopentyl (C5) Analogs A->B SAR Expansion C Biochemical Assay (Target Binding, IC50) B->C D Cell-Based Assay (Cellular Potency, EC50) B->D E Early ADME Screening (Solubility, Microsomal Stability) B->E F Analyze Potency Data (C4 vs. C5) C->F D->F G Analyze ADME Data (C4 vs. C5) E->G F->G Conflicting Data (e.g., C5 potent, C4 stable) H Select Optimal Ring for Lead Optimization (LO) F->H Clear Winner (Potency & ADME) G->H Balanced Profile I Re-evaluate Scaffold or Linker G->I Both Poor G cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention p53_1 p53 MDM2_1 MDM2 p53_1->MDM2_1 Activates Transcription MDM2_1->p53_1 Targets for Degradation p53_2 p53 Degradation p53 Degraded (Tumor Growth) MDM2_2 MDM2 (Overexpressed) MDM2_2->p53_2 Excessive Degradation Inhibitor Cycloalkyl-Inhibitor MDM2_3 MDM2 Inhibitor->MDM2_3 Blocks p53 Binding Site p53_3 p53 (Restored) Apoptosis Apoptosis & Cell Cycle Arrest p53_3->Apoptosis Activates Tumor Suppression

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Stability of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Target Scaffold

In modern drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation of its pharmacokinetic properties. Among the most critical of these are metabolic and chemical stability, which dictate a drug's half-life, bioavailability, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparison of the stability profiles for a core chemical scaffold, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate , and its rationally designed derivatives.

The parent scaffold possesses three key structural features that are central to our stability analysis:

  • The tert-Butyl Carbamate (Boc) Group: A common protecting group in organic synthesis, its stability is well-characterized. While generally stable towards most nucleophiles and bases, it is notably labile under acidic conditions.[1][2][3][4] This inherent acid sensitivity is a primary consideration for chemical stability, particularly in the acidic environment of the stomach.

  • The Cyclobutyl Moiety: This functional group is often employed in medicinal chemistry as a bioisostere. Bioisosteric replacement is a powerful strategy used to enhance metabolic stability, improve bioavailability, or modify lipophilicity without compromising biological activity.[5][6] The cyclobutyl ring, being a saturated and relatively rigid structure, is often introduced to block sites of metabolic oxidation.

  • The Carbamate Linkage: Carbamates are frequently used as structural analogues of amide bonds in drug design.[7][8] They exhibit a unique combination of chemical properties, including conformational stability and the ability to participate in hydrogen bonding, which can be crucial for target engagement.[7][8] Their susceptibility to enzymatic hydrolysis is a key parameter in assessing both in vitro and in vivo stability.

This guide will dissect the stability of our parent scaffold and compare it with strategically designed alternatives, providing the experimental frameworks and data interpretation necessary to guide lead optimization.

The Logic of Stability Assessment: An Integrated Workflow

The evaluation of a compound's stability is not a single experiment but a tiered process. It begins with high-throughput in vitro assays to rank early-stage compounds and progresses to more complex in vivo studies for late-stage candidates. The overarching goal is to identify and mitigate metabolic liabilities early, reducing the risk of costly late-stage failures.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Preclinical Development Compound Synthesis Compound Synthesis In Vitro Screening Initial In Vitro Stability Screening (Microsomal & Plasma Stability) Compound Synthesis->In Vitro Screening High-Throughput SAR Expansion SAR-Driven Derivatization In Vitro Screening->SAR Expansion Identify Liabilities Rank Compounds Detailed In Vitro Detailed In Vitro Profiling (Hepatocytes, S9 Fraction, Metabolite ID) SAR Expansion->Detailed In Vitro In Vivo PK In Vivo Pharmacokinetic Studies (Rodent Models) Detailed In Vitro->In Vivo PK Select Candidate Prediction IVIVE (In Vitro-In Vivo Extrapolation) In Vivo PK->Prediction Characterize Clearance, Half-life, Bioavailability

Caption: Integrated workflow for stability assessment in drug discovery.

Comparative Analysis: The Parent Scaffold vs. Strategic Alternatives

To illustrate how subtle structural changes can profoundly impact stability, we will compare our parent compound with two hypothetical—yet logical—derivatives. This approach mirrors the decision-making process in a typical medicinal chemistry program.

  • Compound A (Parent): tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

  • Alternative 1 (Compound B): tert-Butyl (1-tert-butyl -3-oxopropan-2-yl)carbamate

    • Rationale: The tert-butyl group is a classic bioisostere for the cyclobutyl moiety. However, its sp³ C-H bonds are often more susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes.[9] Comparing Compound A to B will directly test the hypothesis that the cyclobutyl ring confers enhanced metabolic stability.

  • Alternative 2 (Compound C): Ethyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

    • Rationale: The tert-butyl ester portion of the Boc group is the source of its acid lability. Replacing it with a less sterically hindered ethyl group creates a more traditional carbamate. This modification is expected to significantly increase stability in acidic pH while potentially altering its susceptibility to plasma esterases.

Data Summary: In Vitro Stability Profiles

The following table presents hypothetical, yet representative, data from key in vitro stability assays. The experimental protocols used to generate such data are detailed in the subsequent section.

CompoundMoiety TestedAssay Typet½ (min)% Remaining @ 60 minIntrinsic Clearance (Clint) (µL/min/mg protein)
A (Parent) CyclobutylHuman Liver Microsomes7560%9.2
B (Alternative 1) tert-ButylHuman Liver Microsomes2518%27.7
C (Alternative 2) Ethyl CarbamateHuman Liver Microsomes7057%9.9
A (Parent) Boc-CarbamateHuman Plasma>12095%-
B (Alternative 1) Boc-CarbamateHuman Plasma>12096%-
C (Alternative 2) Ethyl CarbamateHuman Plasma9872%-
A (Parent) Boc-CarbamateSimulated Gastric Fluid (pH 1.5)< 5< 2%-
B (Alternative 1) Boc-CarbamateSimulated Gastric Fluid (pH 1.5)< 5< 1%-
C (Alternative 2) Ethyl CarbamateSimulated Gastric Fluid (pH 1.5)>240>98%-
Interpretation of Results
  • Metabolic Stability (Liver Microsomes): As hypothesized, Compound A (cyclobutyl) shows significantly greater metabolic stability than Compound B (tert-butyl).[9] The lower intrinsic clearance and longer half-life suggest that the cyclobutyl group is less susceptible to Phase I oxidative metabolism.[10][11] Compound C shows metabolic stability comparable to the parent, indicating that modification of the carbamate ester does not significantly impact its interaction with microsomal enzymes in this case.

  • Plasma Stability: All compounds containing the Boc group (A and B) are highly stable in plasma, indicating they are not readily hydrolyzed by plasma esterases or amidases. Compound C, with the ethyl carbamate, shows moderate degradation, suggesting some susceptibility to these enzymes.[12][13][14] This is a critical parameter, as high plasma instability can lead to rapid clearance and poor in vivo exposure.[12][15]

  • Chemical Stability (Simulated Gastric Fluid): The results starkly highlight the acid lability of the Boc protecting group. Both Compounds A and B degrade rapidly in an acidic environment.[1][3] In contrast, Compound C is highly stable, demonstrating that replacing the tert-butyl ester with an ethyl group successfully mitigates this liability. This has profound implications for oral drug delivery.

Experimental Protocols: A Self-Validating System

The trustworthiness of stability data hinges on robust and well-controlled experimental design. Below are detailed, step-by-step protocols for the primary in vitro assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is the industry standard for assessing Phase I metabolic stability.[16] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[10][17][18]

G cluster_0 Preparation (On Ice) cluster_1 Incubation (37°C Water Bath) cluster_2 Sampling & Quenching cluster_3 Analysis prep1 1. Prepare 10 mM stock of Test Compound in DMSO prep2 2. Thaw pooled liver microsomes and NADPH regenerating system prep3 3. Prepare incubation buffer (e.g., 100 mM Phosphate, pH 7.4) inc1 4. Pre-warm microsome/buffer mix prep3->inc1 inc2 5. Add Test Compound (final 1 µM) and pre-incubate for 5 min inc1->inc2 inc3 6. Initiate reaction by adding NADPH regenerating system inc2->inc3 samp1 7. At T=0, 5, 15, 30, 60 min, aliquot reaction mixture inc3->samp1 samp2 8. Immediately quench with cold Acetonitrile containing Internal Standard samp1->samp2 an1 9. Centrifuge to pellet protein samp2->an1 an2 10. Transfer supernatant to analysis plate an1->an2 an3 11. Analyze by LC-MS/MS to quantify remaining parent compound an2->an3

Caption: Workflow for the Liver Microsomal Stability Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • On ice, thaw pooled human liver microsomes (e.g., 20 mg/mL stock) and an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup:

    • In a 96-well plate, prepare the main incubation mix. For a final volume of 200 µL, combine buffer and liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the mix (final concentration 1 µM, final DMSO concentration ≤ 0.5%).

    • Causality: Keeping the organic solvent concentration low is critical to avoid inhibiting enzyme activity.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The T=0 sample is taken immediately before this addition.

    • Trustworthiness: A negative control incubation is run in parallel without the NADPH regenerating system. Significant compound loss in this control would indicate chemical instability in the assay matrix, not metabolism.

    • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination (Quenching):

    • Immediately add the aliquot to a collection plate containing a 2-3 fold volume of ice-cold acetonitrile with a suitable internal standard. This simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the collection plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomes).[11]

Protocol 2: Plasma Stability Assay

This assay evaluates a compound's susceptibility to hydrolysis by enzymes present in plasma, such as esterases and amidases.[12][14]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Incubation:

    • In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration of 1-5 µM.

    • Causality: The choice of anticoagulant in the plasma (e.g., Heparin, EDTA) can sometimes influence results; consistency is key.

    • Incubate the plate at 37°C.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.

    • Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the microsomal stability protocol.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Calculate the half-life (t½) from the slope of the plot of the natural log of the percentage remaining versus time.

    • Trustworthiness: A positive control compound known to be labile in plasma (e.g., Propantheline) and a negative control should be run with each assay to validate the procedure.[15]

From In Vitro to In Vivo: Predicting Pharmacokinetic Fate

The ultimate goal of in vitro stability testing is to predict a compound's in vivo behavior.[19]

  • Metabolic Clearance: The intrinsic clearance (Clint) value from the microsomal stability assay is a cornerstone for predicting hepatic clearance (in vivo). It can be scaled using physiological parameters (liver blood flow, microsomal protein per gram of liver) to estimate how quickly the liver will clear the drug from the body. Compounds with very high Clint values (e.g., Compound B) are likely to have high hepatic clearance and poor oral bioavailability.[16][20]

  • Chemical Stability and Bioavailability: The poor acid stability of Compounds A and B would strongly suggest a risk of extensive degradation in the stomach following oral administration. This would lead to low and variable bioavailability. Compound C, being acid-stable, is a much more promising candidate for oral delivery.

  • Overall Stability and Dosing Regimen: A compound that is rapidly cleared (either metabolically or through plasma hydrolysis) will have a short half-life in vivo. This may necessitate more frequent dosing to maintain therapeutic concentrations, which can be a significant disadvantage. The superior overall stability profile of Compound A over B, and C over A (in terms of chemical stability), makes them progressively better candidates for further development.

Conclusion and Future Directions

This comparative guide demonstrates that a rational, structure-based approach to stability assessment is fundamental to successful drug design. By understanding the inherent liabilities of a chemical scaffold—such as the acid-labile Boc group and the metabolically susceptible tert-butyl group—medicinal chemists can make informed decisions to mitigate these risks.

Our analysis shows that for the tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate scaffold:

  • The cyclobutyl group offers a distinct advantage in metabolic stability over a tert-butyl bioisostere.

  • The Boc-carbamate is a significant chemical liability due to its acid sensitivity, making it unsuitable for oral drug candidates without formulation strategies like enteric coating.

  • Replacing the tert-butyl ester with an ethyl group (Compound C) effectively solves the acid stability problem but introduces a moderate susceptibility to plasma hydrolysis, which must be monitored.

The next logical steps in a drug discovery program would involve synthesizing these proposed alternatives and confirming their stability profiles experimentally. Promising candidates would then advance to more complex assays, such as hepatocyte stability studies (which incorporate both Phase I and Phase II metabolism) and, ultimately, in vivo pharmacokinetic studies in animal models to validate the in vitro predictions.[19][20]

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Chem-Space. Bioisosteric Replacements. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • PubMed Central (PMC). (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • LCGC International. (2014). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. Available from: [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Available from: [Link]

  • Bienta. Plasma Stability Assay. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Sygnature Discovery. Plasma & Blood Stability - Technical Notes. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • ACS Publications. (2018). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Available from: [Link]

  • PubMed. (2014). Human plasma concentrations of herbicidal carbamate molinate extrapolated from the pharmacokinetics established in in vivo experiments with chimeric mice with humanized liver and physiologically based pharmacokinetic modeling. Available from: [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available from: [Link]

  • ResearchGate. (2020). The Design and Application of Bioisosteres in Drug Design. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • PubMed Central (PMC). (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • PubMed Central (PMC). (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

  • ACS Publications. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available from: [Link]

  • PubMed Central (PMC). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • PubMed Central (NIH). (2014). Metabolically Stable tert-Butyl Replacement. Available from: [Link]

  • PubChem. tert-Butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. Available from: [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a chiral β-amino aldehyde, a class of compounds highly valued in medicinal chemistry and drug development. The combination of a cyclobutyl moiety, a stereodefined amine center, and a reactive aldehyde function makes it a versatile building block for synthesizing complex molecules, particularly peptidomimetics and protease inhibitors. The aldehyde can act as a warhead for covalent inhibition or as a handle for further elaboration, while the cyclobutyl group provides conformational rigidity and unique steric properties.

Given its potential utility, establishing an efficient and scalable synthetic pathway is of paramount importance. This guide provides a head-to-head comparison of two plausible and robust synthetic strategies for accessing this target molecule. The routes are analyzed based on their underlying chemical logic, step-economy, yield, scalability, and the practicality of their experimental protocols.

Overview of Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the target aldehyde 1 .

  • Route 1: Functional Group Interconversion. This linear approach relies on the late-stage oxidation of a stable precursor, the corresponding N-protected amino alcohol. This strategy leverages well-established transformations in amino acid chemistry, prioritizing reliability and stereochemical retention.

  • Route 2: Carbon-Nitrogen Bond Formation via Conjugate Addition. This convergent strategy forms the core β-amino acid skeleton through a Michael addition reaction, offering a potentially shorter route but requiring careful control of stereochemistry at the key bond-forming step.

The logical flow of these two competing strategies is outlined below.

G cluster_0 Core Logic cluster_1 Route 1 Breakdown cluster_2 Route 2 Breakdown start Target Aldehyde tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate route1 Route 1: Functional Group Interconversion start->route1 route2 Route 2: C-N Bond Formation via Conjugate Addition start->route2 r1_alcohol Boc-Amino Alcohol Precursor route1->r1_alcohol Mild Oxidation r2_ester β-Amino Ester route2->r2_ester Reduction & Oxidation r1_acid Boc-β-Amino Acid r1_alcohol->r1_acid Reduction r1_alpha_acid Boc-α-Amino Acid r1_acid->r1_alpha_acid Homologation (Arndt-Eistert) r2_unsaturated α,β-Unsaturated Ester r2_ester->r2_unsaturated Asymmetric Michael Addition r2_aldehyde Cyclobutanecarbaldehyde r2_unsaturated->r2_aldehyde Wittig / HWE Reaction

Caption: High-level comparison of the two proposed synthetic pathways.

Route 1: Homologation and Functional Group Interconversion

This strategy is arguably the most reliable and well-precedented approach for synthesizing chiral N-protected β-amino aldehydes. It begins with a known α-amino acid, extends the carbon chain by one unit, and concludes with a two-step reduction-oxidation sequence.

Strategy and Rationale

The cornerstone of this route is the Arndt-Eistert homologation , a classic and effective method for converting an α-amino acid into its corresponding β-amino acid.[1][2] This transformation proceeds with high fidelity and retention of stereochemistry. The resulting β-amino acid is a stable, crystalline solid that can be easily purified. The final conversion to the aldehyde is achieved by reducing the carboxylic acid to the primary alcohol, followed by a mild oxidation. This final oxidation step is critical; the choice of reagent directly impacts yield, purity, and the prevention of side reactions like racemization or over-oxidation.

G start N-Boc-cyclobutylglycine step1 Diazoketone Intermediate start->step1 1. (COCl)₂ or iBuOCOCl 2. CH₂N₂ step2 N-Boc-β-cyclobutyl-β-alanine step1->step2 Wolff Rearrangement Ag₂O, H₂O step3 tert-Butyl (1-cyclobutyl- 3-hydroxypropan-2-yl)carbamate step2->step3 Reduction iBuOCOCl, NMM NaBH₄ end Target Aldehyde step3->end Mild Oxidation (Swern, DMP, etc.)

Caption: Workflow for the homologation and functional group interconversion route.

Detailed Experimental Protocols

Step 1: Arndt-Eistert Homologation of N-Boc-cyclobutylglycine

This procedure homologates the starting α-amino acid to the required β-amino acid. The reaction proceeds via a diazoketone intermediate, which undergoes a silver-catalyzed Wolff rearrangement.[3]

  • Activation: To a solution of N-Boc-cyclobutylglycine (1.0 equiv) in anhydrous THF (0.2 M) at -15 °C under an argon atmosphere, add N-methylmorpholine (NMM, 1.1 equiv). Stir for 10 minutes, then add isobutyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below -10 °C. Stir the resulting mixed anhydride solution for 30 minutes.

  • Diazoketone Formation: In a separate, light-protected flask, prepare a solution of diazomethane (~3 equiv) in diethyl ether. Cool this solution to 0 °C. Cannulate the cold mixed anhydride solution slowly into the diazomethane solution. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

  • Work-up 1: Carefully quench excess diazomethane by the dropwise addition of acetic acid until nitrogen evolution ceases. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diazoketone, which is used directly in the next step.

  • Wolff Rearrangement: Dissolve the crude diazoketone in a 1:1 mixture of dioxane and water (0.1 M). To this solution, add silver oxide (Ag₂O, 0.1 equiv) or silver benzoate. Heat the mixture to 60-70 °C and stir until the diazoketone is consumed (monitor by TLC).

  • Work-up 2: Cool the reaction mixture, filter through a pad of Celite to remove the silver catalyst, and concentrate under reduced pressure. Purify the resulting N-Boc-β-cyclobutyl-β-alanine by crystallization or column chromatography.

Step 2: Reduction to tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate

The carboxylic acid is reduced to the primary alcohol via a mixed anhydride intermediate, a method known to be effective for N-protected amino acids.[4]

  • Activation: Dissolve the N-Boc-β-amino acid (1.0 equiv) in anhydrous THF (0.2 M) and cool to -15 °C. Add N-methylmorpholine (1.1 equiv) followed by the dropwise addition of isobutyl chloroformate (1.1 equiv). Stir the reaction at this temperature for 30 minutes.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 equiv) in water (approx. 1 M solution) and cool to 0 °C. Add the NaBH₄ solution to the mixed anhydride solution dropwise, ensuring the temperature does not exceed 0 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by the careful addition of 1 M HCl until the pH is ~7. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash chromatography.

Step 3: Oxidation of the Alcohol to the Aldehyde

This is the most critical step, where the choice of reagent dictates the success of the synthesis. Below is a head-to-head comparison of three premier mild oxidation methods.

Parameter Swern Oxidation Dess-Martin Periodinane (DMP) Parikh-Doering Oxidation
Reagents (COCl)₂, DMSO, Et₃NDess-Martin PeriodinaneSO₃·Py, DMSO, i-Pr₂NEt
Temperature -78 °C to 0 °CRoom Temperature0 °C to Room Temperature
Pros High yields, reliable, inexpensive reagents.[5]Very mild (neutral pH), simple work-up, high chemoselectivity, minimal racemization for N-protected amino alcohols.[6]Operationally simple, avoids cryogenic temperatures, stable activator reagent (solid).[7][8]
Cons Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (DMS) and toxic CO gas.[9][10]Reagent is expensive and potentially explosive under certain conditions.[11]Can require a large excess of reagents, sometimes leading to longer reaction times.[8]
Typical Yield >90%>90%>85%

Representative Protocol (Dess-Martin Oxidation):

  • Reaction Setup: To a solution of tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add solid Dess-Martin periodinane (1.2 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often of high purity but can be further purified by flash chromatography if necessary.

Route 2: Asymmetric Conjugate Addition

This approach is more convergent, aiming to construct the C2-C3 bond and install the nitrogen atom in a single key transformation. Success hinges on achieving high stereoselectivity in the Michael addition step.

Strategy and Rationale

The synthesis begins with a simple starting material, cyclobutanecarbaldehyde. A Horner-Wadsworth-Emmons (HWE) reaction extends the carbon chain and installs an α,β-unsaturated ester moiety. The crucial step is the subsequent asymmetric 1,4-conjugate addition of a nitrogen nucleophile. Using a chiral amine or a chiral catalyst can direct the stereochemical outcome. The resulting β-amino ester is then converted to the target aldehyde using the same reduction/oxidation sequence described in Route 1.

G start Cyclobutanecarbaldehyde step1 Ethyl 3-cyclobutylacrylate start->step1 HWE Reaction (EtO)₂P(O)CH₂CO₂Et, NaH step2 N-Boc-β-Amino Ester step1->step2 1. Asymmetric Michael Add'n 2. Boc Protection step3 tert-Butyl (1-cyclobutyl- 3-hydroxypropan-2-yl)carbamate step2->step3 Reduction LiBH₄ or DIBAL-H end Target Aldehyde step3->end Mild Oxidation (e.g., DMP)

Caption: Workflow for the asymmetric conjugate addition route.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-cyclobutylacrylate

  • Ylide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.5 M) at 0 °C, add triethyl phosphonoacetate (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour until hydrogen evolution ceases.

  • HWE Reaction: Cool the resulting clear solution back to 0 °C and add a solution of cyclobutanecarbaldehyde (1.0 equiv) in THF dropwise.

  • Work-up: After the addition, warm the reaction to room temperature and stir for 3-4 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by distillation or flash chromatography to yield the α,β-unsaturated ester.

Step 2: Asymmetric Michael Addition and Boc Protection

This step is critical for setting the stereocenter. A variety of methods exist; one common approach involves the use of a chiral auxiliary.

  • Michael Addition: (Example using a lithium amide) To a solution of a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine (1.1 equiv), in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes. Add the ethyl 3-cyclobutylacrylate (1.0 equiv) dropwise and stir at -78 °C for several hours until the reaction is complete by TLC analysis.

  • Work-up 1: Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Debenzylation and Protection: Dissolve the crude adduct in methanol. Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the benzyl groups are cleaved. Filter the reaction through Celite and concentrate the filtrate. Dissolve the resulting crude amine in a 1:1 mixture of THF and water, add NaHCO₃ (3.0 equiv), followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir overnight at room temperature.

  • Work-up 2: Concentrate the mixture to remove the THF. Extract with ethyl acetate (3x). Wash the combined organic layers with 1 M citric acid, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the N-Boc-β-amino ester by flash chromatography.

Steps 3 & 4: Reduction and Oxidation

The final two steps to convert the ester to the aldehyde are analogous to those in Route 1. The ester can be reduced to the primary alcohol using a reagent like lithium borohydride (LiBH₄) or DIBAL-H. The resulting alcohol is then oxidized using one of the mild methods described previously (e.g., DMP oxidation) to furnish the final product.

Comparative Analysis and Recommendation

FeatureRoute 1: Homologation & FGIRoute 2: Conjugate Addition
Starting Materials N-Boc-α-amino acid (may require synthesis)Cyclobutanecarbaldehyde (commercially available)
Number of Steps ~4 steps from protected α-amino acid~4-5 steps from aldehyde
Stereocontrol Excellent. Stereochemistry is set by the starting α-amino acid and is retained throughout.Good to Excellent. Relies on the key asymmetric Michael addition step, which may require significant optimization.
Key Challenge Handling of diazomethane (toxic, explosive) in the Arndt-Eistert step.Achieving high diastereoselectivity and enantioselectivity in the Michael addition.
Scalability Arndt-Eistert with diazomethane is problematic for large scale. Reduction and oxidation steps are generally scalable.The HWE reaction is highly scalable. The asymmetric Michael addition and subsequent deprotection may be lower yielding on a large scale.
Overall Reliability High. Each step is a well-established, high-yielding transformation in peptide/amino acid chemistry.Moderate to High. The success is highly dependent on the optimization of the key C-N bond-forming reaction.
Conclusion

Both routes represent viable pathways to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Route 1 (Homologation & Functional Group Interconversion) is the recommended pathway for reliability and guaranteed stereochemical purity , especially for initial lab-scale synthesis. The transformations are robust and high-yielding, and the stereocenter is never at risk. Its main drawback is the use of diazomethane in the classic Arndt-Eistert synthesis, although safer alternatives like using (trimethylsilyl)diazomethane exist.[12]

Route 2 (Asymmetric Conjugate Addition) is a more elegant and convergent approach that may be advantageous if a highly efficient and selective Michael addition protocol can be established. It avoids the hazards of diazomethane and starts from a simpler, achiral precursor. This route would be preferable for large-scale synthesis provided the key asymmetric step is optimized to be high-yielding and robust.

For researchers in a drug discovery setting requiring rapid access to a high-purity compound for biological testing, Route 1 offers the most dependable and fastest path to the target molecule.

References

  • Steer, J. H., & White, J. M. (2015). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 48(4), 1074–1086. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7946-7966. Retrieved from [Link]

  • Stanfield, C. F., Parker, J. E., & Kanellis, P. (1987). Preparation of protected amino aldehydes. The Journal of Organic Chemistry, 52(22), 4797–4799. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Grokipedia. Retrieved from [Link]

  • Olsen, R. K. (1986). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. All Graduate Theses and Dissertations, 2686. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. NROChemistry. Retrieved from [Link]

  • Wikipedia. (2023). Parikh–Doering oxidation. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. ResearchGate. Retrieved from [Link]

  • Chemiz. (2023, November 9). Parikh-Doering oxidation. YouTube. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Angewandte Chemie International Edition, 50(41), 9578–9582. Retrieved from [Link]

  • SK. (2014, May 1). Parikh-Doering Oxidation. Chem-Station Int. Ed. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Retrieved from [Link]

  • Wang, Y., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 1-11. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Frank, S. A., & Miller, S. J. (2009). Synthesis of Boc-protected bicycloproline. Beilstein journal of organic chemistry, 5, 21. Retrieved from [Link]

  • Lee, G. A., et al. (2018). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. Journal of biotechnology, 283, 110–117. Retrieved from [Link]

  • Wikipedia. (2023). Arndt–Eistert reaction. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Chemiz. (2023, October 31). Swern Oxidation. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Retrieved from [Link]

  • SK. (2014, August 18). Arndt-Eistert Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Jayathilaka, L. P., Deb, M., & Standaert, R. F. (2004). Asymmetric synthesis and translational competence of L-alpha-(1-cyclobutenyl)glycine. Organic letters, 6(21), 3659–3662. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(22), 7819–7832. Retrieved from [Link]

  • Google Patents. (n.d.). CA2219540A1 - The preparation of cyclic acetals or ketals. Google Patents.
  • ResearchGate. (n.d.). The Arndt‐Eistert Synthesis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
  • PubChem. (n.d.). tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Cyclobutenone. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN101323563A - Preparation of 4-alkyl cyclohexyl acetaldehyde. Google Patents.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

Sources

A Comparative Guide to the Stereochemical Validation of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control and confirmation of a molecule's three-dimensional structure are not merely academic exercises—they are fundamental to ensuring safety, efficacy, and reproducibility. The stereochemistry of a chiral molecule, such as tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, can dramatically influence its pharmacological and toxicological properties. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous validation of its stereochemistry, moving beyond a simple listing of methods to explain the "why" behind the "how."

The inherent flexibility of the acyclic β-amino aldehyde core of our target molecule, coupled with the presence of a chiral center, presents a formidable challenge in stereochemical assignment. This guide will dissect and compare four powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-Ray Crystallography, and Vibrational Circular Dichroism (VCD). We will explore their underlying principles, provide detailed experimental protocols, and present comparative data to empower you in selecting the most appropriate method for your research needs.

The Stereochemical Challenge: A Flexible Chiral Scaffold

The molecule in focus, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, possesses a single stereocenter at the C2 position of the propanal chain. The synthesis of such β-amino carbonyl compounds, often achieved through methods like the Mannich reaction, can yield either a racemic mixture or, with stereoselective approaches, an enrichment of one enantiomer.[1][2] Validating the success of an asymmetric synthesis or resolving a racemic mixture requires robust analytical methods that can distinguish between the (R) and (S) enantiomers.

Comparative Analysis of Stereochemical Validation Techniques

This section provides a head-to-head comparison of four leading analytical methods. Each technique offers a unique window into the three-dimensional world of the molecule, with distinct advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the cornerstone for determining the enantiomeric excess (% ee) of a chiral compound.[3] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The selection of the CSP is paramount. For β-amino ketones and related structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have shown broad applicability.[3] The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., isopropanol), is optimized to achieve baseline separation. For basic compounds like our target molecule, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.

Caption: Workflow for chiral HPLC analysis.

Experimental Protocol:

  • Column Selection: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample and a racemic standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and ensure a resolution factor (Rs) > 1.5. Subsequently, inject the sample to be analyzed.

  • Quantification: Calculate the enantiomeric excess using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (tR) 9.5 min11.2 min
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Area (Racemic) ~50%~50%
Area (Enantioenriched Sample) e.g., 98%e.g., 2%
Enantiomeric Excess (% ee) \multicolumn{2}{c}{e.g., 96%}
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Relative Stereochemistry

While standard 1D NMR can confirm the molecular structure, it cannot differentiate between enantiomers. However, advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing crucial information about the relative stereochemistry of a molecule, especially in conformationally restricted systems.[4][5] For flexible molecules like our target, derivatization to create a more rigid cyclic structure can be beneficial.

A NOESY experiment is chosen to identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[6] This allows for the determination of the relative orientation of substituents around the chiral center. The choice of solvent is critical to ensure good signal dispersion.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS No. 394735-19-4). As a specialized research chemical, specific safety and disposal data are not extensively published. Therefore, this document applies the Principle of Precautionary Action , deriving its recommendations from the known hazards of the carbamate chemical class and general best practices for laboratory chemical waste management.

The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Hazard Assessment and the Principle of Causality

While toxicological properties for this specific compound have not been fully investigated, its carbamate structure necessitates that it be handled as a potentially hazardous substance. Structurally related carbamates exhibit a range of health effects, establishing the rationale for the stringent protocols that follow.

  • Oral Toxicity: Many carbamates are classified as harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[1][2][3]

  • Irritation: Carbamate compounds are frequently cited as causing serious skin and eye irritation.[3][4][5]

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.[4][5]

Given these potential hazards, the primary causal driver for our disposal procedure is risk mitigation through containment and proper waste stream allocation. We must prevent environmental release and personnel exposure by treating this compound as hazardous waste.

Essential Safety Protocols: PPE and Engineering Controls

Prior to handling or preparing for disposal, the following controls are mandatory to minimize exposure risk.

  • Engineering Controls: All handling of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, both in pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required, providing a primary barrier against accidental contact.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Nitrile gloves are required. Ensure to inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A standard laboratory coat must be worn and fully fastened.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound must be disposed of as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[1][6] The following table summarizes the key considerations.

Hazard ClassPotential Effects & RationaleDisposal & Segregation Protocol
Carbamate Derivative Harmful if swallowed, potential skin/eye/respiratory irritant.[2][3][4][5] The carbamate functional group is the basis for this classification.Waste Stream: Hazardous Chemical Waste. Segregate from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions or hydrolysis.[7]
Solid Waste The pure compound is a solid. Contaminated materials (e.g., weigh boats, wipes) carry the same hazard.Collect in a dedicated, clearly labeled hazardous waste container. Ensure container is compatible and sealable.
Liquid Waste Solutions containing the compound or rinsate from contaminated glassware.Collect in a dedicated, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Step-by-Step Disposal Procedures

Follow these methodical steps to ensure safe and compliant disposal of all waste streams associated with this compound.

Protocol 1: Disposal of Unused or Expired Pure Compound
  • Container Selection: Obtain a dedicated, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is recommended.

  • Packaging:

    • If possible, leave the compound in its original manufacturer's container.

    • Place the entire original container into the selected hazardous waste container.

    • If transferring the solid is unavoidable, do so inside a chemical fume hood, minimizing dust creation.

  • Labeling: Affix a hazardous waste label to the outer container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate."

    • The CAS Number: "394735-19-4."

    • An accurate accumulation start date.

    • The primary hazard(s): "Irritant," "Harmful if Swallowed."

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[6] This area must be under the control of laboratory personnel and away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a certified hazardous waste broker.[8]

Protocol 2: Disposal of Contaminated Solid Materials

This includes items such as gloves, weigh paper, and absorbent pads used during handling or spill cleanup.

  • Collection: Immediately place all contaminated solid materials into a designated solid hazardous waste container (e.g., a lined pail or a dedicated waste bag).

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and a list of its chemical constituents, including "Trace tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate."

  • Storage & Pickup: Keep the container sealed when not in use and store it in the SAA. Arrange for disposal through your EHS office.

Protocol 3: Disposal of Contaminated Liquid Waste

This applies to solutions containing the compound and solvent rinses of contaminated glassware.

  • Collection: Pour all liquid waste into a dedicated, sealable, and chemically compatible hazardous liquid waste container (e.g., an HDPE carboy). Do not fill beyond 90% capacity to allow for vapor expansion.[9]

  • Labeling: Affix a hazardous waste label to the carboy. List all chemical components by percentage, including "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate" and all solvents.

  • Storage & Pickup: Secure the cap tightly. Store the container in secondary containment within the SAA to prevent spills.[9] Arrange for disposal through your EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment & Packaging cluster_3 Final Steps start Identify Waste Containing tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is_spill Is it a Spill? start->is_spill is_solid Is it Solid Waste? (Pure compound, contaminated PPE) is_liquid Is it Liquid Waste? (Solutions, rinsate) is_solid->is_liquid No package_solid Package in Sealable Solid Waste Container is_solid->package_solid Yes package_liquid Pour into Sealable Liquid Waste Container (<90% Full) is_liquid->package_liquid Yes is_spill->is_solid No contain_spill Contain & Absorb with Non-Combustible Material is_spill->contain_spill Yes label_waste Affix Hazardous Waste Label package_solid->label_waste package_liquid->label_waste contain_spill->package_solid store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa ehs_pickup Arrange Pickup via EHS / Certified Vendor store_saa->ehs_pickup

Caption: Decision workflow for proper disposal of carbamate waste.

Regulatory Compliance and Final Authority

This guide provides a robust framework based on federal standards and chemical class data. However, all laboratory personnel must adhere to the specific regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local regulations, and their own institution's EHS policies.[9][10] The institutional EHS office is the final authority on disposal procedures.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency. [Link]

  • MATERIAL SAFETY DATA SHEET - 3-iodo-2-propynl butyl carbamate (IPBC). T3DB. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • tert-butyl N-(1-oxopropan-2-yl)carbamate. PubChem. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • AMMONIUM CARBAMATE HAZARD SUMMARY. NJ.gov. [Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. Restek. [Link]

  • Tert-butyl N-butylcarbamate. PubChem. [Link]

  • tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. PubChem. [Link]

  • tert-Butyl carbamate. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and operational guidance for the handling and disposal of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. As an intermediate chemical likely used in complex organic synthesis, a thorough understanding of its potential hazards, driven by its carbamate and aldehyde functional groups, is critical for ensuring laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Analysis: Understanding the Compound

Data from close structural analogs, such as tert-butyl N-(1-oxopropan-2-yl)carbamate and other cyclobutyl carbamates, indicate a consistent hazard profile.[1][2] The Globally Harmonized System (GHS) classifications for these analogs provide a reliable framework for assessing the risks of the target compound.[1][2][3]

Table 1: Anticipated GHS Hazard Classifications

Hazard Class GHS Code Description Practical Implication
Acute Toxicity, Oral H302 Harmful if swallowed.[1][3][4] Ingestion can lead to illness. Do not eat, drink, or smoke in the laboratory.
Skin Irritation H315 Causes skin irritation.[1][2][3] Direct contact can cause redness, itching, and inflammation.
Eye Irritation H319 Causes serious eye irritation.[1][2][3] Splashes can cause significant eye damage.

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] | Inhalation of dust or powder can irritate the nose, throat, and lungs. |

The following diagram illustrates the logical flow from the chemical's structure to the necessary protective measures.

G cluster_0 Chemical Structure cluster_1 Key Functional Groups cluster_2 Associated Hazards cluster_3 Required PPE & Controls Compound tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate Carbamate Carbamate Group Compound->Carbamate Aldehyde Aldehyde Group Compound->Aldehyde Skin_Irrit Skin Irritation (H315) Carbamate->Skin_Irrit Oral_Tox Harmful if Swallowed (H302) Carbamate->Oral_Tox Aldehyde->Skin_Irrit Eye_Irrit Eye Irritation (H319) Aldehyde->Eye_Irrit Resp_Irrit Respiratory Irritation (H335) Aldehyde->Resp_Irrit Gloves Chemical-Resistant Gloves Skin_Irrit->Gloves Lab_Coat Lab Coat Skin_Irrit->Lab_Coat Goggles Splash Goggles / Face Shield Eye_Irrit->Goggles Fume_Hood Chemical Fume Hood Resp_Irrit->Fume_Hood Oral_Tox->Fume_Hood

Caption: Hazard assessment workflow for the target compound.

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard analysis, a multi-layered approach to PPE is mandatory. Engineering controls, such as a chemical fume hood, are the first line of defense, supplemented by appropriate personal gear.[5]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Standard Protocol: Chemical splash goggles are required when handling the compound in liquid form or any quantity that could splash. They form a seal around the eyes, offering superior protection from splashes and airborne particles.[6]

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>25 g) or during procedures with a significant risk of splashing (e.g., heating, pressure reactions).

Hand Protection

Due to the risk of skin irritation and potential for absorption, glove selection is critical. Carbamates can be absorbed cutaneously, making proper glove choice a primary safety control.[7]

  • Recommended Material: Nitrile gloves are the primary recommendation. They offer excellent protection against a wide range of chemicals, including the functional groups present in this compound.[6][8]

  • Avoid: Latex gloves are not suitable for handling insecticides and related compounds and should be avoided as they provide inadequate protection.[7]

  • Best Practices:

    • Double Gloving: Wear two pairs of nitrile gloves, especially during transfers or when handling concentrated solutions. This provides a buffer in case the outer glove is compromised.[9]

    • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact. Wash hands thoroughly before donning new gloves.[9]

    • Inspect Before Use: Always inspect gloves for tears or pinholes before starting work.

Table 2: Glove Selection Rationale

Glove Material Suitability for Carbamates & Aldehydes Rationale
Nitrile Excellent Good resistance to a broad range of chemicals, including oils and aliphatic compounds. Considered a reliable choice for general lab work involving splash hazards.[6][8]
Neoprene Good Provides resistance to a variety of chemicals and is a suitable alternative to nitrile.[7][8]
Natural Rubber Fair to Poor Offers only fair protection against aldehydes and poor protection against many organic compounds. Not recommended as a primary choice.[8]

| Latex | Not Recommended | Does not provide adequate protection against many insecticides and chemicals. Can be permeable and may cause allergic reactions.[7] |

Body Protection
  • Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned at all times. This protects against incidental contact and minor splashes.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory in the laboratory. Shorts, skirts, and perforated shoes are not permitted.

Respiratory Protection
  • Primary Control: All work involving solid or dissolved tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate must be performed in a certified chemical fume hood.[2] This is the most effective way to control exposure to airborne dust or aerosols and mitigate the respiratory irritation hazard (H335).

  • Secondary Control: If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with organic vapor cartridges may be required. A quantitative fit test and user training are necessary before a respirator can be used. Consult your institution's Environmental Health and Safety (EHS) department for guidance.

Operational and Disposal Plans

A safe workflow involves preparation, careful execution, and proper disposal.

Safe Handling Protocol
  • Pre-Handling:

    • Confirm that a copy of the relevant SDS for a structural analog is accessible.[6]

    • Locate and verify the functionality of the nearest safety shower and eyewash station.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare your workspace within the chemical fume hood, lining the surface with absorbent bench paper.

  • During Handling:

    • Handle the compound as a solid in a manner that minimizes dust generation.

    • When making solutions, add the solid to the solvent slowly.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Remove PPE in the correct order (gloves first), avoiding contamination of skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Spill Management Protocol (Small Scale <5g)
  • Alert & Evacuate: Alert personnel in the immediate area. If there is a risk of respiratory exposure, evacuate the lab.

  • Don PPE: Don appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.

  • Contain: Cover the spill with a non-combustible absorbent material like sand, diatomite, or vermiculite.[10][11] Do not use paper towels, as they can increase the surface area and potential for exposure.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[10]

  • Clean: Decontaminate the spill area with soap and water.

  • Dispose: Seal and label the waste container for disposal according to institutional protocols.

Waste Disposal Plan

All materials contaminated with tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate are considered hazardous waste. This includes excess reagent, contaminated absorbent materials, used gloves, and contaminated labware.

G Start Waste Generation (Used chemical, contaminated gloves, etc.) Segregate Segregate into a Designated Hazardous Waste Container Start->Segregate Label Label Container Clearly (Chemical Name, Hazard Pictograms, Date) Segregate->Label Store Store in a Secure, Ventilated Area (Satellite Accumulation Area) Label->Store Arrange Arrange for Professional Disposal (Contact Institutional EHS) Store->Arrange Document Document Waste Manifest Arrange->Document End Disposal Complete Document->End

Caption: Hazardous waste disposal workflow.

The primary recommended disposal method for carbamate compounds is high-temperature incineration by a licensed hazardous waste facility.[12] Never dispose of this chemical down the drain or in regular trash.[13]

Emergency First Aid Procedures

In case of accidental exposure, immediate and correct action is crucial.

Table 3: Emergency First Aid

Exposure Route Action
Skin Contact Immediately remove all contaminated clothing.[14] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[2][15] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, provide respiratory support. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel. |

References

  • PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • MSD Manual Professional Edition. Organophosphate Poisoning and Carbamate Poisoning. MSD Manuals. [Link]

  • Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Pharmaffiliates. [Link]

  • PubChem. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • Journal of Pioneering Medical Sciences. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. JPMS. [Link]

  • Sydney Children's Hospitals Network. Organophosphate/Carbamate Exposure - Management. SCHN. [Link]

  • Chemsrc. tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate. Chemsrc. [Link]

  • PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • Inorganic Ventures. Carbamate Pesticides Standard Safety Data Sheet. Inorganic Ventures. [Link]

  • National Center for Biotechnology Information. Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). EHS UTK. [Link]

  • US Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Allan Chemical. [Link]

  • American Chemistry Council. Protective Equipment. American Chemistry Council. [Link]

  • ACS Omega. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. American Chemical Society. [Link]

  • University of California, Santa Cruz. Personal Protective Equipment Requirements for Laboratories. UCSC Environmental Health & Safety. [Link]

  • ResearchGate. Photochemical processes for removal of carbamate pesticides from water. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.